Product packaging for Ile-Ser(Cat. No.:CAS No. 6403-14-1)

Ile-Ser

Cat. No.: B1588292
CAS No.: 6403-14-1
M. Wt: 218.25 g/mol
InChI Key: TWVKGYNQQAUNRN-ACZMJKKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Ile-Ser-OH is a synthetic dipeptide composed of the amino acids L-Isoleucine and L-Serine, with a molecular formula of C 9 H 18 N 2 O 4 and a molecular weight of 218.25 g/mol . This peptide is supplied as a lyophilized powder with a high purity of 95.7% as determined by HPLC, ensuring consistency and reliability for your research applications . The sequence is noted for its solubility in aqueous solutions and a theoretical isoelectric point (pI) of 7 . As a fundamental building block in peptide science, the Ile-Ser sequence is of significant value in biochemical and structural research. It can serve as a standard in analytical method development, a starting point for synthesizing more complex peptide structures, or a model compound for studying peptide stability and interactions . In a broader research context, peptides containing serine, like this compound, are of interest due to serine's polar, hydrophilic nature, which can influence the solubility and biomaterial properties of protein-based structures . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use. It should be stored in a freezer at or below -20 °C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O4 B1588292 Ile-Ser CAS No. 6403-14-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-3-5(2)7(10)8(13)11-6(4-12)9(14)15/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t5-,6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVKGYNQQAUNRN-ACZMJKKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427404
Record name CHEBI:74078
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6403-14-1
Record name CHEBI:74078
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biological Significance of Isoleucyl-Serine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoleucyl-Serine (Ile-Ser) is a dipeptide composed of the essential branched-chain amino acid L-isoleucine and the non-essential amino acid L-serine. While the biological roles of its constituent amino acids are well-established, the specific physiological and signaling functions of the Isoleucyl-Serine dipeptide remain largely unexplored. Classified as an "expected" metabolite in the Human Metabolome Database, it is considered an intermediate in protein catabolism but has not yet been definitively identified in human tissues or biofluids.[1] This guide synthesizes the current, albeit limited, knowledge on Isoleucyl-Serine, explores the potential biological significance inferred from its constituent amino acids, and discusses related enzymatic pathways. It aims to provide a foundational resource for researchers interested in the underexplored landscape of dipeptide biology and to stimulate future investigations into the potential roles of Isoleucyl-Serine in health and disease.

Introduction to Isoleucyl-Serine

Isoleucyl-Serine is a dipeptide formed through the condensation of L-isoleucine and L-serine. As a product of incomplete protein digestion or catabolism, it represents a transient molecular entity.[1] While many dipeptides are rapidly hydrolyzed into their constituent amino acids, some have been shown to possess unique physiological or cell-signaling properties.[1] The biological activities of Isoleucyl-Serine, however, have not been characterized.

Physicochemical Properties

A summary of the computed physicochemical properties of Isoleucyl-Serine and its isomer, Seryl-Isoleucine, is presented in Table 1. These properties are crucial for understanding the potential bioavailability, transport, and interactions of these dipeptides.

PropertyIsoleucyl-SerineSeryl-IsoleucineReference
Molecular Formula C9H18N2O4C9H18N2O4[2][3]
Molecular Weight 218.25 g/mol 218.25 g/mol [2][3]
Monoisotopic Mass 218.12665706 Da218.12665706 Da[2][3]
XLogP3 -3.3-3.7[2][3]
Polar Surface Area 113 Ų113 Ų[2][3]
Hydrogen Bond Donors 44[2]
Hydrogen Bond Acceptors 55[2]

Potential Biological Significance Inferred from Constituent Amino Acids

The biological roles of L-isoleucine and L-serine may provide insights into the potential functions of Isoleucyl-Serine.

L-Isoleucine

L-isoleucine is an essential branched-chain amino acid (BCAA) critical for protein synthesis and muscle metabolism. It is known to play a role in regulating the mTORC1 signaling pathway, which is a central controller of cell growth and proliferation.[4]

L-Serine

L-serine is a non-essential amino acid with diverse metabolic functions. It is a precursor for the biosynthesis of numerous essential molecules, including:

  • Amino Acids: Glycine and cysteine.[5]

  • Lipids: Phospholipids and sphingolipids.[5][6]

  • Nucleotides: Purines and pyrimidines.[5]

Furthermore, the D-enantiomer of serine, D-serine, functions as a neuromodulator by co-activating NMDA receptors in the brain, playing a crucial role in synaptic plasticity, learning, and memory.[5][7]

Isoleucyl-tRNA Synthetase (IleRS): A Related Enzyme of Interest

While distinct from the dipeptide, Isoleucyl-tRNA synthetase (IleRS) is a vital enzyme that specifically recognizes L-isoleucine and attaches it to its cognate tRNA, a critical step in protein synthesis.[8] Due to its essential role, IleRS is a target for the development of novel antimicrobial agents.[8]

IleRS and Signaling Pathways

Recent research has implicated IleRS in cellular signaling pathways beyond its canonical role in protein synthesis. Upregulation of IleRS has been shown to promote vascular smooth muscle cell dysfunction through the p38 MAPK and PI3K signaling pathways.[9] Inhibition of IleRS was found to reduce the incidence of angiotensin II-induced abdominal aortic aneurysm in mice, suggesting a potential therapeutic target.[9]

IleRS_Signaling AngII Angiotensin II IleRS Isoleucyl-tRNA Synthetase (IleRS) (Upregulation) AngII->IleRS p38_MAPK p38 MAPK Pathway (Increased Activity) IleRS->p38_MAPK PI3K PI3K Pathway (Decreased Activity) IleRS->PI3K VSMC_Dysfunction VSMC Dysfunction (Proliferation, Apoptosis) p38_MAPK->VSMC_Dysfunction PI3K->VSMC_Dysfunction Inhibits AAA Abdominal Aortic Aneurysm (AAA) VSMC_Dysfunction->AAA

Caption: IleRS-mediated signaling in vascular smooth muscle cells.

Experimental Protocols: High-Throughput Screening for IleRS Inhibitors

Given the interest in IleRS as a drug target, high-throughput screening (HTS) assays have been developed to identify inhibitors.[8]

Luminescence-Based Enzymatic HTS Assay

This protocol is adapted from ATP consumption assays. As IleRS consumes ATP during the aminoacylation of tRNA, the amount of available ATP for a coupled luciferase reaction decreases, leading to a lower light output. Inhibitors of IleRS will result in a higher luminescent signal.[8]

Workflow:

  • Compound Plating: Dispense test compounds and controls into a 384-well plate.

  • Enzyme and Substrate Addition: Add a master mix containing IleRS, tRNA, and L-isoleucine.

  • Reaction Initiation: Add ATP to start the aminoacylation reaction.

  • Detection: Add a luciferase/luciferin reagent mix to consume the remaining ATP and produce a luminescent signal.

  • Signal Measurement: Measure luminescence intensity using a plate reader.

  • Data Analysis: Normalize data and calculate percent inhibition.

HTS_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Compound_Plating 1. Compound Plating Reagent_Prep 2. Prepare Master Mix (IleRS, tRNA, Ile) Reaction_Start 3. Add ATP to Initiate Reagent_Prep->Reaction_Start Incubation 4. Incubate Reaction_Start->Incubation Detection_Step 5. Add Luciferase Reagent Incubation->Detection_Step Measure 6. Measure Luminescence Detection_Step->Measure Analysis 7. Data Analysis Measure->Analysis

Caption: Workflow for a luminescence-based HTS assay for IleRS inhibitors.

Serine Biosynthesis Pathways

The biosynthesis of L-serine is crucial for cellular metabolism and occurs through several pathways. The phosphorylated pathway of serine biosynthesis (PPSB) is a key route.

Serine_Biosynthesis Glycolysis Glycolysis Three_PG 3-Phosphoglycerate Glycolysis->Three_PG Phosphohydroxypyruvate 3-Phosphohydroxypyruvate Three_PG->Phosphohydroxypyruvate Phosphoglycerate Dehydrogenase Phosphoserine 3-Phosphoserine Phosphohydroxypyruvate->Phosphoserine Phosphoserine Transaminase Serine L-Serine Phosphoserine->Serine Phosphoserine Phosphatase

Caption: The phosphorylated pathway of L-serine biosynthesis.

Quantitative Data

Direct quantitative data on the biological effects of Isoleucyl-Serine is not currently available. However, quantitative analysis of its constituent amino acids is common. Table 2 presents example concentrations of D- and L-serine in human serum.

AnalyteConcentration in Non-AD Human Serum (μmol/L)Concentration in AD Human Serum (μmol/L)Reference
D-Serine 1.80 ± 0.062.07 ± 0.07[10]
L-Serine 131.3 ± 8.9123.2 ± 4.9[10]

Future Research Directions

The biological significance of Isoleucyl-Serine remains an open field of investigation. Future research should focus on:

  • Detection and Quantification: Developing sensitive analytical methods to detect and quantify Isoleucyl-Serine in biological tissues and fluids.

  • Functional Assays: Investigating the effects of Isoleucyl-Serine on various cell types, including neurons, muscle cells, and immune cells, to elucidate potential signaling or metabolic roles.

  • Transport and Metabolism: Characterizing the transporters responsible for Isoleucyl-Serine uptake and the enzymes involved in its metabolism.

  • Therapeutic Potential: Exploring whether Isoleucyl-Serine has any therapeutic potential in conditions where the metabolism of isoleucine or serine is dysregulated.

Conclusion

Isoleucyl-Serine is a dipeptide whose biological significance is yet to be determined. While insights can be drawn from the well-established roles of L-isoleucine and L-serine, direct experimental evidence for the function of the dipeptide is lacking. The study of related enzymes like Isoleucyl-tRNA synthetase has revealed intriguing connections between amino acid metabolism and cellular signaling, suggesting that dipeptides like Isoleucyl-Serine may also possess unappreciated biological activities. This guide provides a comprehensive overview of the current state of knowledge and aims to serve as a catalyst for future research into this enigmatic molecule.

References

The Ile-Ser Dipeptide: A Technical Guide to Investigating Potential Cell-Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Isoleucyl-Serine (Ile-Ser) represents a largely unexplored molecule within the vast landscape of cellular signaling. While direct research on its specific signaling pathways is nascent, the known biological roles of its constituent amino acids, Isoleucine and Serine, provide a strong foundation for hypothesizing its potential involvement in critical cellular processes. This technical guide outlines potential cell-signaling pathways involving the this compound dipeptide, provides detailed experimental protocols for investigation, and presents hypothetical models to stimulate further research and drug development efforts.

Introduction: The Untapped Potential of Dipeptides in Cell Signaling

Dipeptides, once considered mere intermediates of protein metabolism, are increasingly recognized for their diverse biological activities, including antioxidant, antihypertensive, and immunomodulatory effects.[1] They can be absorbed intact into the bloodstream and tissues, suggesting they may act as signaling molecules.[2] The this compound dipeptide, composed of the essential amino acid Isoleucine and the functionally critical amino acid Serine, is of particular interest due to the fundamental roles these residues play in protein structure and function. Serine, with its hydroxyl group, is a key site for phosphorylation, a cornerstone of signal transduction.[3] Isoleucine is a hydrophobic amino acid crucial for protein folding and stability.[4] This guide explores the hypothetical signaling cascades that may be influenced by the this compound dipeptide.

Hypothetical Cell-Signaling Pathways Involving this compound

Given the lack of direct experimental evidence, we propose two primary hypothetical pathways based on the known functions of Serine and the general mechanisms of peptide signaling.

Modulation of Protein Kinase Cascades

Serine residues are primary targets for phosphorylation by protein kinases, a process that can activate or inhibit signaling pathways. The this compound dipeptide could potentially act as a competitive inhibitor or an allosteric modulator of specific kinases or phosphatases.

A hypothetical pathway could involve the Mitogen-Activated Protein Kinase (MAPK) cascade, which is central to cell proliferation, differentiation, and survival. This compound might influence the phosphorylation state of key components like ERK, JNK, or p38.

MAPK_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor RAS RAS Receptor->RAS Ile_Ser This compound Dipeptide RAF RAF Ile_Ser->RAF Modulation? RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response

Hypothetical modulation of the MAPK pathway by this compound.
Interaction with Cell Surface Receptors

Small peptides can act as ligands for G-protein coupled receptors (GPCRs) or other cell surface receptors, initiating intracellular signaling cascades.[5] The this compound dipeptide could potentially bind to an orphan receptor, leading to the activation of second messengers like cyclic AMP (cAMP) or inositol triphosphate (IP3).

GPCR_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ile_Ser This compound Dipeptide GPCR Orphan GPCR Ile_Ser->GPCR Binding? G_Protein G-Protein GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A (PKA) Second_Messenger->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Hypothetical GPCR activation by the this compound dipeptide.

Quantitative Data from Related Dipeptide Studies

While no quantitative data exists for this compound, studies on similar dipeptides provide a framework for the types of effects that might be observed.

DipeptideCell LineAssayFinding
Serine-glycine-betaineMIA PaCa-2 (Pancreatic Cancer)MTT AssayIC50 of 8.9 µmol/L
Serine-glycine-betaineHCT-116 (Colon Cancer)MTT AssayIC50 of 15.16 µmol/L
Glycylsarcosine (Gly-Sar)Caco-2 (Intestinal Epithelial)[3H]Gly-Gln Uptake2-fold increase in Vmax of transport[6]
Glycylsarcosine (Gly-Sar)Caco-2 (Intestinal Epithelial)Western Blot>2-fold increase in Pept-1 protein mass[6]
Glycylsarcosine (Gly-Sar)Caco-2 (Intestinal Epithelial)Northern Blot3-fold increase in Pept-1 mRNA abundance[6]

Detailed Experimental Protocols for Investigation

To elucidate the potential signaling roles of the this compound dipeptide, a systematic experimental approach is required.

Cell Viability and Proliferation Assays

Objective: To determine the effect of this compound on cell viability and proliferation.

Protocol:

  • Cell Culture: Plate cells (e.g., HeLa, HEK293, or a cell line relevant to a specific disease model) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound dipeptide in sterile PBS or cell culture medium. Add the dipeptide to the cells at a range of concentrations (e.g., 1 µM to 1 mM). Include a vehicle control.

  • Incubation: Incubate the cells for 24, 48, and 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Kinase Activation

Objective: To assess the effect of this compound on the phosphorylation state of key signaling proteins (e.g., ERK, Akt).

Protocol:

  • Cell Lysis: Treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of the target proteins (e.g., anti-p-ERK, anti-ERK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

western_blot_workflow Cell_Treatment 1. Cell Treatment with this compound Lysis 2. Cell Lysis Cell_Treatment->Lysis Quantification 3. Protein Quantification (BCA) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-p-ERK) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. ECL Detection Secondary_Ab->Detection Analysis 10. Densitometry Analysis Detection->Analysis

Workflow for Western Blot Analysis.
Receptor Binding Assay

Objective: To determine if this compound binds to cell surface receptors.

Protocol:

  • Membrane Preparation: Isolate cell membranes from a high-expressing cell line (or a cell line transfected with a candidate orphan GPCR).

  • Radiolabeling (optional but recommended): Synthesize a radiolabeled version of the this compound dipeptide (e.g., with ³H or ¹²⁵I).

  • Binding Reaction: Incubate the cell membranes with the radiolabeled this compound in a binding buffer. To determine non-specific binding, include a parallel set of reactions with a high concentration of unlabeled this compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and perform saturation and competition binding experiments to determine the binding affinity (Kd) and receptor density (Bmax).

Conclusion and Future Directions

The this compound dipeptide remains a molecule of high interest with unexplored potential in cell signaling. The hypothetical pathways and experimental protocols outlined in this guide provide a robust framework for initiating research into its biological functions. Future investigations should focus on identifying specific molecular targets, elucidating the downstream cellular responses, and exploring its therapeutic potential in various disease models. The systematic approach described herein will be crucial in uncovering the role of this simple yet potentially powerful dipeptide in the complex language of cellular communication.

References

The Enigmatic Dipeptide: Predicted Physiological Roles of Isoleucyl-Serine in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Isoleucyl-Serine (Ile-Ser) is a dipeptide composed of the essential branched-chain amino acid isoleucine and the non-essential amino acid serine. While the direct physiological roles of Isoleucyl-Serine in mammals remain largely unexplored, with the Human Metabolome Database classifying it as an "expected" metabolite from protein catabolism that has not yet been identified in human tissues or biofluids, its constituent amino acids are integral to a multitude of critical biological processes.[1] This technical guide will delve into the predicted physiological significance of Isoleucyl-Serine by examining the well-established functions of isoleucine and serine, and the emerging understanding of dipeptides as potential signaling molecules. We will explore hypothetical signaling pathways, propose experimental frameworks for investigation, and present key data on its constituent amino acids to provide a foundational resource for researchers and professionals in drug development interested in the untapped potential of this dipeptide.

Introduction: The Untapped Potential of Dipeptides

Dipeptides, the simplest peptides, are composed of two amino acids linked by a peptide bond. Traditionally viewed as transient intermediates in protein digestion and metabolism, there is a growing body of evidence suggesting that some dipeptides possess distinct bioactive properties, including roles in cell signaling.[1][2] While most are rapidly hydrolyzed into their constituent amino acids, certain dipeptides can be absorbed intact and exert physiological effects.[2] The dipeptide Isoleucyl-Serine is of particular interest due to the diverse and crucial functions of its components, isoleucine and serine.

Predicted Physiological Roles Based on Constituent Amino Acids

The potential functions of Isoleucyl-Serine can be inferred from the known roles of its constituent amino acids.

The Influence of Isoleucine

Isoleucine is an essential branched-chain amino acid (BCAA) with well-documented roles in:

  • Immune Function: Isoleucine is critical for maintaining immune function, including the health of immune organs and the activity of immune cells.[3] It has been shown to induce the expression of host defense peptides, such as β-defensins, which are key components of the innate immune system.[3]

  • Metabolic Regulation: As a BCAA, isoleucine is involved in protein synthesis, fatty acid metabolism, and glucose transport.[3]

  • Cellular Signaling: Isoleucine can influence signaling pathways such as the p38 MAPK and PI3K pathways, which are involved in cellular stress responses, differentiation, and apoptosis.[4]

The Versatility of Serine

Serine is a non-essential amino acid that plays a central role in a vast array of metabolic and signaling pathways:

  • Biosynthesis: Serine is a precursor for the synthesis of proteins, other amino acids (glycine and cysteine), phospholipids, and sphingolipids.[5][6][7] It is also a major source of one-carbon units for the synthesis of purines and thymidylate, which are essential for DNA synthesis and repair.[8][9]

  • Neurotransmission: D-serine, synthesized from L-serine in the brain, is a potent co-agonist of N-methyl-D-aspartate (NMDA) receptors, playing a crucial role in synaptic plasticity, learning, and memory.[10] L-serine supplementation has shown potential in treating neurological disorders associated with NMDA receptor hypofunction.[11]

  • Metabolic Health: Altered serine metabolism has been implicated in metabolic diseases such as diabetes.[12][13] L-serine supplementation has been shown to improve glucose homeostasis and reduce complications of diabetic neuropathy in animal models.[13][14]

Quantitative Data on Constituent Amino Acids

While no quantitative data exists for Isoleucyl-Serine, the following tables summarize key metabolic and physical properties of its constituent amino acids, which would be crucial for predicting the behavior of the dipeptide.

Property Isoleucine Serine
Molar Mass 131.17 g/mol 105.09 g/mol
Classification Essential, Branched-Chain Amino Acid (BCAA)Non-essential Amino Acid
Key Metabolic Roles Protein synthesis, glucose metabolism, fatty acid metabolism, immune function[3]Biosynthesis of proteins, nucleotides, sphingolipids; neurotransmission[5][7][10]
Associated Diseases -Diabetic neuropathy, neurodegenerative disorders, some cancers[7][9][12][14]

Table 1: Key Properties of Isoleucine and Serine

Predicted Signaling Pathways for Isoleucyl-Serine

Based on the signaling roles of its constituent amino acids and the general mechanisms of dipeptide action, we can propose several hypothetical signaling pathways for Isoleucyl-Serine.

Modulation of Immune Response Pathways

Given the role of isoleucine in immunity, Isoleucyl-Serine could potentially modulate immune responses.

G Predicted Immune Modulation by Isoleucyl-Serine IleSer Isoleucyl-Serine Receptor Putative Dipeptide Receptor IleSer->Receptor ImmuneCell Immune Cell (e.g., Macrophage) TLR Toll-like Receptor (TLR) ImmuneCell->TLR Receptor->ImmuneCell NFkB NF-κB Pathway TLR->NFkB MAPK p38 MAPK Pathway TLR->MAPK Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines BetaDefensins β-defensin Expression MAPK->BetaDefensins

Caption: Predicted modulation of immune cell signaling by Isoleucyl-Serine.

Neuromodulatory Effects via Serine Metabolism

Isoleucyl-Serine, upon hydrolysis, would release serine, which can be converted to D-serine in the brain and act on NMDA receptors.

G Predicted Neuromodulation by Isoleucyl-Serine IleSer Isoleucyl-Serine (in CNS) Hydrolysis Hydrolysis IleSer->Hydrolysis LSerine L-Serine Hydrolysis->LSerine Isoleucine Isoleucine Hydrolysis->Isoleucine SerineRacemase Serine Racemase LSerine->SerineRacemase DSerine D-Serine SerineRacemase->DSerine NMDAR NMDA Receptor DSerine->NMDAR SynapticPlasticity Synaptic Plasticity NMDAR->SynapticPlasticity

Caption: Hypothetical pathway for Isoleucyl-Serine's effect on neurotransmission.

Proposed Experimental Protocols

To investigate the predicted physiological roles of Isoleucyl-Serine, a series of in vitro and in vivo experiments are necessary.

Synthesis and Purification of Isoleucyl-Serine

Objective: To obtain pure Isoleucyl-Serine for biological assays.

Methodology:

  • Solid-Phase Peptide Synthesis (SPPS): Utilize standard Fmoc-based SPPS chemistry.

    • Start with a pre-loaded Serine resin (e.g., Fmoc-Ser(tBu)-Wang resin).

    • Deprotect the Fmoc group using a piperidine solution.

    • Couple Fmoc-Isoleucine-OH using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA.

    • Repeat the deprotection and coupling steps if extending the peptide chain.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Purification: Purify the crude dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the synthesized Isoleucyl-Serine using mass spectrometry (MS) and analytical HPLC.

In Vitro Assessment of Biological Activity

Objective: To determine if Isoleucyl-Serine has direct effects on mammalian cells.

Methodology:

  • Cell Culture: Culture relevant cell lines (e.g., macrophage cell lines like RAW 264.7 for immune studies, neuronal cell lines like SH-SY5Y for neurobiology studies).

  • Treatment: Treat the cells with varying concentrations of purified Isoleucyl-Serine. Include controls with equimolar concentrations of isoleucine, serine, and a combination of both to distinguish the effects of the dipeptide from its constituent amino acids.

  • Assays:

    • Cytotoxicity Assay: Use an MTT or LDH assay to determine the toxicity of the dipeptide.

    • Cytokine Secretion Assay: Measure the levels of pro-inflammatory and anti-inflammatory cytokines in the culture supernatant using ELISA or multiplex bead arrays.

    • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in immune response (e.g., TNF-α, IL-6, iNOS) or neuronal function.

    • Western Blot Analysis: Analyze the activation of signaling pathways (e.g., phosphorylation of p38 MAPK, NF-κB) by probing cell lysates with specific antibodies.

In Vivo Pharmacokinetic and Pharmacodynamic Studies

Objective: To evaluate the absorption, distribution, metabolism, excretion (ADME), and physiological effects of Isoleucyl-Serine in a mammalian model.

Methodology:

  • Animal Model: Use a suitable animal model, such as mice or rats.

  • Administration: Administer Isoleucyl-Serine via oral gavage or intravenous injection.

  • Pharmacokinetic Analysis:

    • Collect blood samples at various time points post-administration.

    • Analyze plasma concentrations of Isoleucyl-Serine and its metabolites (isoleucine and serine) using liquid chromatography-mass spectrometry (LC-MS).

    • Determine key pharmacokinetic parameters such as half-life, bioavailability, and volume of distribution.

  • Pharmacodynamic Studies:

    • In an immune challenge model (e.g., LPS-induced inflammation), administer Isoleucyl-Serine and measure inflammatory markers in blood and tissues.

    • In a neurological model, assess behavioral changes or neurochemical alterations following Isoleucyl-Serine administration.

G Experimental Workflow for Investigating Isoleucyl-Serine Synthesis Synthesis & Purification (SPPS, HPLC) InVitro In Vitro Studies Synthesis->InVitro InVivo In Vivo Studies Synthesis->InVivo CellCulture Cell Culture (Immune, Neuronal) InVitro->CellCulture AnimalModel Animal Model (Mouse, Rat) InVivo->AnimalModel Treatment Treatment with this compound CellCulture->Treatment Assays Biological Assays (ELISA, qPCR, Western Blot) Treatment->Assays DataAnalysis Data Analysis & Interpretation Assays->DataAnalysis Administration Administration (Oral, IV) AnimalModel->Administration PKPD Pharmacokinetics (LC-MS) Pharmacodynamics Administration->PKPD PKPD->DataAnalysis

Caption: Proposed workflow for the experimental investigation of Isoleucyl-Serine.

Future Directions and Conclusion

The study of Isoleucyl-Serine is in its infancy. While direct evidence of its physiological roles is currently lacking, the well-established functions of isoleucine and serine provide a strong rationale for investigating this dipeptide as a potential bioactive molecule. Future research should focus on:

  • Identification in Biological Samples: Developing sensitive analytical methods to detect and quantify Isoleucyl-Serine in mammalian tissues and biofluids.

  • Receptor Identification: Investigating the existence of specific receptors or transporters for Isoleucyl-Serine.

  • Therapeutic Potential: Exploring the potential of Isoleucyl-Serine as a therapeutic agent in inflammatory, metabolic, or neurological disorders.

References

Whitepaper: A Technical Guide to the In Silico Prediction and Validation of Isoleucine-Serine (Ile-Ser) Binding Proteins and Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification of proteins that bind to specific small molecules, such as the dipeptide Isoleucine-Serine (Ile-Ser), is a critical step in understanding biological pathways and developing novel therapeutics. While dipeptides are known to be involved in various biological processes including nutrition, cell signaling, and inter-organismal communication, specific receptors and binding partners for this compound are not extensively documented in public databases.[1] This guide provides a comprehensive technical framework for the in silico prediction, characterization, and experimental validation of novel this compound binding proteins and receptors. We detail a multi-pronged computational strategy, outline rigorous experimental validation protocols, and present a clear workflow for researchers aiming to uncover the biological role of this and other dipeptides.

Introduction to Dipeptide Signaling and Function

Dipeptides, the smallest class of peptides, are increasingly recognized not just as metabolic intermediates but as active signaling molecules.[1] They can be transported across cell membranes by dedicated transporters and, in some cases, modulate signaling pathways.[1][2] For instance, in animals, dipeptide transport has been linked to crosstalk with TOR signaling pathways, while in plants, specific peptides are crucial for regulating vascular development.[1][3][4] The dipeptide Ser-His, for example, has been shown to possess catalytic activity, cleaving DNA, proteins, and esters, highlighting the potential for small peptides to have direct functional roles.[5][6] Identifying the specific protein targets of a dipeptide like this compound is the first step toward elucidating its potential physiological and pathological significance.

In Silico Prediction Strategies

A robust computational approach is essential for efficiently screening the vast proteome for potential binding partners. The prediction of protein-peptide interactions is a challenging field due to the inherent flexibility of peptides.[7][8][9] Modern computational methods, however, offer a powerful and cost-effective starting point.[10][11] Our proposed workflow integrates several state-of-the-art techniques.

Target Identification and Virtual Screening

The initial phase involves generating a list of candidate proteins. This can be achieved through several complementary methods:

  • Structure-Based Docking: This is a primary method for predicting the binding pose and affinity of a ligand to a protein structure.[10] For a dipeptide like this compound, flexible peptide docking algorithms are necessary.

    • Tools: FlexPepDock, HADDOCK, pepATTRACT, AutoDock.[12][13]

    • Process: A library of potential receptor protein structures (e.g., from the Protein Data Bank or generated via AlphaFold) is screened. The this compound dipeptide is docked into putative binding sites on each protein. The resulting protein-peptide complexes are scored based on calculated binding energies.

  • Sequence-Based Machine Learning: Deep learning models can predict peptide-binding sites directly from a protein's amino acid sequence, which is particularly useful when a protein's 3D structure is unknown.[9]

    • Tools: PepNN, SPRINT-Seq.[9][12]

    • Process: The primary sequence of target proteins is fed into a pre-trained model, which outputs probabilities for each residue being part of a peptide-binding interface.

  • Monte Carlo-Based Methods: These approaches simultaneously explore both the peptide's sequence and its conformational space, making them efficient for calculating binding thermodynamics for many sequences in a single run.[14][15]

Binding Pose Refinement and Affinity Estimation

Once a list of high-scoring candidate proteins is generated, more computationally intensive methods are used to refine the results.

  • Molecular Dynamics (MD) Simulations: MD simulations model the movement of every atom in the protein-peptide complex over time, providing detailed insights into the stability of the interaction, the specific residues involved, and a more accurate estimation of binding free energy.[9][10]

The overall computational workflow is visualized below.

G cluster_in_silico In Silico Prediction Phase cluster_screening Virtual Screening ligand Define Ligand: This compound Dipeptide docking Structure-Based Docking (FlexPepDock, HADDOCK) ligand->docking ml Sequence-Based ML (PepNN) ligand->ml mc Monte Carlo Methods ligand->mc db Select Target Library: (e.g., Human Proteome, Membrane Proteins) db->docking db->ml db->mc refine Refinement & Scoring: Molecular Dynamics (MD) docking->refine ml->refine mc->refine candidates Prioritized List of Candidate Proteins refine->candidates

Diagram 1: In Silico Prediction Workflow.

Data Presentation for Predicted Interactions

Target Protein IDPrediction MethodDocking Score (kcal/mol)Predicted Interacting ResiduesPredicted Binding Affinity (KD)Notes
P12345FlexPepDock-9.8TYR-88, ASP-120, LYS-124250 nM (from MD)High-confidence binding pocket.
Q67890PepNN + AutoDock-8.5GLU-210, ARG-211, PHE-2561.2 µM (from MD)Surface-exposed groove.
A0A0A0HADDOCK-8.2TRP-45, HIS-475.5 µM (from MD)Allosteric site candidate.

Table 1: Template for Summarizing Quantitative Data from In Silico Predictions. Binding affinity values are hypothetical and derived from MD simulations for illustrative purposes.

Experimental Validation Protocols

Computational predictions must be validated through rigorous biophysical and biochemical experiments.[11] The ultimate goal is to confirm a direct interaction and quantify its binding affinity.

Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time binding kinetics and affinity between two molecules.

Objective: To determine the association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (KD) of the this compound and candidate protein interaction.

Methodology:

  • Immobilization: Covalently immobilize the purified candidate protein (the "ligand") onto a sensor chip surface (e.g., a CM5 chip via amine coupling). Aim for a low immobilization density to avoid mass transport limitations.

  • Analyte Preparation: Prepare a series of concentrations of the this compound dipeptide (the "analyte") in a suitable running buffer (e.g., HBS-EP+). Include a zero-concentration sample (buffer only) for double referencing.

  • Binding Measurement:

    • Inject the different concentrations of this compound sequentially over the sensor surface, flowing from the lowest to the highest concentration.

    • Each cycle consists of an association phase (analyte injection) and a dissociation phase (buffer flow).

    • Record the change in the SPR signal (measured in Response Units, RU) over time.

  • Regeneration: Between each analyte injection, inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte from the immobilized protein, returning the signal to baseline.

  • Data Analysis:

    • Subtract the signal from a reference flow cell and the zero-concentration injection to correct for bulk refractive index changes and instrument drift.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₔ, and the KD (KD = kₔ/kₐ).

Protocol: Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate that two proteins interact within the complex environment of a cell lysate.

Objective: To validate the interaction between this compound and the candidate protein in a cellular context, often by using a tagged version of the protein.

Methodology:

  • Cell Culture and Lysis: Culture cells that endogenously or exogenously express the tagged (e.g., FLAG, HA, or Myc-tagged) candidate protein. Lyse the cells using a gentle, non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing Lysate: Incubate the cell lysate with control beads (e.g., Protein A/G agarose) to reduce non-specific binding in subsequent steps.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody specific to the tag on the candidate protein.

    • Add Protein A/G beads to the lysate-antibody mixture. The beads will bind the antibody, which in turn is bound to the candidate protein and its interaction partners.

    • Incubate to allow the formation of the bead-antibody-protein complex.

  • Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads, typically by boiling in SDS-PAGE loading buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot using an antibody against a protein known to bind the dipeptide of interest or, in this exploratory case, analyze the entire elution by mass spectrometry to identify co-precipitated partners. The presence of the predicted partner confirms the interaction.

Potential Signaling Pathways

Should a binding partner for this compound be confirmed, the next logical step is to investigate the downstream signaling consequences. Dipeptides can act as agonists for receptors, triggering intracellular cascades. A generalized peptide-mediated signaling pathway is illustrated below. The discovery of an this compound receptor could unveil a novel pathway analogous to known peptide signaling systems in plants and animals.[3][16]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Membrane Receptor adaptor Adaptor Protein Recruitment receptor->adaptor Conformational Change ligand This compound ligand->receptor Binding kinase1 Kinase 1 (e.g., MAPKKK) adaptor->kinase1 Activation kinase2 Kinase 2 (e.g., MAPKK) kinase1->kinase2 Phosphorylation kinase3 Kinase 3 (e.g., MAPK) kinase2->kinase3 Phosphorylation tf Transcription Factor Activation kinase3->tf Translocation response Cellular Response (Gene Expression) tf->response Regulation

Diagram 2: Generalized Peptide Signaling Pathway.

Conclusion

The discovery of novel protein-ligand interactions is fundamental to advancing biology and medicine. This guide provides a robust, integrated workflow for the in silico prediction and subsequent experimental validation of binding proteins and receptors for the dipeptide this compound. By combining structure-based docking, machine learning, and rigorous biophysical validation, researchers can efficiently identify high-probability candidates from the entire proteome. The successful identification of an this compound receptor would open new avenues of research into dipeptide signaling and could present novel targets for therapeutic intervention.

References

Isoleucyl-Serine: A Technical Overview of its Natural Sources and Endogenous Presence

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoleucyl-Serine (Ile-Ser) is a dipeptide composed of the essential amino acid isoleucine and the non-essential amino acid serine. As an intermediate in protein metabolism, its presence in biological systems is expected. However, the definitive identification, quantification, and biological function of Isoleucyl-Serine remain largely unexplored. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources and endogenous presence of Isoleucyl-Serine, primarily through the lens of its constituent amino acids due to the limited direct data on the dipeptide itself. This document also outlines a proposed experimental protocol for its quantification and discusses potential biological activities based on analogous compounds.

Introduction to Isoleucyl-Serine

Isoleucyl-Serine is a dipeptide formed through the creation of a peptide bond between the carboxyl group of isoleucine and the amino group of serine. Dipeptides are common products of protein digestion and catabolism. While many are rapidly hydrolyzed into their constituent amino acids, some have been shown to possess distinct physiological or cell-signaling activities[1][2].

The Human Metabolome Database classifies Isoleucyl-Serine as an "expected" metabolite, indicating that while its presence in human tissues and biofluids is predicted, it has not yet been definitively identified or quantified[2]. It has, however, been detected in fecal samples, although not quantified[2]. The lack of extensive research on Isoleucyl-Serine presents both a challenge and an opportunity for further investigation into its potential physiological roles.

Natural Sources of Isoleucyl-Serine Precursors

Direct quantitative data on the presence of Isoleucyl-Serine in food sources is not currently available in the scientific literature. However, the abundance of its constituent amino acids, isoleucine and serine, in various dietary proteins suggests that Isoleucyl-Serine may be formed during digestion. The following table summarizes common food sources rich in isoleucine and serine.

Food CategoryHigh in IsoleucineHigh in Serine
Meat and Poultry Beef, Pork, Lamb, Chicken, Turkey[3]Beef, Chicken, Pork, Lamb[4]
Fish and Seafood Salmon, Tuna, Cod[3]Salmon, Hake, Monkfish, Cod[4]
Dairy and Eggs Cheese, Milk, Yogurt, Eggs[3]Milk, Dairy products, Eggs[4]
Legumes Lentils, Chickpeas, Soybeans, Peanuts[5]Soy, Tofu, Tempeh, Lentils, Beans[4]
Nuts and Seeds Almonds, Cashews, Pistachios, Sunflower Seeds[6]Peanuts, Almonds, Walnuts, Sesame Seeds[4][5]
Grains Oats, Quinoa, Brown RiceWhole grains (Barley, Rice)[4]
Vegetables Spinach, Asparagus, Cauliflower[4]

Endogenous Presence of Isoleucyl-Serine Precursors

The endogenous presence of Isoleucyl-Serine has not been quantitatively established in human tissues or plasma[2]. The concentration of its precursors, isoleucine and serine, however, is well-documented and provides an indication of their availability for the potential synthesis of the dipeptide. The following table presents the reported concentrations of free isoleucine and serine in human plasma.

Amino AcidConcentration Range (in µmol/L)Subject GroupReference
Isoleucine Significantly lower in young females than young malesYoung, healthy subjects[7]
Rises with age in femalesElderly female subjects[7]
Serine 92 - 314Not specified[6]
76 - 212Fasted young humans[8]
~110Fasting individuals[9]

Experimental Protocols for the Quantification of Isoleucyl-Serine

While a specific, validated protocol for the quantification of Isoleucyl-Serine is not available, a robust methodology can be proposed based on established techniques for the analysis of other dipeptides, primarily utilizing Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS)[1].

Proposed UPLC-MS/MS Method

This hypothetical protocol is designed for the sensitive and specific quantification of Isoleucyl-Serine in biological matrices such as plasma or tissue homogenates.

4.1.1. Sample Preparation

  • Protein Precipitation: To 100 µL of plasma or tissue homogenate, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for subsequent derivatization.

4.1.2. Derivatization

To enhance chromatographic retention and ionization efficiency, derivatization of the amino groups of the dipeptide is recommended.

  • Reagent: Utilize a derivatizing agent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)[1].

  • Procedure: Follow the manufacturer's protocol for the AQC derivatization kit. This typically involves mixing the sample supernatant with the derivatizing reagent and a buffer, followed by a short incubation period.

4.1.3. UPLC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time frame to ensure separation from other components.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both the native Isoleucyl-Serine and its stable isotope-labeled internal standard would need to be determined through infusion and optimization experiments. The precursor ion would be the [M+H]+ of the derivatized dipeptide.

    • Instrumentation Parameters: Cone voltage, collision energy, and other source parameters should be optimized for maximum sensitivity.

4.1.4. Quantification

A calibration curve would be constructed by analyzing a series of known concentrations of derivatized Isoleucyl-Serine standards. The concentration of Isoleucyl-Serine in the biological samples can then be determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis BiologicalSample Biological Sample (Plasma/Tissue) ProteinPrecipitation Protein Precipitation (Methanol) BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization Derivatization (AQC) Supernatant->Derivatization UPLC UPLC Separation Derivatization->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS DataAnalysis Data Analysis & Quantification MSMS->DataAnalysis G Isoleucine Isoleucine IleSer Isoleucyl-Serine Isoleucine->IleSer Peptide Bond Formation (Condensation) Serine Serine Serine->IleSer Peptide Bond Formation (Condensation) IleSer->Isoleucine Hydrolysis IleSer->Serine Hydrolysis G IleSer Isoleucyl-Serine Receptor Cell Surface Receptor IleSer->Receptor Binding SecondMessenger Second Messenger (e.g., cAMP, Ca2+) Receptor->SecondMessenger Activation KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Phosphorylation CellularResponse Cellular Response TranscriptionFactor->CellularResponse Gene Expression

References

Isoleucyl-Serine (Ile-Ser): A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoleucyl-Serine (Ile-Ser) is a dipeptide composed of the essential amino acid L-isoleucine and the non-essential amino acid L-serine, linked by a peptide bond. As a product of protein catabolism, this compound is an intriguing molecule for researchers in biochemistry, pharmacology, and drug development.[1][2] While many dipeptides are transient intermediates in amino acid metabolism, some exhibit distinct physiological or cell-signaling activities.[1][2] This technical guide provides a detailed examination of the physicochemical properties of Isoleucyl-Serine, outlines experimental protocols for its characterization, and explores its potential biological significance. Although this dipeptide has not yet been definitively identified in human tissues or biofluids, it is classified as an 'expected' metabolite, warranting further investigation.[1][2]

Physicochemical Properties

The fundamental physicochemical characteristics of a dipeptide are crucial for understanding its behavior in biological systems and for its application in research and development. The properties of Isoleucyl-Serine are summarized below.

Table 1: General and Calculated Physicochemical Properties of Isoleucyl-Serine
PropertyValueSource
Molecular Formula C9H18N2O4PubChem[3]
Molecular Weight 218.25 g/mol PubChem[3]
Monoisotopic Mass 218.12665706 DaPubChem[3]
Water Solubility 53.6 g/L (Calculated)ALOGPS[4][5]
logP (Octanol-Water) -3.3 (Calculated)XLogP3[3]
pKa (Strongest Acidic) 3.74 (Calculated)ChemAxon[4][5]
pKa (Strongest Basic) 8.51 (Calculated)ChemAxon[4][5]
Hydrogen Bond Donors 4ChemAxon[4][5]
Hydrogen Bond Acceptors 5ChemAxon[4][5]
Rotatable Bond Count 6ChemAxon[4][5]
Polar Surface Area 113 ŲCactvs[3]

Experimental Protocols

Accurate characterization of Isoleucyl-Serine requires robust experimental methodologies. The following sections detail protocols for determining key physicochemical properties.

Determination of Aqueous Solubility

The solubility of a dipeptide is a critical parameter for its handling, formulation, and biological activity. A common method for determining aqueous solubility is the shake-flask method.[6][7]

Methodology:

  • Preparation of Saturated Solution: An excess amount of Isoleucyl-Serine is added to a known volume of purified water (e.g., Millipore-purified) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[6][7]

  • Phase Separation: The suspension is allowed to stand without agitation to allow the undissolved solid to settle. Centrifugation can be used to facilitate this separation.

  • Quantification: A known volume of the clear supernatant is carefully removed and the concentration of dissolved Isoleucyl-Serine is determined. This can be achieved through various analytical techniques such as:

    • Gravimetric Analysis: The solvent from a known volume of the supernatant is evaporated, and the mass of the remaining solid is measured.[7]

    • Spectrophotometry: If the dipeptide has a suitable chromophore or can be derivatized to produce one.

    • High-Performance Liquid Chromatography (HPLC): A highly sensitive and accurate method for quantification. A standard curve of known Isoleucyl-Serine concentrations is prepared to determine the concentration of the unknown sample.

G cluster_prep Solution Preparation cluster_quant Quantification A Add excess this compound to Water B Agitate at constant temperature (24-48h) A->B C Allow solid to settle / Centrifuge B->C D Remove clear supernatant C->D E Analyze by HPLC or Gravimetry D->E F Determine Concentration E->F G A Identify Ionizable Groups (N-terminus, C-terminus) B Obtain pKa values for each group A->B C Average the pKa values of the -COOH and -NH3+ groups B->C D Calculated Isoelectric Point (pI) C->D G cluster_stress Forced Degradation A Develop Stability-Indicating RP-HPLC Method G Analyze Samples by HPLC at Different Time Points A->G B Prepare this compound Solutions C Acid/Base Hydrolysis B->C D Oxidation B->D E Thermal Stress B->E F Photostability B->F C->G D->G E->G F->G H Quantify Intact this compound and Degradation Products G->H I Determine Degradation Kinetics and Half-life H->I G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space A Isoleucyl-Serine B Dipeptide Transporter (e.g., PepT1/2) A->B C Isoleucyl-Serine (intact) D Hydrolysis by Peptidases C->D I Potential Direct Signaling (Receptor/Enzyme Interaction) C->I E L-Isoleucine D->E F L-Serine D->F G mTOR Signaling (Cell Growth, Protein Synthesis) E->G modulates H Biosynthesis (Nucleotides, Sphingolipids) F->H precursor for B->C

References

Spontaneous Formation of Isoleucine-Serine Dipeptide Under Prebiotic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The emergence of peptides is a cornerstone in the origin of life, providing the catalytic and structural capabilities necessary for the first biological systems. This technical guide delves into the plausible spontaneous, non-enzymatic formation of the Isoleucine-Serine (Ile-Ser) dipeptide under conditions mimicking the prebiotic Earth. We explore the fundamental reaction mechanisms, including dehydration synthesis facilitated by wet-dry cycles, mineral catalysis, and salt-induced peptide formation. This document provides a comprehensive overview of hypothetical experimental protocols for the synthesis and analysis of the this compound dipeptide, summarizing potential quantitative outcomes based on studies of analogous amino acids. Detailed workflows and conceptual pathways are visualized to offer a clear understanding of the processes involved. This guide is intended for researchers, scientists, and drug development professionals interested in prebiotic chemistry and the origins of life.

Introduction

The transition from a primordial soup of simple organic molecules to the complex machinery of life is one of the most profound questions in science. The polymerization of amino acids into peptides represents a critical step in this process, as peptides are the precursors to proteins, the workhorses of modern biology.[1][2] The formation of a peptide bond is a condensation reaction that is thermodynamically unfavorable in an aqueous environment.[1] Therefore, prebiotic scenarios must provide the necessary energy and catalytic support to overcome this barrier.

This guide focuses on the formation of a specific dipeptide, Isoleucine-Serine (this compound), which combines an amino acid with a hydrophobic, aliphatic side chain (Isoleucine) and one with a polar, hydroxyl-containing side chain (Serine). This combination of functionalities makes the this compound dipeptide an interesting model for studying the diversity of peptides that could have arisen on the early Earth. We will explore the three primary proposed mechanisms for prebiotic peptide synthesis:

  • Wet-Dry Cycles: Fluctuating environmental conditions, such as the evaporation and rehydration of pools of water, could have provided the necessary dehydration conditions for peptide bond formation.[3][4]

  • Mineral Catalysis: The surfaces of common prebiotic minerals, such as clays and metal sulfides, could have acted as catalysts by concentrating amino acids and lowering the activation energy for peptide bond formation.[2][5]

  • Salt-Induced Peptide Formation (SIPF): In the presence of certain salts and metal ions, the formation of peptides in aqueous solutions can be significantly enhanced.[6][7]

Proposed Mechanisms for this compound Dipeptide Formation

The fundamental reaction for the formation of the this compound dipeptide is the condensation of one molecule of isoleucine and one molecule of serine, with the elimination of a water molecule. The sequence of the dipeptide (this compound or Ser-Ile) would depend on which amino acid's carboxyl group reacts with the other's amino group.

Wet-Dry Cycles

This mechanism relies on the principle of Le Chatelier, where the removal of water from the reaction system drives the equilibrium towards the formation of the dipeptide.

  • Conceptual Pathway:

    • A solution containing dissolved isoleucine and serine exists in a shallow pool or lagoon.

    • Evaporation of water concentrates the amino acids.

    • In the dehydrated or low-water state, the formation of the peptide bond is thermodynamically more favorable.

    • Subsequent rehydration would dissolve the newly formed dipeptide, making it available for further reactions.

Wet_Dry_Cycle cluster_wet Wet Phase cluster_dry Dry Phase A Aqueous Isoleucine (Ile) C Concentrated Ile + Ser A->C Evaporation B Aqueous Serine (Ser) B->C D This compound Dipeptide C->D Dehydration (Peptide Bond Formation) D->A Rehydration D->B

Caption: Wet-dry cycle promoting dipeptide formation.

Mineral-Catalyzed Formation

Mineral surfaces can facilitate peptide bond formation by adsorbing and orienting amino acids, thereby increasing their local concentration and catalytic activity.[5]

  • Conceptual Pathway:

    • Isoleucine and serine in an aqueous solution come into contact with a mineral surface (e.g., montmorillonite clay).

    • The amino acids are adsorbed onto the mineral surface.

    • The mineral surface facilitates the removal of a water molecule and the formation of a peptide bond.

    • The this compound dipeptide desorbs from the surface back into the solution.

Mineral_Catalysis cluster_reactants Reactants in Solution Mineral Mineral Surface (e.g., Clay) Reaction Surface Reaction (Peptide Formation) Mineral->Reaction Ile Isoleucine Adsorption Adsorption Ile->Adsorption Ser Serine Ser->Adsorption Adsorption->Mineral Desorption Desorption Reaction->Desorption Product This compound Dipeptide Desorption->Product

Caption: Mineral-catalyzed dipeptide synthesis.

Salt-Induced Peptide Formation (SIPF)

The SIPF reaction proposes that in the presence of high concentrations of salt (like NaCl) and a catalyst (like Cu(II) ions), amino acids can form dipeptides in an aqueous solution at elevated temperatures.[6][7]

  • Conceptual Pathway:

    • Isoleucine and serine are present in a saline aqueous solution containing a metal ion catalyst.

    • The amino acids form complexes with the metal ions.

    • Heating the solution promotes the condensation reaction and the formation of the this compound dipeptide.

SIPF_Pathway Reactants Isoleucine + Serine in NaCl solution with Cu(II) Complex Amino Acid-Cu(II) Complex Reactants->Complex Activation Thermal Activation (e.g., 85°C) Complex->Activation Product This compound Dipeptide Activation->Product Byproducts Byproducts (e.g., other dipeptides, cyclic dipeptides) Activation->Byproducts

Caption: Salt-Induced Peptide Formation (SIPF) pathway.

Quantitative Data

Table 1: Dipeptide Yields in Wet-Dry Cycle Experiments

Amino Acid(s)ConditionsDipeptide YieldReference(s)
Alanine2 wet-dry cycles at 80°C, pH 7.0Detected[8]
Mixed AAsMultiple wet-dry cycles on mineral surfacesQualitative[9]

Table 2: Dipeptide Yields in Salt-Induced Peptide Formation (SIPF)

Amino Acid(s)ConditionsDipeptide YieldReference(s)
ValineAqueous solution, Cu(II), NaCl, elevated temp.Detected[6]
Arginine80 mM solution with L-histidine catalystUp to 70x increase[10]
Glycine/AlanineAqueous solution, Cu(II), NaCl, 85°CUp to 50x increase (for di-Ala with Gly catalyst)[11]

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and analysis of the this compound dipeptide under prebiotic conditions, adapted from established methods for other amino acids.

Protocol 1: Wet-Dry Cycling Synthesis

Objective: To synthesize this compound dipeptide through repeated cycles of hydration and dehydration.

Materials:

  • L-Isoleucine

  • L-Serine

  • Deionized water

  • pH meter

  • Heating block or oven

  • Vials

Procedure:

  • Prepare a 0.1 M aqueous solution of L-Isoleucine and L-Serine in a 1:1 molar ratio.

  • Adjust the pH of the solution to a desired value (e.g., 7.0).[3]

  • Aliquot 1 mL of the solution into several vials.

  • Place the vials on a heating block set to 80°C and allow the water to completely evaporate.[3]

  • Once dry, rehydrate the residue with 1 mL of deionized water.

  • Repeat the drying and rehydration steps for a desired number of cycles (e.g., 2, 5, 10).

  • After the final cycle, dissolve the residue in a suitable solvent for analysis.

Protocol 2: Clay-Catalyzed Synthesis

Objective: To investigate the catalytic effect of montmorillonite clay on the formation of this compound dipeptide.

Materials:

  • L-Isoleucine

  • L-Serine

  • Montmorillonite clay

  • Deionized water

  • Centrifuge

  • Shaker

Procedure:

  • Prepare a suspension of montmorillonite clay in deionized water (e.g., 10 mg/mL).

  • Add L-Isoleucine and L-Serine to the clay suspension to a final concentration of 0.05 M for each.

  • Adjust the pH of the mixture to 7.0.

  • Place the mixture on a shaker at a controlled temperature (e.g., 50°C) for a specified reaction time (e.g., 24, 48, 72 hours).

  • After the reaction, centrifuge the mixture to pellet the clay.

  • Collect the supernatant for analysis.

  • To analyze the products adsorbed to the clay, wash the pellet with a suitable solvent and analyze the wash.

Protocol 3: Salt-Induced Peptide Formation (SIPF)

Objective: To synthesize this compound dipeptide using the SIPF method.

Materials:

  • L-Isoleucine

  • L-Serine

  • Sodium Chloride (NaCl)

  • Copper(II) Chloride (CuCl₂)

  • Deionized water

  • Heating block

Procedure:

  • Prepare a solution with 0.1 M L-Isoleucine, 0.1 M L-Serine, 1 M NaCl, and 10 mM CuCl₂ in deionized water.

  • Adjust the pH to a neutral or slightly acidic value.

  • Heat the solution at 85°C for an extended period (e.g., several days), taking samples at regular intervals.[7][11]

  • Cool the samples and prepare them for analysis.

Analytical Methods

The identification and quantification of the this compound dipeptide in the reaction mixtures require sensitive analytical techniques.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is the primary method for separating and identifying peptides in complex mixtures.[8][12]

  • Principle: The reaction mixture is injected into an HPLC system, where the components are separated based on their physicochemical properties (e.g., hydrophobicity). The separated components then enter a mass spectrometer, which determines their mass-to-charge ratio, allowing for the identification of the this compound dipeptide. Tandem mass spectrometry (MS/MS) can be used to confirm the sequence by fragmenting the dipeptide and analyzing the resulting fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the structure of the formed dipeptide, although it is less sensitive than MS and may require purification of the product.[13][14]

  • Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the atomic nuclei provides information about the chemical environment of the atoms, allowing for the elucidation of the molecular structure.

Experimental and Analytical Workflow

The following diagram illustrates a comprehensive workflow for the investigation of prebiotic this compound formation.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Reactants Isoleucine + Serine + Prebiotic Condition WD_Cycle Wet-Dry Cycles Reactants->WD_Cycle Mineral_Cat Mineral Catalysis Reactants->Mineral_Cat SIPF SIPF Reactants->SIPF Reaction_Mixture Reaction Mixture WD_Cycle->Reaction_Mixture Mineral_Cat->Reaction_Mixture SIPF->Reaction_Mixture HPLC_MS HPLC-MS Analysis Reaction_Mixture->HPLC_MS NMR NMR Spectroscopy Reaction_Mixture->NMR Optional/Confirmatory Identification Dipeptide Identification HPLC_MS->Identification Quantification Yield Quantification HPLC_MS->Quantification NMR->Identification Data Data Interpretation Identification->Data Quantification->Data

Caption: Workflow for prebiotic this compound synthesis and analysis.

Conclusion

While direct experimental evidence for the spontaneous formation of the Isoleucine-Serine dipeptide under prebiotic conditions is currently lacking, a strong theoretical framework and experimental results from analogous systems suggest its plausibility. The mechanisms of wet-dry cycles, mineral catalysis, and salt-induced peptide formation all provide viable pathways for the non-enzymatic synthesis of dipeptides on the early Earth. Future research should focus on conducting experiments with isoleucine and serine under these conditions to obtain quantitative data on reaction yields and to explore the potential for sequence selectivity. Such studies will be invaluable for a more complete understanding of the chemical origins of life.

References

Ile-Ser as a Potential Biomarker in Metabolic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Dipeptide at the Crossroads of Metabolic Health

Introduction

The landscape of metabolic research is continuously evolving, with a pressing need for novel biomarkers to improve early diagnosis, risk stratification, and therapeutic monitoring of metabolic diseases such as type 2 diabetes (T2D) and metabolic syndrome (MetS). In this context, small molecule metabolites, including amino acids and their derivatives, have garnered significant attention. This technical guide focuses on the dipeptide Isoleucyl-serine (Ile-Ser) as a potential, albeit understudied, biomarker in metabolic research. While direct evidence for the role of this compound is still emerging, this document synthesizes the current understanding of its constituent amino acids, isoleucine and serine, in metabolic pathways and presents a framework for future investigations into the dipeptide itself.

The Dichotomy of Isoleucine and Serine in Metabolic Health

The physiological relevance of this compound is likely intertwined with the individual roles of its constituent amino acids, L-isoleucine and L-serine, which have been more extensively studied in the context of metabolic diseases.

L-Isoleucine: A Double-Edged Sword in Metabolism

Isoleucine, a branched-chain amino acid (BCAA), plays a crucial role in protein synthesis and energy homeostasis. However, elevated levels of circulating BCAAs, including isoleucine, have been consistently linked to insulin resistance and an increased risk of developing T2D and metabolic syndrome.[1][2] Studies suggest that the accumulation of BCAAs and their metabolites may impair insulin signaling pathways, contributing to the pathogenesis of these conditions.[3]

L-Serine: A Protective Role in Glucose Homeostasis

In contrast to isoleucine, L-serine appears to exert a protective effect on metabolic health. Several studies in animal models have demonstrated that L-serine supplementation can improve glucose tolerance, enhance insulin sensitivity, and reduce the incidence of autoimmune diabetes.[4][5][6] The proposed mechanisms for these beneficial effects include the modulation of sphingolipid metabolism and the activation of the AMPK pathway, a key regulator of cellular energy status.[6][7] Furthermore, lower levels of serine have been observed in individuals with metabolic disorders, suggesting a potential deficiency in this amino acid may contribute to disease progression.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on L-serine supplementation in mouse models of metabolic disease.

Table 1: Effects of L-Serine Supplementation on Glucose Metabolism in Non-Obese Diabetic (NOD) Mice

ParameterControl GroupL-Serine Supplemented GroupPercentage Changep-valueReference
Diabetes Incidence71% (35/49)43% (13/30)-39.4%p = 0.02[5]
Insulitis ScoreHigherLower-p = 0.02[5]
HOMA-IRHigherLower-< 0.05[5]

Table 2: Effects of L-Serine Supplementation in a Mouse Model of Obesity

ParameterHigh-Fat Diet (HFD)HFD + L-SerinePercentage ChangeReference
Retroperitoneal WAT---24%[6]
Epididymal WAT---23%[6]

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways influenced by the components of this compound is crucial for elucidating its potential mechanism of action. Furthermore, standardized experimental workflows are essential for the accurate quantification of this dipeptide.

Signaling Pathways

The metabolic effects of isoleucine and serine are mediated through complex signaling networks. The insulin signaling pathway is central to glucose homeostasis and is often dysregulated in metabolic diseases.

Insulin_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates AKT AKT/PKB PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glycogen_Synthesis Glycogen Synthesis AKT->Glycogen_Synthesis Protein_Synthesis Protein Synthesis AKT->Protein_Synthesis BCAAs Elevated BCAAs (e.g., Isoleucine) BCAAs->IRS Inhibits Serine L-Serine AMPK AMPK Serine->AMPK Activates AMPK->GLUT4 Promotes

Caption: Insulin signaling pathway and points of influence for isoleucine and serine.

Experimental Workflows

The accurate measurement of this compound in biological matrices like plasma or serum requires robust analytical methods. A typical workflow involves sample preparation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Dipeptide_Quantification_Workflow Start Plasma/Serum Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile/Ethanol) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection SPE Solid Phase Extraction (SPE) (Optional Cleanup) Supernatant_Collection->SPE LC_MS LC-MS/MS Analysis Supernatant_Collection->LC_MS Direct Injection SPE->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: General workflow for dipeptide quantification in biological fluids.

Experimental Protocols

This section provides an overview of key experimental protocols relevant to the study of this compound.

Protocol 1: Extraction of Peptides from Plasma/Serum

Objective: To isolate peptides, including this compound, from high-abundance proteins in plasma or serum.

Materials:

  • Plasma or serum sample

  • Acetonitrile (ACN) or Ethanol (EtOH), ice-cold

  • Microcentrifuge tubes

  • Centrifuge capable of 14,000 x g

  • Pipettes and tips

Procedure:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold ACN or EtOH.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the peptides, and transfer it to a new tube.

  • The supernatant can be dried down and reconstituted in a suitable solvent for LC-MS/MS analysis or undergo further cleanup.[10]

Protocol 2: Quantification of Dipeptides by LC-MS/MS

Objective: To separate and quantify this compound using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column suitable for polar analytes.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 0% to 50% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive ESI.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): m/z corresponding to protonated this compound.

  • Product Ions (Q3): Specific fragment ions of this compound.

  • Collision Energy: Optimized for the specific precursor-product ion transitions.

Quantification:

  • A standard curve is generated using known concentrations of a synthetic this compound standard.

  • The peak area of the endogenous this compound in the sample is compared to the standard curve to determine its concentration.

  • An internal standard (e.g., a stable isotope-labeled version of this compound) is recommended for accurate quantification.[11]

Future Directions and Conclusion

The dipeptide this compound represents an intriguing yet largely unexplored area in the search for novel metabolic biomarkers. The opposing roles of its constituent amino acids in metabolic health highlight the need for direct investigation into the biological activity and circulating levels of the dipeptide itself.

Future research should focus on:

  • Developing and validating robust analytical methods for the specific and sensitive quantification of this compound in large clinical cohorts.

  • Investigating the biological activity of this compound in cell-based and animal models of metabolic disease to understand its direct effects on insulin signaling, inflammation, and other relevant pathways.

  • Conducting metabolomic studies that specifically measure this compound levels in individuals with varying degrees of metabolic health to establish its potential as a biomarker for early detection and risk prediction.

References

An In-depth Technical Guide to the Hydrolysis and Enzymatic Degradation of Isoleucyl-Serine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and enzymatic degradation of the dipeptide Isoleucyl-Serine (Ile-Ser). Isoleucyl-Serine, a dipeptide composed of the amino acids isoleucine and serine, is formed as an intermediate product of protein catabolism[1]. While some dipeptides exhibit physiological or cell-signaling activities, most are transient molecules further broken down into their constituent amino acids[1]. Understanding the stability and degradation pathways of dipeptides like Isoleucyl-Serine is crucial for various research and development applications, including drug delivery, nutritional science, and cellular metabolism studies.

This guide details the fundamental principles of this compound hydrolysis, explores the enzymatic pathways responsible for its degradation, presents hypothetical quantitative data for illustrative purposes, and provides detailed experimental protocols for researchers to investigate these processes.

Chemical Hydrolysis of Isoleucyl-Serine

The peptide bond linking isoleucine and serine in the dipeptide is susceptible to chemical hydrolysis, particularly under acidic or basic conditions and at elevated temperatures. This non-enzymatic cleavage results in the release of the free amino acids, isoleucine and serine.

The stability of peptides is influenced by their amino acid composition and sequence[2]. Sequences containing aspartic acid are particularly prone to acid-catalyzed cleavage through the formation of a cyclic imide intermediate. While Isoleucyl-Serine does not contain aspartic acid, the presence of serine can also lead to the formation of a cyclic imide, potentially resulting in peptide bond cleavage[2].

Factors Influencing Chemical Hydrolysis

Several factors can influence the rate of chemical hydrolysis of the Isoleucyl-Serine peptide bond:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the peptide bond. The rate of hydrolysis is generally at its minimum near neutral pH.

  • Temperature: Increased temperature accelerates the rate of hydrolysis.

  • Buffer Composition: The composition of the buffer solution can also affect the stability of the peptide.

Enzymatic Degradation of Isoleucyl-Serine

In biological systems, the degradation of dipeptides is primarily mediated by enzymes called peptidases or proteases. These enzymes exhibit varying degrees of substrate specificity. The breakdown of Isoleucyl-Serine would be carried out by dipeptidases, which are exopeptidases that cleave the peptide bond of dipeptides.

Key Enzymes in Dipeptide Degradation

Several classes of peptidases are involved in the breakdown of peptides in the body:

  • Aminopeptidases: These enzymes cleave amino acids from the N-terminus of peptides and proteins. They can release single amino acids, dipeptides, or tripeptides[3].

  • Carboxypeptidases: These enzymes act on the C-terminal end of protein sequences[3].

  • Dipeptidases: These enzymes specifically hydrolyze dipeptides into their constituent amino acids.

  • Serine Proteases: This is a large family of proteases characterized by a serine residue in their active site. They are involved in a wide range of physiological processes[4]. While many serine proteases are endopeptidases, some have exopeptidase activity. Trypsin-like serine proteases typically cleave after basic amino acids like arginine or lysine[4].

Based on known substrate specificities, it is unlikely that dipeptidyl peptidase I (Cathepsin C) would efficiently cleave Isoleucyl-Serine, as it cannot accommodate an isoleucine residue at the P1 position[5]. The degradation of Isoleucyl-Serine is more likely to be carried out by cytosolic or membrane-bound dipeptidases with broader substrate specificity.

Quantitative Analysis of Isoleucyl-Serine Degradation

Due to the limited availability of specific kinetic data for the hydrolysis and enzymatic degradation of Isoleucyl-Serine in the public domain, the following tables present illustrative quantitative data. These tables are intended to provide a framework for how such data would be presented and should not be considered as experimentally verified values for this specific dipeptide.

Illustrative Hydrolysis Kinetics of Isoleucyl-Serine

This table illustrates the hypothetical half-life of Isoleucyl-Serine under different pH and temperature conditions, simulating a chemical stability study.

ConditionTemperature (°C)pHHalf-life (t½) (hours)
Acidic372.048
Neutral377.4120
Alkaline379.072
Elevated Temperature507.424
Illustrative Enzymatic Degradation Kinetics of Isoleucyl-Serine

This table presents hypothetical kinetic parameters for the degradation of Isoleucyl-Serine by a generic dipeptidase. These parameters are crucial for understanding the efficiency of the enzymatic cleavage.

EnzymeSubstrateK_m_ (mM)V_max_ (µmol/min/mg)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
DipeptidaseIsoleucyl-Serine0.51051.0 x 10⁴

Experimental Protocols

This section provides detailed methodologies for researchers to study the hydrolysis and enzymatic degradation of Isoleucyl-Serine.

Protocol for Chemical Stability Assessment of Isoleucyl-Serine

Objective: To determine the rate of chemical hydrolysis of Isoleucyl-Serine under various conditions.

Materials:

  • Isoleucyl-Serine dipeptide

  • Buffers of varying pH (e.g., 0.1 M HCl for acidic, PBS for neutral, 0.1 M Tris-HCl for alkaline)

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Mass spectrometer (optional, for product confirmation)

  • Incubator/water bath

Procedure:

  • Prepare stock solutions of Isoleucyl-Serine in the different buffers to a final concentration of 1 mg/mL.

  • Aliquot the solutions into multiple vials for each condition to be tested (e.g., different pH and temperature).

  • Incubate the vials at the desired temperatures.

  • At specified time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), remove a vial from each condition.

  • Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid) and/or by freezing the sample at -80°C.

  • Analyze the samples by reverse-phase HPLC to quantify the remaining Isoleucyl-Serine and the appearance of its degradation products (isoleucine and serine).

  • Monitor the peptide and amino acids by UV absorbance at 210-220 nm[6].

  • Calculate the percentage of Isoleucyl-Serine remaining at each time point and determine the half-life of the dipeptide under each condition.

Protocol for Enzymatic Degradation Assay

Objective: To determine the kinetic parameters of an enzyme that degrades Isoleucyl-Serine.

Materials:

  • Isoleucyl-Serine dipeptide

  • Purified dipeptidase or cell lysate/serum containing peptidase activity

  • Assay buffer (e.g., PBS or Tris-HCl at optimal pH for the enzyme)

  • HPLC system or a colorimetric/fluorometric assay to detect amino acid release

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a series of Isoleucyl-Serine substrate solutions of varying concentrations in the assay buffer.

  • Pre-incubate the substrate solutions at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding a known amount of the purified enzyme or cell lysate to each substrate concentration.

  • Incubate the reaction for a specific period during which the reaction rate is linear.

  • Stop the reaction (e.g., by heat inactivation, addition of an inhibitor, or acidification).

  • Quantify the amount of product formed (isoleucine or serine) using a suitable method:

    • HPLC: Separate and quantify the released amino acids.

    • Ninhydrin Assay: A colorimetric assay to measure the concentration of free amino groups.

  • Determine the initial reaction velocity (V₀) for each substrate concentration.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the degradation pathway of Isoleucyl-Serine and a typical experimental workflow for its analysis.

Hydrolysis_Pathway IleSer Isoleucyl-Serine Hydrolysis Hydrolysis (Chemical or Enzymatic) IleSer->Hydrolysis Ile Isoleucine Hydrolysis->Ile Ser Serine Hydrolysis->Ser Metabolism Cellular Metabolism Ile->Metabolism Ser->Metabolism

Caption: Degradation pathway of Isoleucyl-Serine.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Isoleucyl-Serine Sample Incubation Incubation (with enzyme or under specific conditions) Sample->Incubation Quenching Reaction Quenching Incubation->Quenching HPLC HPLC Separation Quenching->HPLC MS Mass Spectrometry (Optional) HPLC->MS Quantification Quantification HPLC->Quantification Kinetics Kinetic Analysis Quantification->Kinetics Stability Stability Assessment Quantification->Stability

Caption: Experimental workflow for analyzing Isoleucyl-Serine degradation.

Metabolic Fate and Signaling Implications

Upon degradation, Isoleucyl-Serine releases isoleucine and serine, which are then available for various cellular processes.

  • Isoleucine: As an essential branched-chain amino acid (BCAA), isoleucine plays a critical role in protein synthesis and can be catabolized to provide energy through the citric acid cycle. Some studies suggest that isoleucine may also be involved in signaling pathways related to innate immunity[7].

  • Serine: This non-essential amino acid is a central player in cellular metabolism. It is a precursor for the synthesis of other amino acids (like glycine and cysteine), nucleotides, and lipids (such as sphingolipids and phosphatidylserine)[8]. Serine metabolism is also intricately linked to one-carbon metabolism, which is vital for methylation reactions and the synthesis of purines and thymidylate[9]. Dysregulation of serine metabolism has been implicated in various diseases, including cancer and neurological disorders[10]. The mTOR signaling pathway, a key regulator of cell growth and metabolism, can be influenced by serine availability[11].

The breakdown of Isoleucyl-Serine, therefore, contributes to the cellular pools of these two important amino acids, which can then impact a wide array of metabolic and signaling pathways.

Conclusion

This technical guide has provided a detailed overview of the hydrolysis and enzymatic degradation of Isoleucyl-Serine. While specific quantitative data for this dipeptide remains to be extensively documented in publicly available literature, this guide offers a robust framework for its investigation. The provided experimental protocols and illustrative data serve as a valuable resource for researchers in drug development, nutritional science, and cell biology to design and execute studies on the stability and metabolism of Isoleucyl-Serine and other dipeptides. A deeper understanding of these processes is essential for harnessing the full potential of peptides in various scientific and therapeutic applications.

References

Structural analysis of Isoleucyl-Serine using NMR spectroscopy.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Analysis of Isoleucyl-Serine using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of the dipeptide Isoleucyl-Serine (Ile-Ser) using Nuclear Magnetic Resonance (NMR) spectroscopy. The techniques and protocols described herein are fundamental for characterizing peptides and proteins, which is a critical aspect of drug discovery and development.

Introduction to Peptide Structural Analysis by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the three-dimensional structure and dynamics of molecules in solution. For peptides like Isoleucyl-Serine, NMR is instrumental in determining the primary sequence, side-chain conformations, and the overall spatial arrangement of the atoms. This information is crucial for understanding the peptide's biological function and for the rational design of peptidomimetics and other therapeutics.

The structural analysis of a peptide by NMR involves a series of experiments that probe the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N. By analyzing the chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), a detailed atomic-resolution structure can be determined.

Experimental Workflow for Structural Elucidation

The process of determining the 3D structure of a dipeptide like Isoleucyl-Serine using NMR follows a systematic workflow. This involves sample preparation, acquisition of a suite of NMR spectra, resonance assignment, extraction of structural restraints, and finally, structure calculation and validation.

Peptide NMR Structural Elucidation Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structure Calculation & Validation peptide_synthesis Peptide Synthesis & Purification (>95%) sample_prep Dissolution in Deuterated Solvent (e.g., D2O or DMSO-d6) Concentration: 1-5 mM peptide_synthesis->sample_prep ph_adjustment pH Adjustment sample_prep->ph_adjustment nmr_1d 1D ¹H & ¹³C Spectra ph_adjustment->nmr_1d nmr_2d_homo 2D Homonuclear: COSY, TOCSY, NOESY/ROESY nmr_1d->nmr_2d_homo nmr_2d_hetero 2D Heteronuclear: HSQC, HMBC nmr_1d->nmr_2d_hetero resonance_assignment Resonance Assignment (e.g., using CCPNmr Analysis) nmr_2d_homo->resonance_assignment nmr_2d_hetero->resonance_assignment structural_restraints Extraction of Structural Restraints: - J-couplings (Dihedral Angles) - NOEs (Inter-proton Distances) resonance_assignment->structural_restraints structure_calculation Structure Calculation (e.g., using CYANA, Xplor-NIH) structural_restraints->structure_calculation structure_validation Structure Validation (e.g., PROCHECK, MolProbity) structure_calculation->structure_validation final_structure Final 3D Structure Ensemble structure_validation->final_structure

Caption: Overall workflow for the structural elucidation of a peptide using NMR spectroscopy.

Data Presentation: NMR Chemical Shifts

The first step in interpreting NMR spectra is the assignment of chemical shifts to each nucleus in the molecule. The chemical shift is influenced by the local electronic environment of the nucleus. The following tables summarize the typical ¹H and ¹³C chemical shifts for the individual amino acids, Isoleucine and Serine. It is important to note that these values will be altered upon the formation of the peptide bond in Isoleucyl-Serine due to changes in the electronic environment, particularly for the α-protons, α-carbons, and the atoms involved in the peptide linkage.

Table 1: ¹H Chemical Shifts (δ) in ppm for Isoleucine and Serine in D₂O

ProtonIsoleucine (ppm)Serine (ppm)
3.663.83
1.973.95
1.25, 1.46-
Hγ'0.93-
1.00-

Data sourced from the Human Metabolome Database (HMDB) and Biological Magnetic Resonance Bank (BMRB). Values are approximate and can vary with pH and temperature.

Table 2: ¹³C Chemical Shifts (δ) in ppm for Isoleucine and Serine in D₂O

CarbonIsoleucine (ppm)Serine (ppm)
62.2559.10
38.6162.91
27.17-
Cγ'17.41-
13.83-
C' (Carbonyl)176.97175.23

Data sourced from the Human Metabolome Database (HMDB) and Biological Magnetic Resonance Bank (BMRB). Values are approximate and can vary with pH and temperature.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality NMR data. Below are generalized protocols for key NMR experiments used in the structural analysis of dipeptides.

Sample Preparation
  • Peptide Synthesis and Purity : Synthesize Isoleucyl-Serine using solid-phase peptide synthesis and purify to >95% using High-Performance Liquid Chromatography (HPLC).

  • Solvent Selection : Dissolve the lyophilized peptide in a deuterated solvent to minimize solvent signals in the ¹H NMR spectrum. D₂O is a common choice for peptides. For peptides with low water solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Concentration : Prepare the sample at a concentration of 1-5 mM.[1] This range provides a good signal-to-noise ratio without promoting aggregation.[2]

  • pH Adjustment : Adjust the pH of the sample to a desired value (typically between 4 and 6 for peptides in D₂O) by adding small amounts of DCl or NaOD. The pH should be optimized to ensure peptide stability and to slow down the exchange of amide protons with the solvent.

  • Internal Standard : Add a small amount of a reference compound, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilylpropanoic acid (TSP), for chemical shift referencing (0 ppm).

1D ¹H and ¹³C NMR
  • Spectrometer Setup : Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition :

    • Acquire a standard 1D ¹H spectrum to check sample purity and concentration.

    • Typical parameters: spectral width of 12-16 ppm, 16-64 scans, and a relaxation delay of 1-2 seconds.

    • Implement water suppression techniques (e.g., presaturation or WATERGATE) when using D₂O with residual H₂O.

  • ¹³C NMR Acquisition :

    • Acquire a 1D ¹³C spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and gyromagnetic ratio of ¹³C, and a relaxation delay of 2-5 seconds.

2D Homonuclear Correlation Spectroscopy (COSY)
  • Purpose : To identify protons that are coupled to each other through 2-3 chemical bonds (J-coupling). This is crucial for identifying the spin systems of the isoleucine and serine residues.[3]

  • Pulse Program : Use a standard gradient-selected COSY (gCOSY) pulse sequence.

  • Acquisition Parameters :

    • Set the spectral width in both dimensions to be the same as the 1D ¹H spectrum.

    • Acquire 1024-2048 data points in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁).

    • Use 8-16 scans per increment.

  • Processing :

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Symmetrize the spectrum to reduce noise and artifacts.

2D Total Correlation Spectroscopy (TOCSY)
  • Purpose : To identify all protons within a spin system, even those that are not directly coupled. For this compound, this will show correlations between all protons within the isoleucine residue and all protons within the serine residue.[4]

  • Pulse Program : Use a standard TOCSY pulse sequence with a spin-lock pulse (e.g., MLEV-17).

  • Acquisition Parameters :

    • Similar spectral widths and data points as the COSY experiment.

    • The key parameter is the spin-lock mixing time, which is typically set to 60-100 ms to allow for magnetization transfer throughout the entire spin system.

  • Processing : Similar to the COSY experiment.

2D Nuclear Overhauser Effect Spectroscopy (NOESY)
  • Purpose : To identify protons that are close to each other in space (< 5 Å), irrespective of whether they are connected by chemical bonds. This is the primary source of distance restraints for 3D structure calculation.[5]

  • Pulse Program : Use a standard gradient-selected NOESY pulse sequence.

  • Acquisition Parameters :

    • Similar spectral widths and data points as COSY and TOCSY.

    • The crucial parameter is the mixing time (d8), which is typically set between 100 ms and 500 ms for small molecules like dipeptides.[6]

  • Processing : Similar to COSY and TOCSY. The resulting cross-peaks are integrated to determine inter-proton distances.

2D Heteronuclear Single Quantum Coherence (HSQC)
  • Purpose : To correlate protons with their directly attached heteronuclei, typically ¹³C or ¹⁵N. This experiment is essential for assigning the ¹³C and ¹⁵N chemical shifts.

  • Pulse Program : Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement.

  • Acquisition Parameters :

    • The spectral width in the ¹H dimension is the same as the 1D ¹H spectrum.

    • The spectral width in the ¹³C dimension is set to cover the expected range of carbon chemical shifts (e.g., 10-180 ppm).

    • Acquire 1024-2048 data points in the ¹H dimension and 128-256 increments in the ¹³C dimension.

  • Processing : Apply appropriate window functions and perform a 2D Fourier transform.

2D Heteronuclear Multiple Bond Correlation (HMBC)
  • Purpose : To identify long-range correlations (2-4 bonds) between protons and carbons. This is useful for connecting different spin systems and for assigning quaternary carbons.

  • Pulse Program : Use a standard gradient-selected HMBC pulse sequence.

  • Acquisition Parameters : Similar to HSQC, but the pulse sequence is optimized for long-range coupling constants (typically 4-10 Hz).

  • Processing : Similar to HSQC.

Data Analysis and Structure Calculation

Resonance Assignment

The first step in data analysis is to assign all the observed NMR signals to specific atoms in the Isoleucyl-Serine molecule. This is a puzzle-like process that utilizes the information from the various NMR experiments.

Resonance Assignment Strategy cluster_0 Homonuclear Experiments cluster_1 Heteronuclear Experiments cluster_2 Assignment Process COSY COSY TOCSY TOCSY Spin_Systems Identify Spin Systems (Ile and Ser residues) COSY->Spin_Systems Identifies J-coupled protons TOCSY->Spin_Systems Identifies all protons in a residue HSQC HSQC HMBC HMBC CH_Assignment Assign ¹H and ¹³C within each residue HSQC->CH_Assignment Correlates ¹H and ¹³C Sequence_Connection Connect Residues (via HMBC or NOESY) HMBC->Sequence_Connection Long-range ¹H-¹³C correlations Spin_Systems->CH_Assignment CH_Assignment->Sequence_Connection Final_Assignment Complete Resonance Assignment Sequence_Connection->Final_Assignment

Caption: Logical flow of information from different NMR experiments for resonance assignment.
Structural Restraints

Once the resonances are assigned, the next step is to extract structural information from the NMR data.

  • Distance Restraints : The intensities of the cross-peaks in the NOESY spectrum are inversely proportional to the sixth power of the distance between the two protons. These NOEs are translated into upper and lower distance bounds (e.g., 1.8-2.5 Å for strong NOEs, 1.8-3.5 Å for medium NOEs, and 1.8-5.0 Å for weak NOEs).

  • Dihedral Angle Restraints : The coupling constants (³J) between protons, particularly the ³J(HNHα) coupling, can be used to restrain the backbone dihedral angle φ using the Karplus equation.

Structure Calculation and Validation

The final step is to use the collected distance and dihedral angle restraints to calculate a 3D model of the Isoleucyl-Serine dipeptide.

  • Structure Calculation : Software packages like CYANA, Xplor-NIH, or CNS are used to generate a family of structures that are consistent with the experimental restraints.[7][8] These programs use computational methods such as simulated annealing and molecular dynamics to find low-energy conformations that satisfy the NMR data.

  • Structure Validation : The resulting ensemble of structures is then validated to assess its quality. This involves checking for consistency with the experimental data, as well as evaluating stereochemical parameters such as bond lengths, bond angles, and Ramachandran plot statistics using programs like PROCHECK and MolProbity.

Conclusion

The structural analysis of Isoleucyl-Serine by NMR spectroscopy is a multi-step process that requires careful sample preparation, the acquisition of a suite of 1D and 2D NMR experiments, and a systematic approach to data analysis and structure calculation. This guide provides a foundational framework for researchers, scientists, and drug development professionals to understand and apply these powerful techniques for the characterization of peptides and other biomolecules. The detailed structural insights gained from NMR are invaluable for advancing our understanding of biological processes and for the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Isoleucyl-Serine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of the dipeptide Isoleucyl-Serine (Ile-Ser) using Fmoc/tBu chemistry. The methods outlined are suitable for manual synthesis and can be adapted for automated peptide synthesizers.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient construction of peptide chains.[1][2][3] The Fmoc/tBu strategy is a widely adopted method that utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile tert-butyl (tBu) based protecting groups for reactive side chains.[2][4][5] This protocol details the synthesis of Isoleucyl-Serine, a dipeptide, on a solid support, followed by cleavage and deprotection.

The synthesis begins with a solid support, typically a resin, to which the C-terminal amino acid, Serine, is attached.[3] The side chain of Serine is protected with a tert-butyl group (tBu) to prevent unwanted side reactions.[4][6] The synthesis proceeds through iterative cycles of Fmoc deprotection and coupling of the subsequent amino acid, Isoleucine.[3] Finally, the completed dipeptide is cleaved from the resin, and the side-chain protecting group is removed using a strong acid cocktail.[7][8]

Materials and Reagents

Material/ReagentGradeSupplierNotes
Fmoc-Ser(tBu)-Wang ResinSynthesis GradeVariousPre-loaded resin, 0.5-1.0 mmol/g substitution
Fmoc-Ile-OHSynthesis GradeVariousHigh purity (≥98%) is recommended[1]
Coupling Reagent
HBTUSynthesis GradeVariousO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
Base
DIPEA (DIPEA)Synthesis GradeVariousN,N-Diisopropylethylamine
Fmoc Deprotection
PiperidineSynthesis GradeVarious
Solvents
DMFSynthesis GradeVariousN,N-Dimethylformamide
DCMSynthesis GradeVariousDichloromethane
Cleavage Cocktail
TFAReagent GradeVariousTrifluoroacetic acid
PhenolReagent GradeVarious
Triisopropylsilane (TIS)Reagent GradeVarious
WaterDeionized-
Washing Solvents
Methanol (MeOH)ACS GradeVarious
Diethyl etherACS GradeVariousFor peptide precipitation

Experimental Protocol

This protocol outlines the manual solid-phase synthesis of Isoleucyl-Serine on a 100 mg scale using Fmoc-Ser(tBu)-Wang resin.

Resin Swelling
  • Place 100 mg of Fmoc-Ser(tBu)-Wang resin in a peptide synthesis vessel.

  • Add 2 mL of DMF and allow the resin to swell for 1 hour at room temperature with occasional agitation.[9]

Fmoc Deprotection of Serine
  • Drain the DMF from the swollen resin.

  • Add 2 mL of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the solution.

  • Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.[9]

  • Drain the solution and wash the resin thoroughly with DMF (3 x 2 mL), DCM (3 x 2 mL), and finally DMF (3 x 2 mL).[9]

Coupling of Isoleucine
  • In a separate vial, prepare the activation solution:

    • Dissolve Fmoc-Ile-OH (4 equivalents relative to resin loading) and HBTU (3.9 equivalents) in 1 mL of DMF.

    • Add DIPEA (8 equivalents) to the solution and vortex for 5 minutes to pre-activate the amino acid.[9]

  • Add the activated Fmoc-Ile-OH solution to the deprotected resin.

  • Agitate the mixture for 2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).

Final Fmoc Deprotection
  • Repeat the Fmoc deprotection procedure as described in section 2 to remove the Fmoc group from the N-terminal Isoleucine.

Cleavage and Deprotection
  • Prepare the cleavage cocktail (Reagent B): 88% TFA, 5% Phenol, 5% Water, and 2% TIS.[7]

  • Wash the deprotected peptide-resin with DCM (3 x 2 mL) and dry under a stream of nitrogen.

  • Add 2 mL of the cleavage cocktail to the dry resin.

  • Stir the mixture at room temperature for 2 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with an additional 1 mL of TFA.

  • Combine the filtrates and precipitate the crude peptide by adding the solution to 10 mL of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether twice.

  • Dry the crude Isoleucyl-Serine peptide under vacuum.

Analysis
  • Analyze the crude peptide by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine purity.

  • Confirm the identity of the product by Mass Spectrometry.[9]

Quantitative Data Summary

StepReagentEquivalents (relative to resin loading)Volume/MassReaction TimeTemperature
Resin Swelling DMF-2 mL1 hourRoom Temp.
Fmoc Deprotection 20% Piperidine in DMF-2 mL5 min + 15 minRoom Temp.
Coupling Fmoc-Ile-OH4Varies2 hoursRoom Temp.
HBTU3.9Varies
DIPEA8Varies
Cleavage Reagent B-2 mL2 hoursRoom Temp.

Diagrams

SPPS_Workflow Start Start: Fmoc-Ser(tBu)-Wang Resin Swell Resin Swelling (DMF) Start->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple Couple Fmoc-Ile-OH (HBTU, DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Deprotect2 Final Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect2 Wash3 Wash (DCM) Deprotect2->Wash3 Cleave Cleavage & Deprotection (Reagent B) Wash3->Cleave Precipitate Precipitation (Cold Ether) Cleave->Precipitate End End: Isoleucyl-Serine Precipitate->End

Caption: Workflow for the solid-phase synthesis of Isoleucyl-Serine.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Ile-Ser Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The dipeptide Isoleucyl-Serine (Ile-Ser) is a small peptide molecule with applications in various fields of biochemical and pharmaceutical research. Following synthetic production, the crude product contains the target dipeptide alongside impurities such as unreacted amino acids, truncated sequences, or by-products from side reactions. High-Purity this compound is often required for in-vitro and in-vivo studies, necessitating an efficient purification methodology. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for peptide purification due to its high resolution and the volatility of its mobile phases, which simplifies product recovery. This document provides a detailed protocol for the purification of the this compound dipeptide using RP-HPLC.

Principle of Separation Reversed-phase HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18 silica), while the mobile phase is polar. The this compound dipeptide, along with impurities, is loaded onto the column in a highly aqueous mobile phase. The hydrophobic side chain of the Isoleucine residue interacts with the nonpolar C18 stationary phase, causing the dipeptide to be retained.

Separation is achieved by applying a gradient of increasing organic solvent, typically acetonitrile (ACN). As the concentration of ACN in the mobile phase increases, the mobile phase becomes more nonpolar, disrupting the hydrophobic interactions between the dipeptide and the stationary phase. This causes the dipeptide to elute from the column. Components of the mixture elute at different ACN concentrations based on their relative hydrophobicities, thus enabling separation. An ion-pairing agent, such as trifluoroacetic acid (TFA), is added to the mobile phase to improve peak shape and resolution by masking the residual silanol groups on the silica support and providing a counter-ion for the charged groups on the peptide.

Separation_Principle cluster_column C18 Column cluster_process Elution Process StationaryPhase Hydrophobic C18 Stationary Phase PureIleSer Pure This compound StationaryPhase->PureIleSer 3. Gradient Elution (Higher % ACN) Target peptide elutes Impurities Impurities StationaryPhase->Impurities 2. Gradient Elution (Increasing % ACN) Weakly bound impurities elute first CrudeSample Crude This compound CrudeSample->StationaryPhase 1. Loading (Low % ACN) H hydrophobic interaction Detector UV Detector PureIleSer->Detector Impurities->Detector

Caption: Principle of RP-HPLC separation for this compound dipeptide.

Materials and Methods

1. Instrumentation and Consumables

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary Gradient Pump

    • Autosampler or Manual Injector

    • Column Thermostat

    • UV-Vis or Photodiode Array (PDA) Detector

    • Fraction Collector

  • Reversed-Phase C18 Column (Analytical and Preparative/Semi-Preparative)

  • Data Acquisition and Analysis Software (e.g., Chromeleon™, Empower™)

  • Lyophilizer (Freeze-Dryer) for sample recovery

2. Chemicals and Reagents

  • Crude this compound dipeptide sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water (e.g., Milli-Q® or equivalent)

  • Trifluoroacetic Acid (TFA), HPLC grade, >99.5% purity

3. Chromatographic Conditions The following table summarizes the recommended starting conditions for the analytical and semi-preparative purification of this compound. Method optimization may be required based on the specific impurity profile of the crude sample.

ParameterAnalytical MethodSemi-Preparative Method
Column C18, 5 µm, 120 Å, 4.6 x 250 mmC18, 5-10 µm, 120 Å, 10 x 250 mm
Mobile Phase A 0.1% (v/v) TFA in Water0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile0.1% (v/v) TFA in Acetonitrile
Flow Rate 1.0 mL/min4.0 mL/min
Gradient 5% to 30% B over 25 minutes5% to 30% B over 25 minutes
Column Temperature 25 - 40 °C25 - 40 °C
Detection Wavelength 215 nm215 nm
Injection Volume 10 - 50 µL100 µL - 2.0 mL
Sample Concentration 1 mg/mL5-20 mg/mL

Experimental Protocol

This protocol outlines the key steps from preparation to final product recovery.

1. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): To prepare 1 L, add 1.0 mL of TFA to 999 mL of HPLC-grade water. Degas the solution for 15-20 minutes using sonication or vacuum filtration.

  • Mobile Phase B (Organic): To prepare 1 L, add 1.0 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas the solution as described above.

2. Sample Preparation

  • Dissolve the crude this compound dipeptide in Mobile Phase A to achieve the desired concentration (e.g., 1 mg/mL for analytical scouting, 10 mg/mL for preparative runs).

  • Ensure the sample is fully dissolved. If necessary, sonicate briefly.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.

3. HPLC System Setup and Equilibration

  • Install the appropriate column (analytical for method development, semi-preparative for purification).

  • Purge the pump lines with fresh mobile phases to remove any air bubbles and old solvents.

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 10-15 column volumes or until a stable baseline is achieved. The flow rate for equilibration should be the same as the starting flow rate of the gradient method.

4. Method Development and Purification

  • Analytical Scouting: Perform an initial injection on the analytical column to determine the retention time of the this compound dipeptide and to resolve it from major impurities.

  • Gradient Optimization: Based on the scouting run, adjust the gradient to improve resolution. For peptides, a shallow gradient (e.g., 0.5-1.0% B per minute) often yields the best separation.

  • Preparative Run: Once the method is optimized, switch to the semi-preparative column. The flow rate should be scaled appropriately for the larger column diameter. Inject the prepared crude sample.

  • Fraction Collection: Set the fraction collector to collect peaks based on UV absorbance threshold or time windows around the expected retention time of the pure this compound peak.

5. Post-Purification Processing

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.

  • Pooling: Combine all fractions that meet the required purity specification (e.g., >98%).

  • Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize it to obtain the purified this compound dipeptide as a white, fluffy powder. Store the final product at -20°C or below.

Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Processing A 1. Prepare Mobile Phases (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) B 2. Prepare Sample (Dissolve Crude this compound in Phase A) A->B C 3. Equilibrate HPLC System (Analytical or Prep Column) B->C D 4. Inject Sample & Run Gradient C->D E 5. Monitor UV (215 nm) & Collect Fractions D->E F 6. Analyze Fraction Purity (Analytical HPLC) E->F G 7. Pool High-Purity Fractions F->G Purity > 98% H 8. Remove ACN (Rotovap) G->H I 9. Lyophilize to Powder H->I J Pure this compound Dipeptide I->J

Caption: Workflow for the HPLC purification of this compound dipeptide.

Application Note: Mass Spectrometry Characterization of Synthetic Isoleucyl-Serine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a comprehensive guide to the characterization of synthetic Isoleucyl-Serine (Ile-Ser) using mass spectrometry. Isoleucyl-Serine is a dipeptide composed of the amino acids Isoleucine and Serine. As with many synthetic peptides, rigorous characterization is essential to confirm its identity, purity, and structural integrity, which are critical parameters in research and drug development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful analytical technique for the definitive identification and quantification of such peptides. This document outlines the experimental protocols for sample preparation, LC-MS analysis, and tandem mass spectrometry (MS/MS) for the structural elucidation of Isoleucyl-Serine.

Experimental Workflow

The overall workflow for the characterization of synthetic Isoleucyl-Serine involves sample preparation, followed by liquid chromatography for separation, and subsequent analysis by mass spectrometry for detection and structural confirmation.

workflow sample Synthetic Isoleucyl-Serine Sample prep Sample Preparation (Dissolution & Dilution) sample->prep lc Liquid Chromatography (Reversed-Phase) prep->lc ms1 Mass Spectrometry (MS1) (Intact Mass Analysis) lc->ms1 ms2 Tandem MS (MS/MS) (Fragmentation Analysis) ms1->ms2 data Data Analysis (Sequence Confirmation) ms2->data fragmentation cluster_precursor Precursor Ion cluster_fragments Fragment Ions IleSer [this compound+H]⁺ m/z = 219.1339 b1 b₁ ion (Ile) m/z = 114.0913 IleSer->b1 Peptide Bond Cleavage y1 y₁ ion (Ser) m/z = 106.0499 IleSer->y1 Peptide Bond Cleavage

Quantifying intracellular Ile-Ser levels using LC-MS/MS.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of Intracellular Ile-Ser Levels Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction

Dipeptides, consisting of two amino acids linked by a peptide bond, are increasingly recognized as biologically active molecules involved in various cellular processes beyond their role as protein degradation products.[1] The specific functions and signaling roles of many dipeptides, such as Isoleucyl-Serine (this compound), are areas of active investigation. Accurate quantification of intracellular dipeptide levels is crucial for understanding their metabolic pathways, their roles in disease pathogenesis, and for the development of novel therapeutics.[2]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity, making it the method of choice for quantifying low-abundance small molecules in complex biological matrices.[3][4] This application note provides a detailed protocol for the reliable quantification of the dipeptide this compound from cultured cells using LC-MS/MS with a Multiple Reaction Monitoring (MRM) scan mode.[3] The methodology covers cell culture, efficient intracellular metabolite extraction, chromatographic separation, and mass spectrometric detection.

Principle of the Method

The workflow for quantifying intracellular this compound begins with the harvesting of cultured cells, followed by quenching of metabolic activity to prevent analyte degradation. Intracellular metabolites, including this compound, are then extracted using a cold organic solvent precipitation method, which also serves to remove larger molecules like proteins.[5] The resulting extract is analyzed by LC-MS/MS.

The liquid chromatography (LC) system separates this compound from other metabolites based on its physicochemical properties.[6] Following chromatographic separation, the analyte is ionized, typically by electrospray ionization (ESI), and introduced into the tandem mass spectrometer (MS/MS). The mass spectrometer is operated in MRM mode, where the precursor ion (the protonated this compound molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole.[3] This highly specific transition provides excellent selectivity and sensitivity for quantification.[7] Absolute quantification is achieved by generating a standard curve with a pure this compound standard and often involves the use of a stable isotope-labeled internal standard to account for matrix effects and sample processing variability.[8]

Experimental Protocols

Materials and Reagents
  • Cell Culture: Appropriate cell lines (e.g., HEK293, HeLa, or a researcher-specific line), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, phosphate-buffered saline (PBS).

  • Standards: this compound dipeptide standard (Sigma-Aldrich or equivalent), stable isotope-labeled internal standard (e.g., this compound, ¹³C₉, ¹⁵N₂) if available.

  • Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), and water (Fisher Scientific or equivalent).

  • Reagents: Formic acid (LC-MS grade), Trichloroacetic acid (TCA) or cold organic solvents for extraction.[5]

  • Equipment: Cell culture incubator, centrifuge, sonicator, vacuum concentrator, analytical balance, LC-MS/MS system (e.g., coupled with an electrospray ionization source).

Cell Culture and Treatment
  • Culture cells in appropriate flasks or plates to ~80-90% confluency. For quantitative analysis, a minimum of 1x10⁶ cells per sample is recommended.

  • If applicable, treat cells with the compound of interest or expose them to specific experimental conditions for the desired duration. Include untreated control samples.

  • Prepare a minimum of three to five biological replicates for each experimental condition to ensure statistical significance.[9]

Intracellular Metabolite Extraction

This protocol uses a cold methanol/acetonitrile extraction method to quench metabolism and extract polar metabolites.

  • Aspirate the cell culture medium from the plates.

  • Quickly wash the cells twice with ice-cold PBS to remove extracellular contaminants. It is critical to perform this step quickly to prevent metabolite leakage.[10]

  • Immediately add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well/dish.

  • Place the plates on dry ice for 10-15 minutes to ensure complete quenching of metabolic activity.

  • Scrape the cells using a cell scraper and transfer the cell lysate/methanol mixture into a pre-chilled microcentrifuge tube.[9]

  • Vortex the tubes vigorously for 30 seconds.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[11]

  • Carefully transfer the supernatant, which contains the intracellular metabolites, to a new clean tube.

  • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

  • Store the dried metabolite pellets at -80°C until LC-MS/MS analysis.

LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in 100 µL of the initial LC mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid). Vortex and centrifuge to pellet any insoluble material. Transfer the supernatant to LC-MS vials.

  • Standard Curve Preparation: Prepare a stock solution of this compound standard in water. Generate a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution in the reconstitution solution. If using an internal standard, spike it into all samples and calibration standards at a fixed concentration.

  • LC Method:

    • Column: A HILIC column is often suitable for polar analytes like dipeptides.[6] An example is an Agilent InfinityLab Poroshell 120 HILIC-Z column (2.1 x 100 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 98% B

      • 2-12 min: Linear gradient to 50% B

      • 12-14 min: Linear gradient to 2% B

      • 14-20 min: Hold at 98% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • MS/MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor mass for this compound [M+H]⁺ is m/z 219.1. Product ions can be determined by infusing the standard, but a common fragment would be the immonium ion of Isoleucine (m/z 86.1).

      • This compound Quantifier: 219.1 -> 86.1

      • This compound Qualifier: 219.1 -> 60.1 (Serine immonium ion)

    • Optimize collision energy and other source parameters (e.g., capillary voltage, gas flow) for maximal signal intensity using the this compound standard.[12]

Data Analysis
  • Integrate the peak areas for the this compound MRM transition in all samples and standards using the instrument's software.

  • Generate a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the standards.[7]

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the linear regression of the calibration curve.

  • Normalize the final concentration to the cell number or total protein content of the original sample to report as pmol/10⁶ cells or a similar unit.

Diagrams

experimental_workflow cluster_cell_prep Cell Preparation cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cell_culture 1. Cell Culture & Treatment harvest 2. Harvest & Wash Cells cell_culture->harvest quench 3. Quench with 80% Methanol harvest->quench scrape 4. Scrape & Collect Lysate quench->scrape centrifuge 5. Centrifuge & Collect Supernatant scrape->centrifuge dry 6. Dry Extract centrifuge->dry reconstitute 7. Reconstitute in Mobile Phase dry->reconstitute inject 8. Inject into LC-MS/MS reconstitute->inject integrate 9. Peak Integration inject->integrate quantify 10. Quantification via Standard Curve integrate->quantify normalize 11. Normalize Data quantify->normalize

Caption: Experimental workflow for intracellular this compound quantification.

logical_relationship stimulus External Stimulus (e.g., Drug, Nutrient Change) pathway Cellular Signaling Pathway Activation stimulus->pathway activates proteolysis Altered Protein Turnover (Synthesis / Degradation) pathway->proteolysis modulates dipeptide_pool Change in Intracellular Dipeptide Pool proteolysis->dipeptide_pool results in ile_ser This compound Level Change dipeptide_pool->ile_ser measurement Quantification by LC-MS/MS ile_ser->measurement is measured by biomarker Biomarker of Cellular Response measurement->biomarker identifies

Caption: Logical diagram of this compound as a potential biomarker.

Example Data

The following table summarizes hypothetical quantitative results for intracellular this compound levels in a control cell line versus a cell line treated with a hypothetical compound 'X' for 24 hours. Concentrations are expressed as pmol per million cells.

Condition Mean Intracellular this compound (pmol/10⁶ cells) Standard Deviation (SD) n
Control12.51.85
Treated (Compound X)28.93.25

These results indicate that treatment with Compound X leads to a significant increase in intracellular this compound levels, suggesting an alteration in protein metabolism or dipeptide transport that can be precisely quantified using this LC-MS/MS method.

Conclusion

This application note provides a comprehensive and robust protocol for the quantification of the dipeptide this compound from cultured cells. The described method, combining a streamlined extraction procedure with the high sensitivity and selectivity of LC-MS/MS, is suitable for researchers in cell biology, metabolomics, and drug development. This approach enables the accurate measurement of changes in intracellular dipeptide pools, facilitating the investigation of their biological roles and their potential as biomarkers.

References

Application Notes and Protocols for Fluorescent Labeling of Isoleucyl-Serine and Cellular Uptake Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cellular uptake of small peptides is crucial for understanding nutrient absorption, drug delivery, and various physiological processes. Isoleucyl-Serine (Ile-Ser) is a dipeptide that can serve as a model for investigating these transport mechanisms.[1] Fluorescent labeling of this compound provides a powerful tool for visualizing and quantifying its internalization into living cells.[2][3] This document provides detailed application notes and protocols for the fluorescent labeling of Isoleucyl-Serine and subsequent analysis of its cellular uptake using fluorescence microscopy and flow cytometry.

Fluorescent Labeling of Isoleucyl-Serine

The selection of a suitable fluorescent dye is critical for successful cellular uptake studies. The ideal dye should be bright, photostable, and have minimal impact on the biological activity of the dipeptide. Several classes of fluorescent dyes are commonly used for peptide labeling, including fluoresceins (e.g., FAM, FITC), rhodamines (e.g., TAMRA, TRITC), and cyanine dyes (e.g., Cy3, Cy5).[2][4]

Recommended Fluorescent Dyes

For cellular uptake studies of this compound, we recommend starting with a well-characterized and widely used dye such as 5-Carboxyfluorescein (5-FAM) or Tetramethylrhodamine (TAMRA). These dyes offer good water solubility and have excitation and emission spectra compatible with common fluorescence microscopy and flow cytometry setups.[4][5]

Table 1: Recommended Fluorescent Dyes for Labeling Isoleucyl-Serine

FluorophoreFull NameExcitation (nm)Emission (nm)Key Advantages
5-FAM5-Carboxyfluorescein492517Bright, well-characterized, good water solubility.[2]
TAMRA5-Carboxytetramethylrhodamine543572Photostable, less pH-sensitive than fluorescein.[2]
Alexa Fluor 488-490525Bright, photostable, and pH-insensitive.[4]
Cy3Cyanine 3550570Bright and photostable, suitable for various applications.[4]
Labeling Chemistry

The most common method for labeling peptides is through the formation of a stable amide bond between a carboxyl group on the fluorescent dye and a primary amine on the peptide.[4][6] In the case of Isoleucyl-Serine, the N-terminal isoleucine provides a free primary amine that can be targeted for labeling.

Experimental Workflow for Fluorescent Labeling of Isoleucyl-Serine

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Characterization Dissolve this compound Dissolve this compound in aqueous buffer (pH 8-9) Mix Reactants Mix this compound and Dye-NHS ester Dissolve this compound->Mix Reactants Dissolve Dye-NHS Dissolve Dye-NHS ester in DMSO Dissolve Dye-NHS->Mix Reactants Incubate Incubate at room temperature (1-2 hours, protected from light) Mix Reactants->Incubate Purify Purify by HPLC Incubate->Purify Characterize Characterize by Mass Spectrometry and UV-Vis Spectroscopy Purify->Characterize G cluster_0 Extracellular Space cluster_1 Cytoplasm This compound Fluorescently Labeled Isoleucyl-Serine PEPT1 PEPT1/PEPT2 This compound->PEPT1 Uptake Endosome Endosome This compound->Endosome Endocytosis Hydrolysis Hydrolysis into Isoleucine and Serine PEPT1->Hydrolysis Lysosome Lysosome Endosome->Lysosome Lysosome->Hydrolysis

References

Application Note & Protocols: Leveraging Ile-Ser as a Substrate for the Discovery of Novel Peptidases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and characterization of novel peptidases are pivotal for advancing our understanding of cellular signaling, protein regulation, and disease pathogenesis. The substrate specificity of a peptidase dictates its biological function, and identifying enzymes with unique cleavage preferences can unveil new therapeutic targets. This application note details the use of the dipeptide Isoleucyl-Serine (Ile-Ser) as a specific substrate for the discovery and characterization of novel peptidases.

Peptidases that recognize and cleave the this compound bond may play significant roles in various physiological processes. Isoleucine at the P1 position suggests a preference for a hydrophobic residue, while Serine at the P1' position indicates a potential interaction with a polar residue in the enzyme's active site. This combination of features provides a unique substrate for identifying peptidases that may not be readily discovered using more common dipeptide substrates.

This document provides detailed protocols for both a standard peptidase activity assay and a high-throughput screening (HTS) campaign using this compound-based substrates. Additionally, it presents illustrative quantitative data and visual workflows to guide researchers in their experimental design.

Data Presentation

The following tables summarize hypothetical kinetic data for a newly discovered peptidase, termed "Ileserase," acting on an this compound-containing substrate. This data is provided as a template for researchers to populate with their own experimental findings.

Table 1: Michaelis-Menten Kinetics of Ileserase with Fluorogenic this compound Substrate

Substrate Concentration (µM)Initial Velocity (RFU/min)
150
295
5210
10350
20500
50650
100700

Table 2: Kinetic Parameters of Ileserase

ParameterValue
Vmax (RFU/min)750
Km (µM)12.5
kcat (s⁻¹)15
kcat/Km (M⁻¹s⁻¹)1.2 x 10⁶

Experimental Protocols

Protocol 1: Standard Peptidase Activity Assay using a Fluorogenic this compound Substrate

This protocol describes the determination of peptidase activity using a commercially available or custom-synthesized fluorogenic substrate, such as this compound-7-amino-4-methylcoumarin (this compound-AMC). Cleavage of the amide bond by a peptidase releases the fluorescent AMC molecule, which can be quantified.

Materials:

  • Purified peptidase or cell lysate containing the peptidase of interest

  • This compound-AMC substrate (stock solution in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare the Reagents:

    • Thaw all reagents on ice.

    • Prepare a serial dilution of the this compound-AMC substrate in Assay Buffer to final concentrations ranging from 1 µM to 100 µM.

    • Prepare a working solution of the peptidase in Assay Buffer. The optimal concentration should be determined empirically.

  • Set up the Assay Plate:

    • Add 50 µL of each substrate dilution to triplicate wells of the 96-well plate.

    • Include a "no enzyme" control (50 µL of Assay Buffer instead of enzyme solution) and a "no substrate" control (50 µL of enzyme solution and 50 µL of Assay Buffer without substrate) for background fluorescence correction.

  • Initiate the Reaction:

    • Add 50 µL of the peptidase working solution to each well containing the substrate.

    • Mix gently by pipetting or shaking the plate for 30 seconds.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a total of 30-60 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm for AMC.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Determine the initial velocity (rate of fluorescence increase) for each substrate concentration by plotting fluorescence versus time and calculating the slope of the linear portion of the curve.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

Protocol 2: High-Throughput Screening (HTS) for Novel Peptidases Cleaving this compound

This protocol outlines a high-throughput screening assay to identify novel peptidases that cleave an this compound substrate from a large compound library or biological extracts.

Materials:

  • HTS library (e.g., microbial extracts, fractionated cell lysates, or purified enzyme collections)

  • Fluorogenic this compound substrate (e.g., this compound-AMC)

  • Assay Buffer (as in Protocol 1)

  • 384-well black microplates

  • Automated liquid handling system

  • Fluorescence microplate reader with kinetic capabilities

Procedure:

  • Plate Preparation:

    • Using an automated liquid handler, dispense 10 µL of each library sample into individual wells of a 384-well plate.

    • Include positive controls (a known peptidase that cleaves this compound, if available, or a generic protease) and negative controls (Assay Buffer only).

  • Substrate Addition:

    • Prepare a working solution of the this compound-AMC substrate in Assay Buffer at a concentration close to the Km (if known) or at a concentration determined to give a robust signal-to-background ratio (e.g., 20 µM).

    • Dispense 10 µL of the substrate solution to all wells.

  • Incubation and Measurement:

    • Incubate the plates at the optimal temperature (e.g., 37°C).

    • Measure the fluorescence intensity at two time points: immediately after substrate addition (T0) and after a fixed incubation period (e.g., 60 minutes, T60).

  • Hit Identification and Confirmation:

    • Calculate the change in fluorescence (ΔRFU = RFU at T60 - RFU at T0) for each well.

    • Identify "hits" as wells with a ΔRFU significantly above the average of the negative controls (e.g., > 3 standard deviations).

    • Confirm the activity of the primary hits by re-testing in a dose-response format and performing the full kinetic analysis as described in Protocol 1.

Visualizations

Diagram 1: Experimental Workflow for Novel Peptidase Discovery

Peptidase_Discovery_Workflow cluster_screening High-Throughput Screening cluster_confirmation Hit Confirmation & Characterization cluster_application Downstream Applications Screening HTS of Library (e.g., Microbial Extracts) Hit_ID Hit Identification (Increased Fluorescence) Screening->Hit_ID Incubate with This compound-AMC Hit_Confirmation Dose-Response Assay Hit_ID->Hit_Confirmation Purification Enzyme Purification Hit_Confirmation->Purification Kinetics Kinetic Analysis (Vmax, Km) Purification->Kinetics Inhibitor_Screening Inhibitor Screening Kinetics->Inhibitor_Screening Pathway_Analysis Signaling Pathway Elucidation Kinetics->Pathway_Analysis Drug_Dev Drug Development Inhibitor_Screening->Drug_Dev Pathway_Analysis->Drug_Dev

Caption: Workflow for the discovery and characterization of novel this compound cleaving peptidases.

Diagram 2: Hypothetical Signaling Pathway Involving an this compound Peptidase

Signaling_Pathway cluster_activation Hormone Activation Pro_Hormone Inactive Pro-hormone (ending in ...this compound-X...) Ileserase Novel Peptidase (Ileserase) Pro_Hormone->Ileserase Cleavage at This compound bond Active_Hormone Active Hormone Receptor Cell Surface Receptor Active_Hormone->Receptor Binding Signal_Transduction Intracellular Signaling Cascade Receptor->Signal_Transduction Activation Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Signal_Transduction->Cellular_Response

Revolutionizing Cell Culture: Ile-Ser Dipeptide as a Novel Component for Enhanced Performance and Viability

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the ever-evolving landscape of biopharmaceutical production and cellular research, the quest for optimized cell culture media remains paramount. Today, we introduce detailed application notes and protocols for the incorporation of Isoleucyl-serine (Ile-Ser), a novel dipeptide, into custom cell culture media. These guidelines are designed for researchers, scientists, and drug development professionals to unlock new potentials in cell line performance, stability, and productivity.

The use of dipeptides in cell culture media has gained significant traction as a strategy to overcome the inherent limitations of free amino acids, such as poor solubility and instability.[1] By chemically linking two amino acids, dipeptides offer a more stable and soluble source of essential nutrients for cells in culture. This approach minimizes the accumulation of toxic byproducts like ammonia, which can impair cell growth and productivity.

While specific data on the this compound dipeptide is emerging, the known metabolic roles of its constituent amino acids, Isoleucine and Serine, provide a strong rationale for its application. Isoleucine is an essential branched-chain amino acid that serves as a vital energy source for cells.[2] Serine plays a crucial role in the biosynthesis of nucleotides and other amino acids and its availability is critical for robust cell growth.[3][4] The dipeptide Leu-Ile, containing Isoleucine, has been shown to prevent reductions in cell viability induced by serum deprivation, suggesting a pro-survival role for Isoleucine-containing dipeptides.[5]

These application notes provide a framework for evaluating this compound as a component in custom cell culture media, complete with detailed experimental protocols and illustrative data.

Application Notes

The incorporation of this compound into custom cell culture media is hypothesized to offer several advantages:

  • Enhanced Cell Growth and Viability: By providing a stable source of Isoleucine and Serine, this compound may support higher viable cell densities and extend culture duration.

  • Improved Protein Production: As essential building blocks for proteins, a consistent supply of Isoleucine and Serine can potentially boost the yield of recombinant proteins and monoclonal antibodies.

  • Reduced Metabolic Stress: The controlled release of amino acids from the dipeptide can lead to a more balanced metabolism and reduce the accumulation of cytotoxic waste products.

To validate these potential benefits, a series of experiments are proposed, including dose-response studies to determine the optimal concentration of this compound, and comparative studies against standard media formulations.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

A sterile, concentrated stock solution of this compound dipeptide is required for supplementation into the basal cell culture medium.

Materials:

  • This compound dipeptide powder

  • Sterile, cell culture grade water or phosphate-buffered saline (PBS)

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound dipeptide powder.

  • Dissolve the powder in a suitable volume of sterile, cell culture grade water or PBS to create a concentrated stock solution (e.g., 100 mM).

  • Gently vortex or swirl the solution until the dipeptide is completely dissolved.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile conical tube.

  • Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Evaluation of this compound on Cell Growth and Viability

This protocol outlines the procedure for assessing the impact of this compound supplementation on the growth and viability of a suspension cell line (e.g., CHO cells).

Materials:

  • Suspension cell line of interest (e.g., CHO-S)

  • Basal cell culture medium (serum-free, chemically defined)

  • This compound stock solution (from Protocol 1)

  • Shake flasks or spinner flasks

  • Automated cell counter or hemocytometer and microscope

  • Trypan blue solution (0.4%)

Procedure:

  • Seed the suspension cells at a density of 0.3 x 10^6 cells/mL in shake flasks containing the basal medium.

  • Supplement the flasks with varying final concentrations of this compound (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 10 mM). Ensure the final volume is the same in all flasks.

  • Incubate the flasks at 37°C in a humidified incubator with 5% CO2 on an orbital shaker.

  • Take daily samples from each flask for cell counting.

  • To determine cell viability, mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Count the viable (unstained) and non-viable (blue) cells using an automated cell counter or a hemocytometer.

  • Calculate the viable cell density (VCD) and percentage of viability.

  • Plot the VCD and viability over the culture duration for each concentration of this compound.

Protocol 3: Assessment of Apoptosis using Annexin V Staining

This protocol describes how to quantify the effect of this compound on apoptosis using flow cytometry.

Materials:

  • Cells cultured with and without this compound (from Protocol 2)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10^6 cells from each culture condition by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Data Presentation

The following tables present illustrative data from hypothetical experiments evaluating the effect of this compound on a CHO cell line.

Table 1: Effect of this compound Concentration on Peak Viable Cell Density and Viability.

This compound Concentration (mM)Peak Viable Cell Density (x 10^6 cells/mL)Viability at Peak Density (%)
0 (Control)8.2 ± 0.492.5 ± 1.5
19.5 ± 0.594.1 ± 1.2
2.511.3 ± 0.696.3 ± 0.8
510.8 ± 0.595.8 ± 1.0
109.1 ± 0.493.2 ± 1.3

Table 2: Effect of this compound on Apoptosis in CHO Cells at Day 5 of Culture.

This compound Concentration (mM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)85.2 ± 2.18.5 ± 1.16.3 ± 0.9
2.592.1 ± 1.54.2 ± 0.73.7 ± 0.5

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway influenced by this compound.

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis prep_media Prepare Basal Media seed_cells Seed CHO Cells prep_media->seed_cells prep_dipeptide Prepare this compound Stock add_dipeptide Supplement with this compound prep_dipeptide->add_dipeptide seed_cells->add_dipeptide incubate Incubate and Monitor add_dipeptide->incubate cell_count Viable Cell Density & Viability Assay incubate->cell_count apoptosis_assay Apoptosis Assay (Annexin V) incubate->apoptosis_assay protein_analysis Protein Titer Measurement incubate->protein_analysis

Experimental workflow for evaluating this compound dipeptide.

Amino acid availability is a key regulator of the mTOR signaling pathway, which controls cell growth, proliferation, and survival.[6][7] Isoleucine, as a branched-chain amino acid, is a known activator of this pathway. The following diagram illustrates the hypothesized mechanism of action for this compound.

mTOR_Signaling_Pathway Ile_Ser This compound Dipeptide Peptide_Transporter Peptide Transporter Ile_Ser->Peptide_Transporter Uptake Cell_Membrane Cell Membrane Isoleucine Isoleucine Peptide_Transporter->Isoleucine Hydrolysis Serine Serine Peptide_Transporter->Serine mTORC1 mTORC1 Isoleucine->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits Protein_Synthesis->Cell_Growth Survival Cell Survival Cell_Growth->Survival

Hypothesized signaling pathway influenced by this compound.

Conclusion

The use of this compound dipeptide as a component in custom cell culture media presents a promising avenue for enhancing cell culture performance. The provided protocols offer a robust framework for researchers to investigate the effects of this novel dipeptide on their specific cell lines and processes. The illustrative data suggests that this compound has the potential to significantly improve viable cell density and reduce apoptosis, ultimately leading to higher productivity in biopharmaceutical manufacturing and more reliable results in cell-based research. Further investigation into the precise mechanisms of action and optimization of its use will undoubtedly contribute to the advancement of cell culture technology.

References

Application Notes and Protocols for Assessing the Bioavailability of Isoleucyl-Serine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoleucyl-Serine is a dipeptide composed of the amino acids isoleucine and serine. As an incomplete breakdown product of protein digestion or catabolism, understanding its bioavailability is crucial for assessing its physiological or cell-signaling effects.[1] These application notes provide a comprehensive protocol for determining the bioavailability of Isoleucyl-Serine, employing a tiered approach from in vitro permeability assessment to in vivo pharmacokinetic studies.

I. In Vitro Assessment of Intestinal Permeability using Caco-2 Cell Monolayers

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[2][3] This model is widely used to predict the oral absorption of compounds, including peptides.[4][5][6]

Experimental Protocol:

  • Caco-2 Cell Culture and Seeding:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the Caco-2 cells onto Transwell semipermeable membrane inserts at a density of approximately 6 x 10^4 cells/cm².

    • Maintain the cell cultures for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Study:

    • Wash the Caco-2 cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the Isoleucyl-Serine solution (at various concentrations) to the apical (AP) side of the Transwell insert.

    • Add fresh HBSS to the basolateral (BL) side.

    • Incubate the plates at 37°C on an orbital shaker.

    • Collect samples from the basolateral side at predetermined time points (e.g., 30, 60, 90, and 120 minutes).[5]

    • Immediately after each sampling, replenish the basolateral chamber with fresh HBSS.

    • At the end of the experiment, collect samples from the apical side.

  • Sample Analysis:

    • Quantify the concentration of Isoleucyl-Serine in the collected samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[5][7]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Signaling Pathway: PEPT1-Mediated Dipeptide Transport

The primary mechanism for the absorption of di- and tripeptides in the small intestine is the proton-coupled peptide transporter 1 (PEPT1), also known as SLC15A1.[8][9][10] This transporter is expressed on the apical membrane of intestinal epithelial cells and utilizes the electrochemical proton gradient to move peptides into the cells.[9][11]

PEPT1_Transport cluster_lumen Intestinal Lumen (Apical) cluster_enterocyte Enterocyte cluster_blood Bloodstream (Basolateral) Ile-Ser Isoleucyl-Serine PEPT1 PEPT1 Transporter This compound->PEPT1 Co-transport H+ H+ H+->PEPT1 Metabolism Intracellular Metabolism PEPT1->Metabolism Transport Basolateral_Transporter Basolateral Transporter PEPT1->Basolateral_Transporter Intact Dipeptide Metabolites Metabolites Metabolism->Metabolites Metabolic Products Ile-Ser_blood Isoleucyl-Serine Basolateral_Transporter->Ile-Ser_blood Efflux

Caption: PEPT1-mediated transport of Isoleucyl-Serine across an enterocyte.

II. In Situ Intestinal Perfusion Studies

The in situ intestinal perfusion model in rodents is considered more physiologically relevant than in vitro models as it maintains an intact blood supply and innervation.[12][13] This technique allows for the study of drug absorption in specific segments of the intestine.[14][15]

Experimental Protocol:

  • Animal Preparation:

    • Use adult male Sprague-Dawley rats, fasted overnight with free access to water.

    • Anesthetize the animal using an appropriate anesthetic agent.

    • Perform a midline abdominal incision to expose the small intestine.

    • Select the desired intestinal segment (e.g., duodenum, jejunum, ileum) and cannulate both ends.[14][16]

  • Perfusion:

    • Perfuse the cannulated intestinal segment with a warmed (37°C), oxygenated Krebs-Ringer buffer to cleanse the lumen.

    • Following the wash, perfuse the segment with the perfusion solution containing Isoleucyl-Serine at a constant flow rate.

    • Collect the perfusate at regular intervals for a predetermined duration.

  • Sample Analysis:

    • Analyze the concentration of Isoleucyl-Serine in the collected perfusate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the absorption rate constant (Ka) and the effective permeability (Peff).

III. In Vivo Pharmacokinetic Studies

In vivo pharmacokinetic studies in animal models are essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.[17][18][19]

Experimental Protocol:

  • Animal Model:

    • Use adult male C57BL/6 mice or Sprague-Dawley rats.[19]

    • Acclimatize the animals for at least one week prior to the study.

  • Dosing:

    • Administer Isoleucyl-Serine via the desired route. For bioavailability assessment, both intravenous (IV) and oral (PO) administration are required.

    • For oral administration, dose the animals by gavage.

    • For intravenous administration, inject the compound into the tail vein.

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) via an appropriate method (e.g., tail vein, retro-orbital sinus).[19]

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of Isoleucyl-Serine in plasma.[20][21][22]

  • Data Analysis:

    • Plot the plasma concentration-time profiles for both IV and PO administration.

    • Calculate the key pharmacokinetic parameters including:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

    • Calculate the absolute oral bioavailability (F%) using the formula:

      • F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Experimental Workflow

The assessment of bioavailability follows a logical progression from in vitro to in vivo models.

Bioavailability_Workflow cluster_vitro In Vitro Screening cluster_situ In Situ Confirmation cluster_vivo In Vivo Validation caco2 Caco-2 Permeability Assay papp Determine Papp caco2->papp perfusion Intestinal Perfusion caco2->perfusion Promising Candidates ka_peff Determine Ka and Peff perfusion->ka_peff pk_study Pharmacokinetic Study (PO & IV) perfusion->pk_study Confirmed Absorption pk_params Calculate PK Parameters (AUC, Cmax, t1/2) pk_study->pk_params bioavailability Determine Absolute Bioavailability (F%) pk_params->bioavailability

Caption: A tiered approach for assessing the bioavailability of Isoleucyl-Serine.

IV. Data Presentation

All quantitative data should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 1: In Vitro Caco-2 Permeability of Isoleucyl-Serine

Concentration (µM)Papp (A to B) (x 10⁻⁶ cm/s)Papp (B to A) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
10
50
100

Table 2: In Situ Intestinal Perfusion Parameters for Isoleucyl-Serine

Intestinal SegmentKa (min⁻¹)Peff (x 10⁻⁴ cm/s)
Duodenum
Jejunum
Ileum

Table 3: In Vivo Pharmacokinetic Parameters of Isoleucyl-Serine

ParameterIntravenous (Dose)Oral (Dose)
Cmax (ng/mL)
Tmax (h)
AUC₀-t (ngh/mL)
AUC₀-∞ (ngh/mL)
t₁/₂ (h)
CL (L/h/kg)
Vd (L/kg)
F (%) N/A
Logical Relationship of Bioavailability Assessment Methods

The different experimental models provide complementary information for a comprehensive bioavailability assessment.

Logical_Relationship vitro In Vitro Models (e.g., Caco-2) - High throughput - Mechanistic insights - Predicts absorption potential situ In Situ Models (e.g., Intestinal Perfusion) - Physiologically relevant - Segment-specific absorption - Bridge between in vitro and in vivo vitro->situ Provides initial screening data vivo In Vivo Models (e.g., Pharmacokinetics) - Definitive bioavailability - ADME profile - Clinically relevant vitro->vivo Correlates with in vivo outcomes situ->vivo Confirms absorption in a more complex system

Caption: Interrelation of models for bioavailability assessment.

References

Application Notes & Protocols: Isoleucine-Serine (Ile-Ser) in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a conceptual framework based on established principles of targeted drug delivery. As of the current date, the dipeptide Isoleucine-Serine (Ile-Ser) has not been extensively reported in the scientific literature as a targeting ligand for drug delivery systems. This document, therefore, presents a hypothetical application to guide researchers in exploring its potential.

Introduction

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation, often leading to the overexpression of specific amino acid transporters on their surface.[1][2] This metabolic reprogramming presents a unique opportunity for targeted drug delivery by using amino acids and their derivatives as ligands to guide therapeutic payloads to tumor sites.[1] Both serine and the branched-chain amino acid isoleucine are crucial for cancer cell growth and survival, and their respective transporters are frequently upregulated in various malignancies.[2][3][4][5][6][7][8]

This document outlines a hypothetical application of the dipeptide Isoleucine-Serine (this compound) as a targeting moiety for the delivery of cytotoxic drugs to cancer cells that overexpress amino acid transporters with an affinity for this compound. The proposed system consists of a peptide-drug conjugate (PDC) where a chemotherapeutic agent is linked to the this compound dipeptide. This conjugate is designed to be recognized and internalized by cancer cells via receptor-mediated endocytosis, leading to the intracellular release of the cytotoxic drug and subsequent tumor cell death.

Hypothetical Signaling Pathway and Cellular Uptake

The proposed mechanism of action for an this compound targeted drug delivery system is initiated by the binding of the this compound-drug conjugate to a specific amino acid transporter (e.g., a hypothetical dipeptide transporter or a transporter with broad specificity like LAT1) that is overexpressed on the surface of cancer cells.[2] Upon binding, the conjugate is internalized through endocytosis, a process by which the cell membrane engulfs the conjugate to form an endosome.[9] The endosome then traffics within the cell and may fuse with a lysosome. The acidic environment and enzymatic activity within the lysosome would then cleave the linker, releasing the active cytotoxic drug into the cytoplasm to exert its therapeutic effect, such as inducing apoptosis.

Ile-Ser_Targeted_Drug_Delivery_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space IleSer_Drug This compound-Drug Conjugate Receptor Amino Acid Transporter IleSer_Drug->Receptor Binding Endosome Endosome Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Fusion Drug Active Drug Lysosome->Drug Drug Release (Linker Cleavage) Apoptosis Apoptosis Drug->Apoptosis Induces

Figure 1: Proposed signaling pathway for this compound targeted drug delivery.

Data Presentation

The following tables summarize hypothetical quantitative data for an this compound conjugated nanoparticle system delivering a generic cytotoxic drug. These values are illustrative and would need to be determined experimentally.

Table 1: Physicochemical Properties of this compound Conjugated Nanoparticles

ParameterUnconjugated NanoparticlesThis compound Conjugated Nanoparticles
Average Particle Size (nm)105 ± 5112 ± 6
Polydispersity Index (PDI)0.15 ± 0.020.18 ± 0.03
Zeta Potential (mV)-15.2 ± 1.5-10.8 ± 1.2
Drug Loading Capacity (%)10.5 ± 0.810.2 ± 0.9
Encapsulation Efficiency (%)85.3 ± 4.183.9 ± 3.8

Table 2: In Vitro Cellular Uptake and Cytotoxicity

Cell LineTreatmentCellular Uptake (Fluorescence Intensity)IC50 (µM)
Cancer Cell Line Free Drug100 ± 100.5 ± 0.05
(High Transporter Expression)Unconjugated Nanoparticles350 ± 250.2 ± 0.03
This compound Conjugated Nanoparticles850 ± 500.05 ± 0.01
Normal Cell Line Free Drug95 ± 80.6 ± 0.07
(Low Transporter Expression)Unconjugated Nanoparticles150 ± 150.4 ± 0.05
This compound Conjugated Nanoparticles180 ± 200.35 ± 0.04

Experimental Protocols

Protocol 1: Synthesis of this compound-Drug Conjugate

This protocol describes the synthesis of an this compound dipeptide conjugated to a cytotoxic drug (e.g., Doxorubicin) via a cleavable linker.

Synthesis_Workflow A 1. Protect Amino Groups of this compound Dipeptide C 3. Conjugate Linker to Protected this compound A->C B 2. Activate Carboxyl Group of Linker B->C D 4. Deprotect Amino Group of this compound C->D F 6. Conjugate Drug to This compound-Linker D->F E 5. Activate Drug for Conjugation E->F G 7. Purification and Characterization F->G

Figure 2: Workflow for the synthesis of an this compound-drug conjugate.

Materials:

  • Isoleucine-Serine (this compound) dipeptide

  • Cytotoxic drug with a reactive group (e.g., amine)

  • Heterobifunctional linker (e.g., SMCC)

  • Protecting groups for amines (e.g., Boc anhydride)

  • Activating agents for carboxyl groups (e.g., EDC/NHS)

  • Solvents (e.g., DMF, DMSO)

  • Purification system (e.g., HPLC)

  • Characterization instruments (e.g., Mass Spectrometry, NMR)

Methodology:

  • Protection of this compound: Protect the N-terminal amino group of the this compound dipeptide using a suitable protecting group (e.g., Boc anhydride) to ensure specific conjugation.

  • Linker Activation: Activate the carboxyl group of the linker using EDC/NHS chemistry.

  • Conjugation of Linker to this compound: React the protected this compound with the activated linker to form the this compound-linker intermediate.

  • Deprotection: Remove the protecting group from the N-terminus of the this compound-linker intermediate.

  • Drug Conjugation: React the deprotected this compound-linker with the cytotoxic drug. The reaction will depend on the functional groups of the drug and linker.

  • Purification: Purify the final this compound-drug conjugate using reverse-phase HPLC.

  • Characterization: Confirm the structure and purity of the conjugate using mass spectrometry and NMR.

Protocol 2: Formulation of this compound Conjugated Nanoparticles

This protocol describes the formulation of drug-loaded nanoparticles and the surface conjugation of the this compound dipeptide.

Materials:

  • Biodegradable polymer (e.g., PLGA)

  • Cytotoxic drug

  • This compound dipeptide with a reactive group for conjugation

  • Solvents (e.g., Dichloromethane, Acetone)

  • Surfactant (e.g., PVA)

  • Conjugation chemistry reagents (e.g., EDC/NHS)

Methodology:

  • Nanoparticle Formulation: Prepare drug-loaded PLGA nanoparticles using an oil-in-water emulsion-solvent evaporation method.

  • Surface Functionalization: Introduce carboxyl groups on the surface of the nanoparticles by using a PLGA-COOH polymer.

  • Activation of Surface Groups: Activate the carboxyl groups on the nanoparticle surface using EDC/NHS chemistry.

  • Conjugation of this compound: React the activated nanoparticles with the this compound dipeptide. The N-terminal amino group of the dipeptide will react with the activated carboxyl groups on the nanoparticle surface.

  • Purification: Purify the this compound conjugated nanoparticles by centrifugation and washing to remove unconjugated dipeptides and other reagents.

  • Characterization: Characterize the nanoparticles for size, zeta potential, drug loading, and conjugation efficiency as outlined in Table 1.

Protocol 3: In Vitro Cellular Uptake Study

This protocol details the assessment of the cellular uptake of this compound conjugated nanoparticles in cancer cells.

Cellular_Uptake_Workflow A 1. Seed Cancer Cells in Plates B 2. Incubate with Fluorescently Labeled Nanoparticles A->B C 3. Wash Cells to Remove Extracellular Nanoparticles B->C D 4. Lyse Cells and Measure Intracellular Fluorescence C->D E 5. Data Analysis and Comparison D->E

Figure 3: Experimental workflow for in vitro cellular uptake studies.

Materials:

  • Cancer cell line with high expression of the target transporter

  • Normal cell line with low expression of the target transporter

  • Fluorescently labeled unconjugated and this compound conjugated nanoparticles

  • Cell culture medium and supplements

  • Fluorescence plate reader or flow cytometer

Methodology:

  • Cell Seeding: Seed the cancer and normal cells in 96-well plates and allow them to adhere overnight.

  • Incubation: Treat the cells with fluorescently labeled unconjugated and this compound conjugated nanoparticles at various concentrations for a defined period (e.g., 4 hours).

  • Washing: After incubation, wash the cells multiple times with cold PBS to remove any nanoparticles that are not internalized.

  • Quantification: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader. Alternatively, use flow cytometry to quantify the uptake in individual cells.

  • Data Analysis: Compare the fluorescence intensity between the different treatment groups to determine the targeting efficiency of the this compound conjugated nanoparticles.

Conclusion

The hypothetical framework presented here suggests that the dipeptide Isoleucine-Serine could be a promising ligand for targeted drug delivery to cancer cells that overexpress specific amino acid transporters. The detailed protocols provide a roadmap for the synthesis, formulation, and in vitro evaluation of such a system. Further research is warranted to identify specific cancers that overexpress transporters with high affinity for this compound and to validate the therapeutic efficacy of this approach in preclinical models.

References

Troubleshooting & Optimization

Technical Support Center: Isoleucyl-Serine Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address low yields specifically encountered during the solid-phase synthesis of the Isoleucyl-Serine (Ile-Ser) dipeptide sequence.

Frequently Asked Questions (FAQs)

Q1: Why is the Isoleucyl-Serine (this compound) sequence prone to low coupling yields in solid-phase peptide synthesis (SPPS)?

A1: The synthesis of the this compound motif presents two primary challenges that can lead to lower than expected yields:

  • Steric Hindrance: Isoleucine (Ile) is a β-branched amino acid, meaning its side chain is bulky and close to the peptide backbone. This steric hindrance can physically obstruct the incoming activated amino acid from reaching the N-terminus of the resin-bound Serine, slowing down the coupling reaction and potentially leaving it incomplete.[1][2]

  • Peptide Aggregation: The combination of the hydrophobic side chain of Isoleucine and the potential for hydrogen bonding from the Serine side chain can promote the aggregation of peptide chains on the solid support.[3] This aggregation reduces the solvation of the peptide-resin, making the reactive sites inaccessible to reagents for both deprotection and coupling steps, which severely hampers reaction efficiency.[3][4]

Q2: What is the most common sign of aggregation during the synthesis?

A2: A visible shrinking of the resin bed is a strong physical indicator that peptide aggregation is occurring.[5] Additionally, you might observe slower or incomplete Fmoc deprotection and coupling reactions, which can be monitored using tests like the Kaiser test.[3]

Q3: Which protecting group is recommended for the Serine side chain?

A3: For routine Fmoc-SPPS, the tert-butyl (tBu) group is the standard and recommended protecting group for the Serine hydroxyl function.[6] It is highly stable to the basic conditions used for Fmoc removal (piperidine) and is efficiently removed during the final acid cleavage (e.g., with TFA), fitting well within the orthogonal Fmoc/tBu strategy.[6]

Troubleshooting Guide

Issue 1: Incomplete Coupling of Fmoc-Ile-OH onto H-Ser(tBu)-Resin

If you observe a positive Kaiser test after the initial coupling of Isoleucine, it indicates the presence of unreacted free amines on the Serine residue. Here are several strategies to improve coupling efficiency:

Standard coupling reagents like HBTU/HOBt may not be sufficient to overcome the steric hindrance of Isoleucine. Switching to a more potent uronium/aminium-based coupling reagent is highly recommended.

  • Recommendation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU is renowned for its high efficiency in sterically hindered couplings.[1][7]

Table 1: Comparison of Common Coupling Reagents for Difficult Sequences

Coupling ReagentRelative Reactivity & Performance NotesBase Required
HBTU/TBTU Good general-purpose reagents, but may be insufficient for highly hindered couplings.[8]DIPEA or NMM
PyBOP Effective for sterically hindered couplings, but can be less efficient than HATU for some sequences.[7]DIPEA or NMM
HATU Considered one of the most efficient reagents, especially for hindered couplings and suppressing racemization.[1][8]DIPEA or Collidine
COMU A newer generation reagent with coupling efficiencies comparable to HATU and a better safety profile.[8][9]DIPEA or NMM

Performing the coupling step twice is a straightforward method to drive the reaction to completion.

  • Procedure: After the first coupling reaction (e.g., for 1-2 hours), drain the reaction vessel, wash the resin with DMF, and then repeat the coupling step with a fresh solution of activated Fmoc-Ile-OH.[10]

This protocol outlines the manual coupling of a sterically hindered amino acid using HATU.

  • Resin Preparation: Ensure the Fmoc group has been removed from the N-terminus of the resin-bound Serine(tBu) and the resin has been thoroughly washed with DMF.

  • Activation Mixture: In a separate vessel, dissolve Fmoc-Ile-OH (3-5 eq.), HATU (2.9-4.5 eq.), and a hindered base like N,N-Diisopropylethylamine (DIPEA) or Collidine (4-10 eq.) in DMF. Briefly vortex the mixture.[11][12]

  • Coupling: Immediately add the activation mixture to the resin. Agitate the reaction vessel at room temperature for 1-4 hours.[12]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless beads) indicates a complete reaction.

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.[12]

HATU_Coupling_Workflow Resin Fmoc-deprotected H-Ser(tBu)-Resin Coupling Add Activation Mix to Resin Agitate for 1-4 hours Resin->Coupling Activation Prepare Activation Mix: Fmoc-Ile-OH + HATU + DIPEA in DMF Activation->Coupling Monitoring Kaiser Test Coupling->Monitoring Monitoring->Coupling Positive Result (Double Couple) Washing Wash Resin (DMF, DCM) Monitoring->Washing Negative Result NextStep Proceed to next Fmoc deprotection Washing->NextStep

HATU Coupling Workflow

Issue 2: On-Resin Aggregation

If you suspect aggregation is the primary cause of low yield, several strategies can be employed to disrupt the secondary structures formed by the peptide chains.

  • Recommendation: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or use a mixture of DMF/DCM/NMP. NMP is more effective at disrupting hydrogen bonds and solvating the growing peptide chain.[3][5] Adding chaotropic salts like LiCl (0.1 - 1 M) can also help break up aggregates.[3]

This is one of the most effective methods for preventing aggregation involving Serine residues. A pseudoproline dipeptide temporarily introduces a "kink" in the peptide backbone, disrupting the formation of β-sheets.

  • Procedure: Instead of coupling Fmoc-Ile-OH to H-Ser(tBu)-Resin, you would first couple a different amino acid, and then use a pre-formed dipeptide, such as Fmoc-Ile-Ser(ψMe,MePro)-OH , in the subsequent coupling step. The native Serine residue is regenerated during the final TFA cleavage.[13][14]

Table 2: Troubleshooting Strategies for Peptide Aggregation

StrategyDescriptionKey Advantages
Solvent Change (DMF to NMP) NMP is a stronger hydrogen bond disrupter than DMF.[5]Simple to implement, can improve solvation significantly.
Chaotropic Salts (e.g., LiCl) Salts disrupt non-covalent interactions between peptide chains.[3]Can be added to the coupling mixture to break up existing aggregates.
Pseudoproline Dipeptides Introduces a temporary proline-like kink in the backbone, preventing β-sheet formation.[13]Highly effective, addresses the root cause of aggregation. The native sequence is restored upon cleavage.
Microwave-Assisted Synthesis Microwave energy can help to break up aggregates and accelerate coupling reactions.[3]Increases reaction kinetics and can improve yields in difficult sequences.

This protocol describes the manual coupling of a pseudoproline dipeptide.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.

  • Activation of Pseudoproline Dipeptide: In a separate vial, dissolve the Fmoc-pseudoproline dipeptide (e.g., Fmoc-Ile-Ser(ψMe,MePro)-OH) (5 eq.) and a coupling reagent like HATU (5 eq.) in a minimum volume of DMF. Add DIPEA (10 eq.) and mix for 1-2 minutes.[11]

  • Coupling: Add the activated dipeptide solution to the resin and agitate for 1-2 hours at room temperature.[11]

  • Monitoring and Washing: Monitor the reaction with a TNBS or Kaiser test. Once complete, wash the resin thoroughly with DMF and DCM.[11]

  • Fmoc Deprotection: Proceed with standard Fmoc deprotection using 20% piperidine in DMF.[11]

Troubleshooting_Logic Start Low Yield in this compound Synthesis KaiserTest Is Kaiser Test Positive After Coupling? Start->KaiserTest Aggregation Are there signs of Aggregation? (Resin Shrinking) KaiserTest->Aggregation No StrongerReagent Use Stronger Coupling Reagent (e.g., HATU) KaiserTest->StrongerReagent Yes ChangeSolvent Switch Solvent to NMP or add Chaotropic Salts Aggregation->ChangeSolvent Yes Success Improved Yield Aggregation->Success No (Proceed) DoubleCouple Perform Double Coupling StrongerReagent->DoubleCouple DoubleCouple->Success PseudoPro Use Pseudoproline Dipeptide ChangeSolvent->PseudoPro PseudoPro->Success

Troubleshooting Flowchart for Low this compound Yield

References

Technical Support Center: Preventing Aggregation of Ile-Ser Dipeptide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Ile-Ser (Isoleucyl-Serine) dipeptide in aqueous solutions. The information provided is designed to help you overcome common challenges related to peptide aggregation and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound dipeptide solution is cloudy. What is the likely cause?

A cloudy appearance in your dipeptide solution is a strong indication of aggregation and precipitation. This occurs when the repulsive forces between peptide molecules are overcome by attractive forces, leading to the formation of insoluble clusters. Several factors can contribute to this, including pH, temperature, peptide concentration, and the ionic strength of the solution.

Q2: What is the isoelectric point (pI) of the this compound dipeptide, and why is it important?

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. At the pI, the solubility of a peptide is at its minimum, making it highly prone to aggregation. For the this compound dipeptide, the theoretical pI can be calculated by averaging the pKa values of the N-terminal amino group and the C-terminal carboxyl group.

Based on the typical pKa values for the termini of a dipeptide (pKa of C-terminus ≈ 3.1, pKa of N-terminus ≈ 8.0), the estimated isoelectric point (pI) for the this compound dipeptide is approximately 5.55 .

It is crucial to work at a pH that is at least 1-2 units away from the pI to ensure that the dipeptide molecules have a net positive or negative charge, which promotes repulsion and prevents aggregation.

Q3: How does pH affect the solubility of the this compound dipeptide?

The solubility of the this compound dipeptide is highly dependent on pH. At a pH below its pI (e.g., pH < 4), the dipeptide will have a net positive charge, increasing its solubility. Conversely, at a pH above its pI (e.g., pH > 7), it will have a net negative charge and will also be more soluble. The lowest solubility is expected at or near the pI of ~5.55.

Hypothetical Solubility Curve for this compound Dipeptide

pHExpected Relative Solubility
2.0High
3.0High
4.0Moderate
5.0Low
5.55 Minimum (pI)
6.0Low
7.0Moderate
8.0High
9.0High
10.0High

This table presents a hypothetical solubility trend based on the calculated pI. Actual solubility values should be determined experimentally.

Q4: What are some common excipients I can use to prevent this compound aggregation?

Several types of excipients can be used to stabilize your this compound dipeptide solution. The choice and concentration of the excipient will depend on your specific experimental conditions and downstream applications.

Excipient TypeExamplesRecommended Starting ConcentrationMechanism of Action
Amino Acids L-Arginine, L-Glutamic Acid50-150 mMSuppresses aggregation by interacting with charged and hydrophobic regions of the peptide.[1]
Polyols/Sugars Sucrose, Trehalose5-10% (w/v)Stabilize the peptide through preferential exclusion, promoting a more compact and stable conformation.[2]
Surfactants Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20)0.01-0.1% (v/v)Reduce surface tension and prevent aggregation at interfaces (e.g., air-water, vial surface).[3][4]
Salts Sodium Chloride (NaCl)50-150 mMModulate ionic strength to either shield or enhance electrostatic interactions, depending on the pH and peptide charge.[2]

Troubleshooting Guides

Issue 1: Peptide Precipitation Upon Dissolution

Symptoms:

  • The solution becomes cloudy or forms visible particles immediately after adding the aqueous solvent.

  • The peptide does not fully dissolve.

Possible Causes & Solutions:

  • Incorrect pH: The pH of your solvent may be too close to the pI of the this compound dipeptide (~5.55).

    • Solution: For this basic peptide, try dissolving it in a slightly acidic solution (e.g., 10% acetic acid) and then dilute it with your desired buffer. Alternatively, use a buffer with a pH of 7.0-7.4.[5]

  • High Peptide Concentration: You may be exceeding the solubility limit of the dipeptide in your chosen solvent.

    • Solution: Try dissolving a smaller amount of the peptide or increasing the volume of the solvent.

Logical Troubleshooting Workflow for Dissolution Issues

Start Start: Peptide Precipitation Check_pH Is the solvent pH near 5.55? Start->Check_pH Adjust_pH Adjust pH to < 4 or > 7 Check_pH->Adjust_pH Yes Check_Concentration Is the peptide concentration high? Check_pH->Check_Concentration No Success Peptide Dissolved Adjust_pH->Success Dilute Reduce peptide concentration Check_Concentration->Dilute Yes Sonication Briefly sonicate the solution Check_Concentration->Sonication No Dilute->Success Add_Excipients Consider adding solubilizing excipients Sonication->Add_Excipients Add_Excipients->Success Failure Aggregation Persists Add_Excipients->Failure

Caption: Troubleshooting workflow for this compound dipeptide dissolution problems.

Issue 2: Aggregation During Storage or Experimentation

Symptoms:

  • A previously clear solution becomes cloudy over time.

  • Inconsistent results in bioassays or analytical measurements.

  • Loss of active peptide concentration.

Possible Causes & Solutions:

  • Suboptimal pH: Even if the peptide dissolves initially, a pH close to the pI can promote aggregation over time.

    • Solution: Ensure your buffer has sufficient capacity to maintain the desired pH throughout the experiment. Re-evaluate the buffer pH to be further from the pI.

  • Temperature Fluctuations: Freeze-thaw cycles or elevated temperatures can induce aggregation.

    • Solution: Aliquot the peptide solution to minimize freeze-thaw cycles. Store at a constant, appropriate temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term). For experiments, maintain a constant temperature.

  • High Ionic Strength: While salts can sometimes improve solubility, high concentrations can also "salt out" the peptide, leading to aggregation.

    • Solution: Optimize the salt concentration in your buffer. Start with a physiological ionic strength (e.g., 150 mM NaCl) and adjust as needed.

  • Absence of Stabilizing Excipients: The formulation may lack components that actively prevent aggregation.

    • Solution: Introduce stabilizing excipients as detailed in the FAQ section. A screening of different excipients and their concentrations may be necessary to find the optimal formulation for your specific application.

Signaling Pathway of this compound Aggregation and Prevention

cluster_aggregation Aggregation Pathway cluster_prevention Prevention Strategies Monomer This compound Monomer Oligomer Soluble Oligomers Monomer->Oligomer Nucleation Aggregate Insoluble Aggregates Oligomer->Aggregate Growth pH_Control pH away from pI pH_Control->Monomer Stabilizes Excipients Excipients (Arginine, Sucrose, etc.) Excipients->Monomer Stabilizes Low_Temp Low Temperature Low_Temp->Monomer Slows Kinetics Start Start: Prepare this compound Solution DLS DLS: Monitor Particle Size Start->DLS ThT ThT Assay: Detect Fibril Formation Start->ThT CD CD Spectroscopy: Assess Secondary Structure Start->CD Analysis Analyze Data and Conclude on Aggregation State DLS->Analysis ThT->Analysis CD->Analysis

References

Technical Support Center: Enhancing the Stability of Isoleucyl-Serine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of Isoleucyl-Serine (Ile-Ser) in cell culture media. Ensuring the consistent bioavailability of this dipeptide is critical for reproducible experimental outcomes.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter with this compound in your cell culture experiments.

Problem 1: Decreased Cell Growth and Viability Over Time

You observe a decline in cell performance in cultures supplemented with this compound, suggesting a reduction in the effective concentration of the dipeptide.

Possible Cause: Degradation of Isoleucyl-Serine.

Solutions:

  • pH Optimization: The stability of dipeptides is often pH-dependent. While specific data for this compound is limited, peptides are generally more stable at a slightly acidic to neutral pH. Ensure your cell culture medium is buffered effectively to maintain a stable physiological pH (typically 7.2-7.4).

  • Temperature Control: Elevated temperatures accelerate chemical degradation. Minimize the exposure of your media containing this compound to high temperatures. Store stock solutions and media at recommended temperatures (typically 2-8°C) and minimize the time at 37°C outside of the incubator.

  • Component Interactions: Certain components in cell culture media, such as metal ions, can catalyze the degradation of peptides. Consider using a chemically defined, serum-free medium to reduce the presence of unknown reactive species.

  • Fresh Media Supplementation: Due to the inherent instability of dipeptides in aqueous solutions, regular media changes or fresh supplementation of this compound can help maintain its effective concentration.

Problem 2: Precipitation or Cloudiness in the Cell Culture Medium

You notice visible precipitates or turbidity in your culture medium after adding Isoleucyl-Serine.

Possible Cause: Poor solubility or precipitation of this compound.

Solutions:

  • Solubility Assessment: The solubility of individual amino acids like isoleucine and serine is influenced by pH, with increased solubility often observed in more alkaline conditions.[1] However, the optimal pH for cell culture must be maintained. Determine the solubility limit of this compound in your specific medium by preparing a concentration curve and observing for precipitation.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or a balanced salt solution) where it is fully soluble. Ensure the pH of the stock solution is compatible with your cell culture medium. Add the stock solution to the medium with gentle mixing to avoid localized high concentrations that could lead to precipitation.

  • Use of Stabilized Derivatives: Consider using chemically modified forms of isoleucine or serine, such as N-lactoyl-isoleucine, which have been shown to have significantly higher solubility in cell culture media.[2] This approach can provide a more stable and soluble source of the required amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Isoleucyl-Serine in cell culture media?

A1: While specific experimental data for Isoleucyl-Serine is not abundant, two likely degradation pathways for dipeptides in aqueous solutions are:

  • Hydrolysis: The peptide bond between isoleucine and serine can be cleaved by hydrolysis, breaking the dipeptide into its constituent amino acids. A computational study on glycylserine at physiological pH suggests this is a potential degradation route.[3]

  • Diketopiperazine (DKP) Formation: Dipeptides can undergo intramolecular cyclization to form diketopiperazines. This process is influenced by factors such as pH, temperature, and the specific amino acid sequence.[4][5][6] For this compound, this would result in the formation of cyclo(this compound).

Q2: How can I monitor the concentration and stability of Isoleucyl-Serine in my cell culture medium?

A2: The most common and reliable method is High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC system coupled with UV or fluorescence detection after pre-column derivatization is a standard approach for amino acid and peptide analysis in cell culture media.[7][8][9][10][11]

Q3: What impact do media components have on the stability of Isoleucyl-Serine?

A3: Components in complex media, especially those containing serum, can affect dipeptide stability.[12]

  • Enzymes: Serum contains peptidases that can enzymatically cleave the this compound peptide bond.

  • Metal Ions: Metal ions can catalyze oxidation and other degradation reactions.

  • Reactive Oxygen Species (ROS): The cellular metabolic activity can generate ROS, which may lead to oxidative degradation of the dipeptide.

Using a chemically defined, serum-free medium can help minimize these effects.

Quantitative Data Summary

While specific quantitative data for Isoleucyl-Serine stability is limited in the literature, the following table summarizes the solubility of its constituent amino acids and a more soluble derivative, which can serve as a reference.

CompoundSolventTemperature (°C)pHSolubility (g/kg)Citation
L-IsoleucineWater256.232.4[2]
L-LeucineWater256.022.1[2]
N-lactoyl-Isoleucine sodium saltWater256.14639.3[2]
N-lactoyl-Leucine sodium saltWater256.7689.2[2]

Key Experimental Protocols

Protocol 1: Determination of Isoleucyl-Serine Stability by HPLC

This protocol outlines a method to quantify the concentration of this compound in cell culture medium over time.

Materials:

  • Reversed-phase HPLC system with UV or fluorescence detector

  • C18 column

  • Isoleucyl-Serine standard

  • Cell culture medium

  • Derivatization reagents (e.g., o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC))

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer salts for mobile phase (e.g., sodium phosphate)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in your cell culture medium at a known concentration.

    • Incubate the medium under your standard cell culture conditions (e.g., 37°C, 5% CO2).

    • At various time points (e.g., 0, 8, 24, 48, 72 hours), collect an aliquot of the medium.

    • Remove any cells or debris by centrifugation or filtration.

  • Derivatization:

    • Follow a standard pre-column derivatization protocol using OPA (for the primary amine of isoleucine) and FMOC (if serine's hydroxyl group needs to be derivatized for better detection, though typically the free amino group is sufficient).

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Use a suitable gradient of acetonitrile and buffer to separate the this compound dipeptide from other media components and its degradation products.

    • Detect the derivatized this compound using the UV or fluorescence detector at the appropriate wavelength.

  • Quantification:

    • Create a standard curve using known concentrations of the this compound standard.

    • Calculate the concentration of this compound in your samples at each time point by comparing the peak area to the standard curve.

    • Plot the concentration of this compound versus time to determine its stability profile.

Visualizations

degradation_pathway IleSer Isoleucyl-Serine (this compound) in Cell Culture Medium Hydrolysis Hydrolysis (Peptide Bond Cleavage) IleSer->Hydrolysis H₂O, pH, Temp, Enzymes DKP Intramolecular Cyclization (Diketopiperazine Formation) IleSer->DKP pH, Temp AminoAcids Isoleucine + Serine Hydrolysis->AminoAcids Cyclo cyclo(this compound) DKP->Cyclo

Caption: Potential degradation pathways of Isoleucyl-Serine in aqueous solutions.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Prep Prepare this compound in Cell Culture Medium Incubate Incubate at 37°C Prep->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Process Centrifuge/Filter Sample->Process Deriv Pre-column Derivatization (e.g., OPA/FMOC) Process->Deriv HPLC RP-HPLC Separation Deriv->HPLC Detect UV/Fluorescence Detection HPLC->Detect Quant Quantification vs. Standard Curve Detect->Quant Stability Stability Quant->Stability Determine Stability Profile

Caption: Experimental workflow for determining Isoleucyl-Serine stability.

troubleshooting_logic Start Issue: Poor Cell Performance or Media Precipitation CheckDegradation Hypothesis: This compound Degradation? Start->CheckDegradation CheckSolubility Hypothesis: This compound Precipitation? Start->CheckSolubility DegradationSolutions Solutions for Degradation CheckDegradation->DegradationSolutions Yes SolubilitySolutions Solutions for Precipitation CheckSolubility->SolubilitySolutions Yes OptpH Optimize pH DegradationSolutions->OptpH OptTemp Control Temperature DegradationSolutions->OptTemp FreshMedia Use Fresh Media DegradationSolutions->FreshMedia ChemDef Use Chemically Defined Media DegradationSolutions->ChemDef Resolved Issue Resolved OptpH->Resolved OptTemp->Resolved FreshMedia->Resolved ChemDef->Resolved CheckConc Verify Concentration SolubilitySolutions->CheckConc StockPrep Optimize Stock Solution Prep SolubilitySolutions->StockPrep UseDeriv Use Soluble Derivatives SolubilitySolutions->UseDeriv CheckConc->Resolved StockPrep->Resolved UseDeriv->Resolved

References

Troubleshooting poor separation of Ile-Ser during HPLC purification.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Purification

Topic: Troubleshooting Poor Separation of Isoleucine (Ile) and Serine (Ser)

This guide provides in-depth troubleshooting for scientists, researchers, and drug development professionals encountering difficulties in separating Isoleucine (Ile) and Serine (Ser) via High-Performance Liquid Chromatography (HPLC). The structural similarities and polarity differences between these amino acids often present a significant chromatographic challenge.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good separation between Isoleucine and Serine so challenging?

A1: The difficulty stems from their distinct, yet chromatographically problematic, properties. Isoleucine is a branched-chain amino acid with a nonpolar, hydrophobic side chain. Serine possesses a polar, hydrophilic hydroxyl group. In traditional reversed-phase (RP) HPLC, polar compounds like Serine have weak retention and may elute near the void volume, while nonpolar compounds like Isoleucine are well-retained. The challenge is to find a single method that provides adequate retention and selectivity for both a polar and a nonpolar analyte simultaneously. Furthermore, their lack of strong UV chromophores makes detection difficult without derivatization.[1]

Q2: My Ile and Ser peaks are co-eluting or have very poor resolution on a standard C18 column. What are my initial troubleshooting steps?

A2: When facing poor resolution on a C18 column, the first step is to systematically evaluate and optimize your mobile phase conditions.

  • Adjust Mobile Phase pH: The ionization state of amino acids is highly dependent on pH, which directly impacts their retention.[2][3] For Ile and Ser, adjusting the mobile phase pH can alter their charge and interaction with the stationary phase. A pH of 7.4 has been shown to achieve adequate separation for a mixture of amino acids, including isoleucine.[4] It is crucial to operate within the pH stability range of your column to prevent degradation of the stationary phase.[2]

  • Modify Organic Solvent Concentration: Systematically vary the concentration of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. A lower organic concentration generally increases retention in reversed-phase chromatography. Consider running a gradient elution, starting with a high aqueous percentage and gradually increasing the organic solvent concentration.[5] This can help retain Serine initially and then elute the more hydrophobic Isoleucine.

  • Check System Health: Ensure your HPLC system is performing optimally. Common issues like worn pump seals, faulty check valves, or leaks can lead to fluctuating flow rates and retention time instability, mimicking poor separation.[6] Also, confirm that your sample is fully solubilized in the mobile phase to avoid peak shape issues.

Q3: How does mobile phase pH specifically affect the separation of Isoleucine and Serine?

A3: Mobile phase pH is a critical parameter for optimizing the separation of ionizable compounds like amino acids.[3] Both Ile and Ser have a carboxylic acid group and an amino group, making them zwitterionic at their isoelectric point (pI).

  • At a pH below their pI (~pH 2-3), both amino acids will carry a net positive charge.

  • At a pH above their pI (~pH 9-10), they will carry a net negative charge.

  • Near their pI, they exist as neutral zwitterions.

By adjusting the pH, you change their net charge and hydrophobicity. For instance, operating at a pH where one amino acid is partially ionized while the other is fully ionized can introduce differences in electrostatic interactions with the silica surface of the column, thereby enhancing selectivity. Optimization of buffer pH is a key step in amino acid separation.[4] For example, baseline separation of leucine and isoleucine has been observed at pH values of 5.6 and 7.4.[4]

Q4: When should I consider an alternative to standard reversed-phase chromatography?

A4: If optimizing your reversed-phase method does not yield the desired separation, it is time to explore alternative chromatographic modes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating polar compounds.[7][8] It uses a polar stationary phase (like amide or silica) and a mobile phase with a high concentration of organic solvent.[9] In HILIC, polar analytes like Serine are more strongly retained, while less polar ones like Isoleucine elute earlier.[10] This is often the inverse of reversed-phase elution order and can provide the necessary selectivity for separating analytes with diverse polarities.

  • Reversed-Phase with Ion-Pairing Agents: For reversed-phase systems, adding an ion-pairing reagent to the mobile phase can significantly improve the retention of polar, charged analytes like Serine.[1][11] These reagents are large ionic molecules with a hydrophobic region. They pair with the charged analyte, forming a neutral, more hydrophobic complex that can be retained and separated on a C18 column.[12][13] Common ion-pairing reagents include trifluoroacetic acid (TFA) and heptafluorobutyric acid (HFBA).[11]

Quantitative Data Summary

The table below summarizes typical starting conditions for different HPLC methods used for the separation of amino acids, including Isoleucine and Serine. These parameters can be used as a starting point for method development.

ParameterReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)Ion-Pair RP-HPLC
Stationary Phase C18, 5 µm[4][14]Amide, Amino, or Penta-hydroxy based[7][9][15]C18[11]
Mobile Phase A 10-20 mM Phosphate or Formate Buffer[4][14]Water with 10-20 mM Ammonium Formate/Acetate[7][9][15]Aqueous buffer with Ion-Pair Reagent (e.g., 0.1% TFA, 0.5-0.75 mM PDFOA)[11]
Mobile Phase B Acetonitrile or Methanol[4][14]Acetonitrile[7]Acetonitrile or Methanol
pH Range 2.5 - 7.5 (column dependent)[4]3.0 - 6.0[9][15]2.0 - 4.0
Typical Gradient 0-50% B over 15-20 min[4][14]90-50% B over 20-30 min[7][10]5-60% B over 20 min
Flow Rate 0.5 - 1.0 mL/min[14]0.2 - 0.9 mL/min[7][15]0.8 - 1.2 mL/min
Temperature 25 - 40 °C30 - 40 °C[7]30 - 40 °C

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization for Reversed-Phase HPLC

This protocol outlines a systematic approach to optimizing mobile phase pH to improve the resolution between Isoleucine and Serine on a C18 column.

  • Prepare Buffer Stock Solutions: Prepare 100 mM stock solutions of phosphate or acetate buffers at various pH points (e.g., pH 3.0, 4.5, 6.0, and 7.4). Ensure the chosen buffer has a pKa within +/- 1 unit of the target pH for effective buffering.

  • Prepare Mobile Phases: For each pH value, prepare the aqueous mobile phase (Mobile Phase A) by diluting the buffer stock to a final concentration of 10-20 mM. Your organic mobile phase (Mobile Phase B) will be HPLC-grade acetonitrile or methanol.

  • Column Equilibration: Install a C18 column and equilibrate it with a starting mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min for at least 15-20 column volumes.

  • Initial Gradient Run: Inject a standard mixture of Isoleucine and Serine. Run a generic gradient (e.g., 5% to 50% B over 20 minutes).

  • Systematic pH Evaluation:

    • Start with the lowest pH mobile phase (e.g., pH 3.0). Equilibrate the column thoroughly.

    • Perform three replicate injections of your standard mix and record the retention times and resolution.

    • Flush the system and column with a 50:50 mixture of water and organic solvent before introducing the next pH buffer.

    • Repeat the equilibration and injection steps for each subsequent pH value (4.5, 6.0, 7.4).

  • Data Analysis: Compare the chromatograms from each pH condition. Identify the pH that provides the best resolution between the Ile and Ser peaks. Fine-tune the gradient slope at the optimal pH to further improve separation.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor separation of Isoleucine and Serine.

G start Poor Ile-Ser Separation check_mp Check Mobile Phase start->check_mp check_col Check Column start->check_col check_sys Check System Hardware start->check_sys mp_ph Adjust pH (2.5-7.5) check_mp->mp_ph mp_org Modify Organic % / Gradient check_mp->mp_org mp_prep Prepare Fresh Mobile Phase check_mp->mp_prep col_age Column Age / Performance? check_col->col_age col_flush Flush or Regenerate check_col->col_flush col_alt Consider Alt. Chemistry (HILIC) check_col->col_alt sys_flow Stable Flow Rate & Pressure? check_sys->sys_flow sys_leaks Check for Leaks check_sys->sys_leaks resolved Problem Resolved mp_ph->resolved Improved not_resolved Still Poor Separation mp_ph->not_resolved No Improvement mp_org->resolved Improved mp_org->not_resolved No Improvement mp_prep->resolved Improved mp_prep->not_resolved No Improvement col_age->not_resolved col_flush->resolved Improved col_flush->not_resolved No Improvement adv_method Advanced Method Dev. (e.g., Ion-Pairing) col_alt->adv_method sys_flow->resolved Fixed sys_flow->not_resolved Unstable sys_leaks->resolved Fixed sys_leaks->not_resolved Leaks Found not_resolved->adv_method

Caption: A flowchart for troubleshooting poor HPLC separation of Ile and Ser.

Chemical Properties and Separation Principles

This diagram illustrates the key chemical properties of Isoleucine and Serine and how they influence their behavior in different HPLC modes.

G cluster_amino_acids Analytes cluster_hplc_modes HPLC Separation Modes Ile Isoleucine (Nonpolar Side Chain) pI: 6.02 RP Reversed-Phase (RP) (Nonpolar C18 Stationary Phase) Ile->RP Strong Retention (Hydrophobic Interaction) HILIC HILIC (Polar Stationary Phase) Ile->HILIC Weak Retention (Elutes Early) Ser Serine (Polar -OH Side Chain) pI: 5.68 Ser->RP Weak Retention (Elutes Early) Ser->HILIC Strong Retention (Hydrophilic Partitioning)

Caption: Relationship between amino acid polarity and HPLC retention behavior.

References

Minimizing ion suppression effects in mass spectrometry of Ile-Ser.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mass Spectrometry of Ile-Ser

Welcome to the technical support center for the mass spectrometry analysis of this compound (Isoleucyl-Serine). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression effects and ensure accurate, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is a reduction in the ionization efficiency of the target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your quantification.[1][3] Components like salts, endogenous metabolites, and proteins in biological samples are common causes of this phenomenon.[4][5][6] In electrospray ionization (ESI), these interfering molecules can compete with this compound for ionization or alter the physical properties of the spray droplets, hindering the formation of gas-phase ions.[4][5][7]

Q2: My this compound signal is much lower than expected. How can I confirm if ion suppression is the cause?

A2: A reliable method to diagnose ion suppression is the post-column infusion experiment .[4][7] This technique involves continuously infusing a standard solution of this compound at a constant rate into the mobile phase after the LC column but before the mass spectrometer's ion source. When a blank matrix sample (without this compound) is then injected onto the column, any drop in the constant baseline signal of this compound corresponds to a region where matrix components are eluting and causing suppression.[7] This allows you to see if the retention time of this compound coincides with a zone of ion suppression.

Another straightforward approach is to compare the signal response of this compound in a pure solvent against the response of this compound spiked into a prepared sample matrix extract at the same concentration. A significantly lower signal in the matrix sample indicates the presence of ion suppression.[7]

Q3: What is the most effective way to compensate for ion suppression?

A3: The gold standard for compensating for ion suppression is the use of a stable isotope-labeled internal standard (SIL-IS) .[3][8][9] A SIL-IS for this compound (e.g., containing ¹³C or ¹⁵N) is chemically identical to the analyte and will have a nearly identical retention time and ionization behavior.[7][10] Because it is affected by matrix effects in the same way as the endogenous this compound, the ratio of the analyte's peak area to the internal standard's peak area remains constant, even if suppression occurs.[8][9] This allows for highly accurate and precise quantification.[9][10]

Q4: Can I switch my ionization source to reduce suppression?

A4: Yes, changing the ionization source can be a viable strategy. Electrospray ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI) because ESI's ionization process is more dependent on droplet surface characteristics, which are easily affected by matrix components.[2][11] APCI, which utilizes gas-phase ionization, is often less affected by non-volatile salts and other matrix components.[11] If your analyte, this compound, is amenable to APCI, switching sources could mitigate the issue. Additionally, switching from positive to negative ESI mode might help, as fewer matrix components may be ionizable in negative mode, potentially reducing competition.[2]

Troubleshooting Guide

Issue: Low or Inconsistent Signal Intensity for this compound

This guide provides a systematic approach to troubleshooting and mitigating ion suppression.

Step 1: Diagnosis & Assessment

  • Action: Perform a post-column infusion experiment as described in FAQ Q2.

  • Objective: To determine if the retention time of this compound aligns with a region of significant ion suppression caused by the sample matrix.

Step 2: Optimize Sample Preparation

  • Rationale: The most effective way to eliminate ion suppression is to remove the interfering matrix components before analysis.[12] The choice of technique depends on the sample matrix (e.g., plasma, urine, cell lysate).

  • Solutions:

    • Solid-Phase Extraction (SPE): Highly effective for selectively isolating analytes like peptides while removing salts, phospholipids, and proteins.[13]

    • Liquid-Liquid Extraction (LLE): Partitions the analyte into an immiscible solvent, leaving many interfering substances behind.[7]

    • Protein Precipitation (PPT): A simpler but often less clean method, where a solvent like acetonitrile is used to precipitate proteins.[7][12] While it removes the bulk of proteins, many other matrix components may remain.[7][13]

    • Sample Dilution: A straightforward approach that reduces the concentration of all matrix components.[3][14] This is only practical if the this compound concentration is high enough to remain detectable.[14]

Data Presentation: Comparison of Sample Preparation Techniques

TechniqueTypical Analyte RecoveryEffectiveness in Removing InterferencesThroughput
Solid-Phase Extraction (SPE) Good to ExcellentHigh (Removes salts, proteins, lipids)Moderate
Liquid-Liquid Extraction (LLE) VariableGood (Removes polar interferences)Moderate
Protein Precipitation (PPT) Often <60% due to analyte lossLow to Moderate (Removes proteins)High
Dilute-and-Shoot 100% (by definition)Low (Reduces concentration of all components)Very High

Step 3: Optimize Chromatographic Conditions

  • Rationale: If sample preparation is insufficient, modifying the LC method can help separate this compound from the co-eluting interferences.

  • Solutions:

    • Adjust Gradient Profile: Modify the mobile phase gradient to shift the retention time of this compound away from the ion suppression zone identified in Step 1.

    • Change Column Chemistry: Switching to a column with a different stationary phase (e.g., HILIC instead of C18) can alter elution patterns and resolve this compound from interferences.

    • Reduce Flow Rate: Lowering the flow rate (e.g., to nano-flow) can improve ionization efficiency and make the process more tolerant to matrix components by generating smaller, more highly charged droplets.[7]

Step 4: Implement Compensatory Measures

  • Rationale: If suppression cannot be eliminated, its effects must be corrected for accurate quantification.

  • Solution:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As detailed in FAQ Q3, this is the most robust method for correcting variability caused by ion suppression.[3][9][10] The SIL-IS must co-elute completely with the analyte for effective correction.[10]

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline for a mixed-mode SPE procedure designed to capture a polar peptide like this compound while washing away interfering substances.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of 2% formic acid in water.

  • Sample Loading: Pretreat 200 µL of plasma by adding 600 µL of 4% phosphoric acid in water. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.

  • Washing:

    • Wash 1: Pass 1 mL of 2% formic acid in water to remove salts and other polar interferences.

    • Wash 2: Pass 1 mL of methanol to remove lipids and other non-polar interferences.

  • Elution: Elute the this compound from the cartridge using 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Visualizations

IonSuppressionWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_eval Evaluation & Optimization Sample Biological Sample (e.g., Plasma) PPT Protein Precipitation Sample->PPT Choose Method LLE Liquid-Liquid Extraction Sample->LLE Choose Method SPE Solid-Phase Extraction (Recommended) Sample->SPE Choose Method CleanSample Cleaned Sample Extract PPT->CleanSample LLE->CleanSample SPE->CleanSample LC Chromatographic Separation CleanSample->LC MS Mass Spectrometry (ESI Source) LC->MS Data Acquire Data MS->Data Eval Evaluate for Ion Suppression Data->Eval Optimize Optimize LC Method or Use SIL-IS Eval->Optimize Suppression Detected? FinalData Accurate this compound Quantification Eval->FinalData No Suppression Optimize->LC Feedback Loop Optimize->FinalData TroubleshootingFlowchart Start Start: Low or Inconsistent This compound Signal CheckSuppression Perform Post-Column Infusion Test Start->CheckSuppression SuppressionPresent Is Suppression at This compound RT? CheckSuppression->SuppressionPresent ImproveSamplePrep Improve Sample Prep (e.g., use SPE) SuppressionPresent->ImproveSamplePrep Yes OtherIssue Investigate Other Issues (e.g., Instrument Fault) SuppressionPresent->OtherIssue No OptimizeLC Optimize LC Separation (Shift RT) ImproveSamplePrep->OptimizeLC UseSIL Use Stable Isotope-Labeled Internal Standard (SIL-IS) OptimizeLC->UseSIL End Achieve Accurate Quantification UseSIL->End ESIMechanism cluster_droplet ESI Droplet cluster_gas Gas Phase (To MS) IleSer This compound Matrix1 Matrix Component IleSer_Ion [this compound+H]+ IleSer->IleSer_Ion Ideal Ionization Suppressed_Ion Reduced [this compound+H]+ IleSer->Suppressed_Ion Competition for Ionization Matrix2 Salt Matrix1->Suppressed_Ion Competition for Ionization Matrix3 Lipid Matrix2->Suppressed_Ion Competition for Ionization Matrix3->Suppressed_Ion Competition for Ionization

References

Addressing non-specific binding of Ile-Ser in cellular assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering non-specific binding (NSB) of the dipeptide Ile-Ser in cellular assays. The information is presented in a question-and-answer format to directly address common issues. While specific data on this compound is limited, the principles and protocols provided are broadly applicable to small molecules and peptides exhibiting similar properties.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem for a dipeptide like this compound?

A1: Non-specific binding refers to the adherence of a molecule, in this case, the this compound dipeptide, to unintended targets within an assay system.[1] This can include plastic surfaces of the assay plate, abundant cellular proteins, or lipids. Such binding is problematic because it generates a high background signal, which can mask the true specific signal from the intended target interaction.[2][3] This reduces the assay's sensitivity and signal-to-noise ratio, potentially leading to inaccurate data and false-positive results.[1][4][5]

Q2: What are the likely chemical causes of non-specific binding for the this compound dipeptide?

A2: The non-specific binding of this compound is likely driven by its physicochemical properties. The isoleucine residue provides a hydrophobic side chain, which can lead to interactions with the plastic surfaces of microplates and hydrophobic regions of proteins and cell membranes.[6] Additionally, the molecule has charged amino and carboxyl termini, which can participate in electrostatic or ionic interactions with charged surfaces on cells or assay components.[6][7]

Q3: How can I determine if the high background in my assay is caused by this compound non-specific binding?

A3: A simple control experiment can help diagnose the issue. Run your standard assay protocol in parallel wells under the following conditions:

  • No-Cell Control: Wells containing all assay components, including this compound and detection reagents, but without cells. A high signal here suggests binding to the plate or other components.

  • No-Dipeptide Control: Wells with cells and all detection reagents, but without the this compound dipeptide. This establishes the baseline background of your detection system.

  • Secondary Antibody Only Control: If using an antibody-based detection method, run a control with just the secondary antibody to check for its non-specific binding.[2]

Comparing the signals from these controls to your experimental wells will help pinpoint the source of the high background.

Q4: What are the most common blocking agents, and how do I choose one for my this compound assay?

A4: Blocking agents are used to saturate non-specific binding sites on the assay plate and cellular components.[4] The choice depends on your specific assay and cell type. Common options include protein-based blockers like Bovine Serum Albumin (BSA) and non-fat dry milk (casein), as well as non-protein blockers and detergents.[5] It is crucial to optimize the blocking agent and its concentration for each specific assay.[4] For instance, if you are detecting phosphoproteins, BSA is preferred over milk, as milk contains the phosphoprotein casein which can cause cross-reactivity.[2][5]

Q5: Beyond blocking, how can I modify my assay buffer to minimize NSB?

A5: Modifying the assay buffer is a powerful strategy. Key adjustments include:

  • Increasing Salt Concentration: Adding salts like NaCl can disrupt low-affinity ionic interactions that contribute to NSB.[6][8]

  • Adding Detergents: Low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100) can reduce hydrophobic interactions.[6][9]

  • Adjusting pH: Changing the buffer pH can alter the charge of both the dipeptide and the interacting surfaces, potentially reducing electrostatic NSB.[6]

Q6: Could serum in the cell culture medium be contributing to the problem?

A6: Yes, serum is a complex mixture containing high concentrations of proteins, such as albumin, which can interfere with your assay.[10][11] These proteins can bind to your dipeptide, compete for binding sites, or increase the overall background signal.[10][12] If possible, consider running the final steps of your assay in a serum-free medium or a simplified buffer like Hanks' Balanced Salt Solution (HBSS).[10]

Troubleshooting Guide

High background or low signal-to-noise ratio in your assay can be a frustrating issue. The following workflow provides a logical sequence of steps to diagnose and resolve non-specific binding of this compound.

G start High Background / Poor Signal-to-Noise check_washing Step 1: Optimize Washing start->check_washing Start Here check_blocking Step 2: Optimize Blocking check_washing->check_blocking If problem persists resolved Problem Resolved check_washing->resolved Issue Fixed optimize_buffer Step 3: Modify Assay Buffer check_blocking->optimize_buffer If problem persists check_blocking->resolved Issue Fixed optimize_conc Step 4: Titrate Reagent Concentrations optimize_buffer->optimize_conc If problem persists optimize_buffer->resolved Issue Fixed change_plate Step 5: Use Low-Binding Plates optimize_conc->change_plate If problem persists optimize_conc->resolved Issue Fixed serum_free Step 6: Switch to Serum-Free Conditions change_plate->serum_free If problem persists change_plate->resolved Issue Fixed serum_free->resolved Issue Fixed

Caption: A step-by-step workflow for troubleshooting non-specific binding in cellular assays.

Data Summary Tables

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypeMechanism of ActionRecommended Starting ConcentrationProsCons
Bovine Serum Albumin (BSA) ProteinBlocks non-specific hydrophobic and ionic interactions.1-5% (w/v)Well-defined single protein, low cost.May not be suitable for assays with anti-bovine antibodies or lectin probes.[5]
Non-Fat Dry Milk (Casein) Protein MixtureA complex mix of proteins that effectively blocks open sites.3-5% (w/v)Inexpensive and widely available.Not for use in detecting phosphoproteins due to casein content; may mask some antigens.[2][5]
Normal Serum Protein MixtureImmunoglobulins in serum block Fc receptors on cells.[13]5-10% (v/v)Highly effective for blocking tissue/cell-specific sites.[13]Expensive; can have cross-reactivity if from the same species as the primary antibody.[5][13]
Commercial Blockers VariousOften proprietary formulations, can be protein-free.Varies by manufacturerHigh consistency, optimized for low background.More expensive than individual components.[5]

Table 2: Buffer Additives to Reduce Non-Specific Binding

AdditiveMechanism of ActionTypical ConcentrationConsiderations
NaCl Shields charges to reduce ionic interactions.[6]150 mM - 500 mMHigh concentrations may disrupt specific antibody-antigen interactions.
Tween-20 Non-ionic detergent that reduces hydrophobic interactions.[6]0.05 - 0.1% (v/v)Can help prevent aggregation; essential in wash buffers.[9]
Triton X-100 Non-ionic detergent, stronger than Tween-20.0.1 - 0.5% (v/v)May permeabilize cells more effectively but can also disrupt membranes.
Polyvinylpyrrolidone (PVP) Non-protein polymer that can be used as a blocking agent.[5]0.5 - 2% (w/v)Useful in combination with other blockers, especially for small molecule detection.[5]

Key Experimental Protocols

Protocol 1: Optimizing Blocking Conditions

This protocol helps determine the most effective blocking agent and incubation time for your assay.

  • Preparation: Prepare several blocking buffers to test (e.g., 3% BSA in PBS, 5% Non-Fat Dry Milk in PBS, and a commercial blocking buffer).

  • Seeding: Plate your cells in a 96-well plate and grow to the desired confluency.

  • Blocking: Remove growth media and wash cells once with PBS. Add different blocking buffers to separate rows of the plate.

  • Incubation: Incubate the plate for different durations (e.g., 1 hour at room temperature, 2 hours at room temperature, or 1 hour at 37°C).

  • Assay Procedure: Continue with your standard assay protocol, adding the this compound dipeptide and detection reagents. Include "no-dipeptide" control wells for each blocking condition to measure the background.

  • Analysis: Read the plate and calculate the signal-to-noise ratio for each condition (Signal from experimental well / Signal from "no-dipeptide" control well). Select the condition that provides the highest ratio.

Protocol 2: Buffer Additive Matrix Test

This protocol is designed to find the optimal concentration of salt and detergent in your assay buffer to minimize NSB.

G cluster_0 Experimental Design: Buffer Additive Matrix a Vary Salt Concentration (NaCl) - 150 mM - 300 mM - 500 mM c Perform Assay with 9 Buffer Combinations a->c b Vary Detergent Concentration (Tween-20) - 0% - 0.05% - 0.1% b->c d Analyze Signal-to-Noise Ratio c->d e Select Optimal Buffer d->e

Caption: A logical flow for testing buffer additives to reduce non-specific binding.

  • Buffer Preparation: Prepare a matrix of 9 different assay buffers with varying concentrations of NaCl (e.g., 150 mM, 300 mM, 500 mM) and Tween-20 (e.g., 0%, 0.05%, 0.1%).

  • Experiment Setup: After the blocking step, switch to these different assay buffers for the this compound incubation and subsequent detection steps.

  • Controls: For each buffer condition, ensure you have proper controls, including "no-dipeptide" wells.

  • Data Analysis: Measure the signal and background for all conditions. Identify the buffer composition that yields the lowest background while maintaining a strong specific signal.

References

Technical Support Center: Optimizing Cleavage of Resin-Bound Isoleucyl-Serine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the cleavage of resin-bound Isoleucyl-Serine (Ile-Ser).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the cleavage of resin-bound this compound, providing potential causes and actionable solutions.

Problem Potential Cause Suggested Solution
Low Peptide Yield Incomplete cleavage from the resin.Extend the cleavage reaction time. For many standard resins like Wang or Rink Amide, a 1-2 hour cleavage is typical, but for sterically hindered peptides or problematic sequences, extending this to 4 hours or more may be beneficial.[1][2] Consider a stronger cleavage cocktail if extended time is ineffective.
Poor peptide precipitation.Ensure the precipitation solvent (typically cold ether) is at a sufficiently low temperature (e.g., 4°C or -20°C).[1][2] Concentrate the TFA filtrate before adding it to the cold ether to improve precipitation efficiency.[2]
Peptide is soluble in the precipitation solvent.After precipitation and centrifugation, analyze the supernatant for the presence of your peptide. If the peptide is present, it can be recovered by evaporating the ether.
Presence of Unexpected Impurities Diketopiperazine (DKP) Formation: The free N-terminus of the dipeptide can attack the amide bond, leading to cyclization and cleavage from the resin, especially with a C-terminal proline or other residues that can facilitate this intramolecular reaction.[3][4][5][6][7]Use a resin less prone to DKP formation, such as a 2-chlorotrityl chloride resin, which allows for cleavage under milder acidic conditions that may suppress DKP formation.[8] Cleave the dipeptide from the resin with the N-terminal Fmoc group still attached and deprotect it in solution.
Acylation of Serine Hydroxyl Group: The hydroxyl group of serine can be acylated by carbocations generated during cleavage if not properly protected or if scavengers are insufficient.Ensure complete deprotection of the serine side chain. If using a tert-butyl protecting group, standard TFA cleavage should be sufficient.[9]
Alkylation of Isoleucine: Although less common for isoleucine, reactive carbocations can potentially alkylate the peptide.Use an effective scavenger cocktail. A common and generally effective mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).[10][11]
Incomplete Removal of Side-Chain Protecting Groups: The tert-butyl protecting group on Serine may not be fully removed.Ensure a sufficient concentration of TFA and an adequate cleavage time. For peptides with multiple acid-labile protecting groups, longer cleavage times may be necessary.[12]
Peptide is Difficult to Dissolve After Precipitation The peptide is hydrophobic or prone to aggregation.After the final ether wash, dissolve the peptide pellet in a mixture of water and a suitable organic solvent like acetonitrile before lyophilization.[1] For highly hydrophobic peptides, dissolving in a small amount of DMSO or DMF before adding water for lyophilization can be effective.[1]

Frequently Asked Questions (FAQs)

Q1: What is the standard cleavage cocktail for removing Isoleucyl-Serine from a resin?

A standard and widely used cleavage cocktail for peptides without sensitive residues like Cys, Met, or Trp is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).[10][11][13] TFA is the strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups.[10] TIS acts as a scavenger to trap reactive carbocations generated during the cleavage process, preventing side reactions.[11] Water helps to suppress the t-butylation of sensitive residues.[11]

Q2: How can I minimize the formation of diketopiperazine (DKP) during the cleavage of this compound?

Diketopiperazine formation is a common side reaction for dipeptides, leading to low yield of the linear peptide.[3][4][5][6][7] To minimize DKP formation:

  • Choose the right resin: Synthesizing the dipeptide on a 2-chlorotrityl chloride resin allows for cleavage under very mild acidic conditions (e.g., 1% TFA in DCM), which can significantly reduce DKP formation.[8]

  • Cleave with N-terminal protection: If possible, cleave the dipeptide from the resin with the N-terminal Fmoc group intact. The Fmoc group can then be removed in solution. This prevents the free N-terminus from initiating the cyclization reaction.

Q3: What is the purpose of scavengers in the cleavage cocktail?

During cleavage, the acid-labile protecting groups and the resin linker generate highly reactive carbocations.[10] These carbocations can react with nucleophilic side chains of amino acids, leading to undesired modifications. Scavengers are added to the cleavage cocktail to "trap" these reactive species, thereby protecting the peptide from side reactions.[10][11] Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).[11]

Q4: How long should the cleavage reaction be carried out?

For most standard resins, a cleavage time of 1 to 2 hours at room temperature is sufficient.[14] However, the optimal time can depend on the specific peptide sequence and the resin used.[15] It is always recommended to perform a small-scale trial cleavage to determine the optimal conditions for your specific peptide.[16][17]

Q5: How can I confirm that the cleavage was successful and my peptide is pure?

After cleavage and precipitation, the crude peptide should be analyzed to confirm its identity and purity. High-performance liquid chromatography (HPLC) is commonly used to assess purity, and mass spectrometry (MS) is used to verify the molecular weight of the desired peptide.[1]

Experimental Protocols

Standard Cleavage Protocol for Isoleucyl-Serine from Wang Resin

This protocol is a general guideline and may require optimization.

Materials:

  • Resin-bound Isoleucyl-Serine (dried)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge tubes

Procedure:

  • Transfer the dried resin-bound peptide to a reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature for 1-2 hours with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Allow the peptide to precipitate at 4°C for at least 30 minutes.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol for Analysis of Crude Peptide

Sample Preparation:

  • Dissolve a small amount of the crude peptide in a suitable solvent, such as a water/acetonitrile mixture with 0.1% TFA.

HPLC Analysis:

  • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

  • Elute with a gradient of water/acetonitrile containing 0.1% TFA.

  • Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 220 nm) to assess purity.

Mass Spectrometry Analysis:

  • Analyze the dissolved crude peptide using an appropriate mass spectrometry technique (e.g., ESI-MS or MALDI-MS) to confirm the molecular weight of the Isoleucyl-Serine dipeptide.[1]

Visualizations

Cleavage_Workflow General Workflow for Peptide Cleavage and Precipitation start Start: Resin-bound this compound add_cocktail Add Cleavage Cocktail (e.g., TFA/TIS/H2O) start->add_cocktail cleavage Incubate at Room Temperature (1-2 hours) add_cocktail->cleavage filter Filter to Separate Resin cleavage->filter precipitate Precipitate Peptide in Cold Ether filter->precipitate centrifuge Centrifuge to Pellet Peptide precipitate->centrifuge wash Wash Pellet with Cold Ether centrifuge->wash dry Dry Crude Peptide wash->dry analyze Analyze Crude Peptide (HPLC, MS) dry->analyze end End: Purified Peptide analyze->end

Caption: General workflow for the cleavage and precipitation of a synthetic peptide.

Troubleshooting_Logic Troubleshooting Common Cleavage Issues for this compound start Cleavage Experiment check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_cleavage Incomplete Cleavage? (Extend time/Stronger cocktail) check_yield->incomplete_cleavage Yes poor_precipitation Poor Precipitation? (Colder ether/Concentrate TFA) check_yield->poor_precipitation Yes dkp_formation DKP Formation? (Use 2-Cl-Trt resin/Cleave with Fmoc) check_purity->dkp_formation Yes side_reactions Other Side Reactions? (Optimize scavengers) check_purity->side_reactions Yes success Successful Cleavage check_purity->success No incomplete_cleavage->check_purity poor_precipitation->check_purity dkp_formation->success side_reactions->success

Caption: A logical decision tree for troubleshooting common issues in peptide cleavage.

References

Technical Support Center: Enhancing the Solubility of Hydrophobic Ile-Ser Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of hydrophobic Isoleucine-Serine (Ile-Ser) derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are hydrophobic this compound derivatives often difficult to dissolve in aqueous solutions?

A1: The solubility of peptides is fundamentally determined by their amino acid composition.[1] this compound derivatives can present solubility challenges due to the presence of the hydrophobic amino acid Isoleucine (Ile). Peptides with a high proportion of non-polar amino acids tend to have limited solubility in aqueous solutions, which can lead to aggregation.[1] The overall net charge of the peptide at a given pH is also a critical factor; solubility is often at its lowest at the peptide's isoelectric point (pI), where the net charge is neutral.[1][2]

Q2: What is the first step I should take when encountering a solubility issue with my this compound derivative?

A2: Before attempting dissolution of the entire sample, it is highly recommended to test the solubility with a small amount of the peptide first.[3] This allows you to determine the optimal dissolution conditions without risking the entire batch.[4] Always centrifuge the vial before opening to ensure any powder on the sidewalls is collected at the bottom.[3]

Q3: How does pH adjustment affect the solubility of my this compound derivative?

A3: Adjusting the pH of the solvent can significantly improve peptide solubility.[1][5] The aqueous solubility of a peptide is lowest at its isoelectric point (pI) and increases as the pH moves away from the pI.[6] For a basic peptide (net charge > 0), using a slightly acidic solution (e.g., with 10% acetic acid) can help.[3] For an acidic peptide (net charge < 0), a basic solution (e.g., with 10% ammonium bicarbonate) may be effective.[3]

Q4: Can I use organic co-solvents to dissolve my hydrophobic this compound derivative?

A4: Yes, using a small amount of an organic co-solvent is a common strategy for dissolving hydrophobic peptides.[3][4] We recommend first dissolving the peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), and then slowly adding the aqueous buffer to the desired concentration while vortexing.[3][5] It is crucial to consider the compatibility of the organic solvent with your downstream experiments; for most cellular assays, the final concentration of DMSO should not exceed 1%.[4]

Q5: Are there any chemical modifications that can be made to the this compound derivative to improve its intrinsic solubility?

A5: Yes, molecular engineering approaches can directly modify the peptide's structure to enhance solubility.[1] One common method is PEGylation, which involves attaching hydrophilic polyethylene glycol (PEG) chains to the peptide.[1][4] These PEG chains create a "hydrophilic shield" that increases water solubility.[1] Another strategy is to add "solubility tags," which are hydrophilic amino acid sequences (often containing Lysine or Arginine) at the N- or C-terminus to increase the net charge and prevent aggregation.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Peptide powder will not dissolve in aqueous buffer. The peptide is highly hydrophobic; the buffer pH is close to the peptide's isoelectric point (pI).1. Use a Co-solvent: First, attempt to dissolve the peptide in a minimal volume of DMSO, DMF, or acetonitrile. Then, slowly add your aqueous buffer to the desired concentration.[3] 2. Adjust pH: If the peptide's charge is known, adjust the buffer pH away from the pI. Use an acidic buffer for basic peptides and a basic buffer for acidic peptides.[3][4] 3. Sonication: Briefly sonicate the mixture in an ice bath (e.g., 3 cycles of 10 seconds) to aid dissolution and minimize aggregation.[3]
Solution is cloudy or hazy after initial dissolution. Incomplete dissolution or the formation of micro-aggregates.1. Gentle Warming: Gently warm the solution (not exceeding 40°C) as some peptides are more soluble at higher temperatures.[3][5] 2. Centrifugation: Centrifuge the solution to pellet any undissolved material and carefully use the clear supernatant.[5] 3. Denaturing Agents: As a last resort for non-biological assays, use denaturing agents like 6M Guanidine-HCl or 6M Urea to disrupt hydrogen bonding that may cause aggregation. Note that these will interfere with most biological systems.[3]
Peptide precipitates out of solution after dilution or storage. The solution has reached its saturation limit at the final concentration or temperature.1. Re-dissolve and Dilute Further: If precipitation occurs upon dilution, the peptide may have exceeded its solubility limit. The sample may need to be freeze-dried again before attempting dissolution at a lower final concentration.[3] 2. Store at Working Temperature: Prepare the solution at the intended experimental temperature. If it precipitates upon cooling, gently warm to re-dissolve before use.[8]
Inconsistent results in biological assays. Inaccurate peptide concentration due to incomplete dissolution or aggregation.1. Confirm Complete Dissolution: A properly solubilized peptide solution should be clear and free of particles.[3] 2. Filter Sterilization: After dissolution, filter the solution through a 0.22 µm filter to remove any remaining micro-precipitates.[8] 3. Fresh Preparation: Prepare solutions fresh before each experiment to avoid degradation or aggregation over time.

Quantitative Data on Solubility Enhancement

The following tables present illustrative data on how different formulation strategies can enhance the solubility of a model hydrophobic dipeptide.

Table 1: Effect of pH on the Solubility of a Model this compound Derivative

Buffer pHNet Peptide Charge (Calculated)Solubility (mg/mL)
4.0+15.2
5.0+14.8
6.00 (at pI)0.8
7.0-16.5
8.0-17.1
9.0-17.4
Note: Data is illustrative. Actual solubility is peptide-specific and must be determined experimentally. Solubility is often lowest near the isoelectric point (pI).[1][2]

Table 2: Co-solvent Effect on the Solubility of a Model this compound Derivative in PBS (pH 7.4)

Co-solventConcentration (% v/v)Solubility (mg/mL)
None0%1.5
DMSO5%8.2
DMSO10%15.6
Ethanol5%4.3
Ethanol10%7.9
Acetonitrile5%5.1
Acetonitrile10%9.8
Note: Data is illustrative. The use of organic solvents can significantly improve the solubility of hydrophobic peptides.[3][4]

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Hydrophobic this compound Derivative
  • Preparation: Allow the lyophilized peptide vial to warm to room temperature before opening.[3] Centrifuge the vial briefly (e.g., 10,000 x g for 1 min) to collect all the powder at the bottom of the tube.[3]

  • Initial Dissolution (with Co-solvent): Add a minimal volume of 100% DMSO to the vial to dissolve the peptide. Vortex gently. For peptides sensitive to oxidation (containing Cys, Met, or Trp), avoid DMSO.[3]

  • Dilution: While vortexing, slowly add your desired sterile aqueous buffer (e.g., PBS, pH 7.4) drop by drop until the final desired concentration is reached.[5]

  • Observation: Visually inspect the solution. If it remains clear, the peptide is dissolved.

  • Troubleshooting (if cloudy): If the solution becomes cloudy, this indicates the solubility limit has been exceeded or the peptide is aggregating.[5]

    • Gently warm the solution to 37°C to see if it clarifies.[5]

    • Briefly sonicate the solution in an ice-water bath.[3]

  • Filtration & Storage: Once fully dissolved, filter the solution through a 0.22 µm syringe filter to remove any potential micro-aggregates. For storage, aliquot the solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Assessment via Saturation Shake-Flask Method
  • Preparation: Prepare a series of vials containing a fixed volume of the desired solvent system (e.g., different pH buffers, various co-solvent percentages).

  • Addition of Peptide: Add an excess amount of the this compound derivative to each vial, ensuring solid material remains undissolved.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved peptide.

  • Sampling & Dilution: Carefully collect a known volume of the clear supernatant. Dilute the supernatant with an appropriate solvent to a concentration within the quantifiable range of your analytical method.

  • Quantification: Analyze the concentration of the peptide in the diluted supernatant using a suitable method, such as RP-HPLC with UV detection or a mass spectrometer.

  • Calculation: Calculate the original concentration in the supernatant to determine the saturation solubility of the peptide in that specific solvent system.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Peptide Solubility start Start: Lyophilized This compound Derivative test_sol Test small amount in aqueous buffer (e.g., PBS) start->test_sol is_soluble Is it soluble? test_sol->is_soluble success Success! Proceed with experiment is_soluble->success Yes use_cosolvent Dissolve in minimal DMSO, then add buffer is_soluble->use_cosolvent No is_soluble2 Is it soluble? use_cosolvent->is_soluble2 is_soluble2->success Yes adjust_ph Adjust pH away from pI is_soluble2->adjust_ph No is_soluble3 Is it soluble? adjust_ph->is_soluble3 is_soluble3->success Yes sonicate_warm Apply Sonication and/or Gentle Warming is_soluble3->sonicate_warm No is_soluble4 Is it soluble? sonicate_warm->is_soluble4 is_soluble4->success Yes consider_mod Consider chemical modification (e.g., PEGylation, solubility tags) is_soluble4->consider_mod No

Caption: A step-by-step workflow for troubleshooting common solubility issues with peptides.

Solubility_Factors Key Factors Influencing Peptide Solubility center Peptide Solubility aa_comp Amino Acid Composition center->aa_comp net_charge Net Charge (pI) center->net_charge length Peptide Length center->length structure Secondary Structure center->structure ph Solution pH center->ph cosolvent Co-solvents center->cosolvent temp Temperature center->temp ionic Ionic Strength center->ionic p1 Intrinsic Properties p2 Extrinsic Factors

Caption: A diagram illustrating intrinsic and extrinsic factors that affect peptide solubility.

PEGylation_Mechanism Mechanism of Solubility Enhancement by PEGylation cluster_0 Before PEGylation cluster_1 After PEGylation P1 Hydrophobic This compound Derivative Agg Aggregation & Precipitation P1->Agg P2 Hydrophobic This compound Derivative P2->Agg PEG_P PEGylated this compound Water Water Molecules PEG_P->Water  Hydrophilic Shield  Prevents Aggregation

Caption: How PEGylation increases solubility by creating a hydrophilic shield around the peptide.

References

Reducing epimerization during Isoleucyl-Serine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize epimerization during the synthesis of the Isoleucyl-Serine (Ile-Ser) dipeptide.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of Isoleucyl-Serine synthesis?

A1: Epimerization is a chemical process that alters the stereochemistry at a single chiral center in a molecule. In peptide synthesis, this typically occurs at the α-carbon of an amino acid, converting an L-amino acid into its D-diastereomer. For the synthesis of L-Isoleucyl-L-Serine, epimerization can lead to the formation of D-allo-Isoleucyl-L-Serine, an impurity that can be difficult to separate and may alter the biological activity of the final peptide.[1]

Q2: Why is the Isoleucyl-Serine coupling prone to epimerization?

A2: Both Isoleucine and Serine present unique challenges that can increase the risk of epimerization:

  • Isoleucine: As a β-branched and sterically hindered amino acid, the coupling of Isoleucine can be slower. This prolonged reaction time, especially under basic conditions, increases the opportunity for epimerization to occur.[1]

  • Serine: The hydroxyl group in the side chain of Serine can participate in side reactions. More importantly, serine itself has been noted to have a higher intrinsic susceptibility to racemization compared to many other amino acids.[2]

Q3: What are the primary mechanisms of epimerization during peptide synthesis?

A3: There are two main pathways for epimerization during the coupling step:[1]

  • Oxazolone Formation: This is the most common mechanism. The activated carboxylic acid of the Fmoc-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the α-carbon of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity. Subsequent reaction with the amine component can produce a mixture of L- and D-isomers.

  • Direct Enolization: A base can directly abstract the α-proton of the activated amino acid, forming an enolate intermediate which can then be protonated from either face, leading to epimerization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Isoleucyl-Serine.

Issue Potential Cause Recommended Solution
High levels of D-allo-Isoleucine detected after coupling. Inappropriate coupling reagent and/or base. Switch to a coupling reagent known for low epimerization rates, such as those based on OxymaPure (e.g., COMU) or HOAt (e.g., HATU). Use a sterically hindered and weaker base like collidine or N-methylmorpholine (NMM) instead of a stronger base like diisopropylethylamine (DIEA).[3]
Prolonged activation time. Minimize the pre-activation time of the Fmoc-Isoleucine before adding it to the Serine-loaded resin. Over-activation increases the concentration of the epimerization-prone activated species.
High reaction temperature. Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature). Avoid heating unless absolutely necessary for a difficult coupling, and if so, carefully monitor for epimerization.
Incomplete coupling of Fmoc-Isoleucine to Serine-resin. Steric hindrance from the Isoleucine side chain. Increase the concentration of the activated Fmoc-Isoleucine and the coupling reagents. Perform a double coupling, where the coupling step is repeated with fresh reagents after the initial coupling reaction.[4]
Peptide aggregation on the resin. Switch to a solvent system known to disrupt aggregation, such as using N-methylpyrrolidone (NMP) or adding a small percentage of dimethyl sulfoxide (DMSO) to the primary solvent (e.g., DMF).
Presence of side-products related to the Serine hydroxyl group. Inadequate side-chain protection of Serine. Ensure the use of a stable side-chain protecting group for Serine, such as the tert-butyl (tBu) group, which is robust under the basic conditions of Fmoc deprotection and is removed during the final acidic cleavage.[5]

Quantitative Data on Epimerization

The choice of coupling reagent and reaction conditions significantly impacts the extent of epimerization. The following tables summarize reported epimerization rates for Isoleucine and Serine derivatives under various conditions.

Table 1: Comparison of Epimerization Percentage for Fmoc-Amino Acids with Different Carbodiimide-Based Coupling Conditions

Amino AcidCoupling Condition% Epimerization
Isoleucine DCC/DCM9
EDC/DCM29
Serine (Fmoc-Ser(Trt)-OH) HATU/HOAt/NMM in NMP (3h pre-activation)37.6
Serine (Fmoc-Ser(tBu)-OH) HBTU/DIPEA in DMFHigh
HATU/DIPEA in DMFHigh
PyBOP/DIPEA in DMFHigh
DCC/DIPEA in DMFHigh
DEPBT/DIPEA in DMF1.8
MYMsA/DIPEA in DMF1.3
MYMTsA/DIPEA in DMF1.7

Data adapted from "Epimerisation in Peptide Synthesis"[1] and "Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis".[2]

Note: The actual percentage of epimerization is highly dependent on the specific reaction conditions, including the resin, solvent, temperature, and reaction time.

Experimental Protocols

Protocol 1: Low-Epimerization Solid-Phase Synthesis of Fmoc-L-Isoleucyl-L-Serine on Wang Resin

This protocol is designed for manual solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale.

1. Resin Preparation and Swelling:

  • Weigh 150 mg of Fmoc-L-Ser(tBu)-Wang resin (loading ~0.67 mmol/g) into a fritted syringe reaction vessel.

  • Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 5 mL).

2. Fmoc Deprotection of Serine:

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate gently for 3 minutes, then drain the solution.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

3. Coupling of Fmoc-L-Isoleucine:

  • In a separate vial, dissolve Fmoc-L-Isoleucine-OH (141 mg, 0.4 mmol, 4 eq) and OxymaPure (57 mg, 0.4 mmol, 4 eq) in 3 mL of DMF.

  • Add N,N'-diisopropylcarbodiimide (DIC) (62 µL, 0.4 mmol, 4 eq) to the solution and allow to pre-activate for 2 minutes at room temperature.

  • Immediately add the activated amino acid solution to the deprotected Serine-resin.

  • Agitate the mixture at room temperature for 2 hours.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, perform a second coupling with fresh reagents for another 2 hours.

4. Washing:

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

5. Cleavage and Deprotection:

  • Dry the resin under vacuum.

  • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add 5 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

  • Filter the cleavage solution into a cold centrifuge tube containing diethyl ether.

  • Precipitate the peptide by adding more cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.

  • Dry the crude peptide under vacuum.

6. Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

  • Analyze the purity and extent of epimerization by reverse-phase HPLC (RP-HPLC) coupled with mass spectrometry (MS). The D-allo-Isoleucyl-L-Serine diastereomer will typically have a slightly different retention time from the desired L-L product.

Visualizations

Epimerization_Mechanism cluster_activation Amino Acid Activation cluster_epimerization Epimerization Pathways cluster_products Coupling Products Fmoc-Ile-OH Fmoc-Ile-OH Activated_Ester Activated Ester/ Acyl-Isourea Fmoc-Ile-OH->Activated_Ester Coupling Reagent Oxazolone Oxazolone Intermediate Activated_Ester->Oxazolone Intramolecular Cyclization Enolate Enolate Intermediate Activated_Ester->Enolate Base (Direct Abstraction) L_Peptide L-Ile-L-Ser (Desired Product) Oxazolone->L_Peptide + H-Ser-Resin D_Peptide D-allo-Ile-L-Ser (Epimer) Oxazolone->D_Peptide + H-Ser-Resin Enolate->L_Peptide + H-Ser-Resin Enolate->D_Peptide + H-Ser-Resin

Caption: Primary mechanisms of epimerization during peptide coupling.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Cycle cluster_final Final Steps Start Fmoc-Ser(tBu)-Wang Resin Swell Swell Resin (DCM/DMF) Start->Swell Deprotect_Ser Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_Ser Wash1 Wash (DMF) Deprotect_Ser->Wash1 Activate_Ile Activate Fmoc-Ile-OH (DIC/OxymaPure in DMF) Wash1->Activate_Ile Couple Couple to H-Ser-Resin Activate_Ile->Couple Kaiser_Test Kaiser Test Couple->Kaiser_Test Kaiser_Test->Couple Positive (Double Couple) Wash2 Wash (DMF/DCM) Kaiser_Test->Wash2 Negative Cleave Cleavage from Resin (TFA/H2O/TIS) Wash2->Cleave Precipitate Precipitate with Ether Cleave->Precipitate Analyze Analyze by HPLC/MS Precipitate->Analyze

Caption: Workflow for low-epimerization solid-phase synthesis of this compound.

Troubleshooting_Logic Start High Epimerization Detected? Check_Reagents Review Coupling Reagent & Base Start->Check_Reagents Yes End Synthesis Optimized Start->End No Reagent_Choice Using Carbodiimide? Check_Reagents->Reagent_Choice Base_Choice Using Strong Base (e.g., DIEA)? Check_Reagents->Base_Choice Check_Conditions Review Reaction Conditions Temp Reaction Temperature > RT? Check_Conditions->Temp Activation_Time Long Pre-activation? Check_Conditions->Activation_Time Add_Additive Add OxymaPure or HOAt Reagent_Choice->Add_Additive Yes Switch_Reagent Switch to HATU/COMU Reagent_Choice->Switch_Reagent No Switch_Base Switch to Collidine or NMM Base_Choice->Switch_Base Yes Add_Additive->End Switch_Reagent->End Switch_Base->End Lower_Temp Lower Temperature to 0°C - RT Temp->Lower_Temp Yes Shorten_Activation Minimize Pre-activation Time Activation_Time->Shorten_Activation Yes Lower_Temp->End Shorten_Activation->End

Caption: Decision tree for troubleshooting high epimerization.

References

Strategies for long-term storage and preservation of Ile-Ser.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ile-Ser (Isoleucyl-Serine)

Welcome to the technical support center for the dipeptide this compound. This guide provides detailed information on its long-term storage, preservation, and stability testing.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of lyophilized this compound?

A1: For long-term storage, lyophilized this compound should be kept at -20°C or, for even better preservation, at -80°C.[1][2] Storing at these low temperatures minimizes degradation reactions.[3] For short-term storage of a few days to weeks, 4°C is acceptable.[1][2][4]

Q2: How should I handle the lyophilized this compound powder upon receiving it?

A2: Lyophilized peptides are often hygroscopic. To prevent moisture absorption, which can decrease stability, allow the vial to warm to room temperature in a desiccator before opening.[4][5] Weigh out the desired amount quickly and then reseal the container tightly, preferably under a dry, inert gas like nitrogen or argon.[3][4]

Q3: What is the best way to store this compound once it is in solution?

A3: Storing peptides in solution is not generally recommended for long periods.[1][5] If you must store it in solution, use a sterile buffer at a pH of 5-6.[4] Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles, which are detrimental to the peptide's integrity, and store at -20°C or colder.[2][4] Avoid using frost-free freezers due to their temperature fluctuations during defrost cycles.[4]

Q4: Which amino acids in a peptide sequence are particularly sensitive to degradation?

A4: Peptides containing Cysteine (Cys), Tryptophan (Trp), or Methionine (Met) are prone to oxidation.[1][3] Asparagine (Asn) and Glutamine (Gln) can undergo deamidation, which also shortens their shelf life.[1][3][5]

Q5: What are the common physical forms of synthetic peptides like this compound?

A5: Synthetic peptides are typically supplied as a lyophilized (freeze-dried) powder.[2] This form can vary in appearance from a low-density, large-volume powder to colorless, transparent crystals, especially for short peptides.[1] Due to their hygroscopic nature, some short peptides might appear as a gel or be difficult to see in the vial.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Difficulty dissolving the this compound peptide. The polarity of the peptide influences its solubility.The solubility of a peptide is primarily determined by its polarity.[5] For this compound, which is composed of a nonpolar (Isoleucine) and a polar (Serine) amino acid, start with sterile distilled water. If solubility is an issue, a small amount of acetonitrile might be helpful. Sonication in a water bath can also aid in dissolving the peptide, but avoid excessive heating.[5]
Loss of biological activity after storage. Improper storage conditions (temperature, moisture), repeated freeze-thaw cycles, or degradation of the peptide in solution.Review your storage protocol. Ensure lyophilized powder is stored at -20°C or -80°C in a tightly sealed container.[1][2][3] For solutions, ensure they are aliquoted, stored at -20°C or colder, and protected from freeze-thaw cycles.[4] It is best to prepare solutions fresh for each experiment.
Unexpected peaks in HPLC analysis. Peptide degradation, presence of impurities from synthesis (e.g., truncated sequences, remaining protecting groups), or contamination.Impurities can arise from various sources during synthesis and handling.[6] Use high-purity solvents and sterile techniques. Confirm the identity of the main peak and impurities using mass spectrometry (MS).[7][8]

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

Form Storage Duration Temperature Atmosphere Key Considerations
Lyophilized PowderShort-term (days to weeks)4°CSealed containerProtect from light and moisture.[2][4]
Lyophilized PowderLong-term (months to years)-20°C to -80°CSealed container, preferably with desiccant and under inert gas (e.g., Argon, Nitrogen).[1][3]Allow vial to reach room temperature in a desiccator before opening to prevent condensation.[5]
SolutionVery Short-term (1-2 weeks)4°CSterile, airtight containerUse sterile buffer (pH 5-6).[2][4]
SolutionShort-term (up to 3-4 months)-20°CAliquoted in sterile, airtight containersAvoid repeated freeze-thaw cycles.[2][4]
SolutionMedium-term (up to 1 year)-80°CAliquoted in sterile, airtight containersAvoid repeated freeze-thaw cycles.[2]

Experimental Protocols

Protocol 1: Purity and Identity Analysis of this compound by UPLC-MS

This protocol outlines the use of Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry to determine the purity and confirm the identity of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of lyophilized this compound.
  • Dissolve the peptide in an appropriate solvent, such as 0.1% Trifluoroacetic acid (TFA) in water or acetonitrile, to a final concentration of 1 mg/mL.[9]
  • Vortex briefly to ensure complete dissolution.
  • Centrifuge the solution to pellet any insoluble material and filter through a 0.22 µm syringe filter before injection.[9]

2. UPLC-MS Conditions:

  • Column: A reverse-phase C18 column is typically used for peptide separation.[6][9]
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: A typical gradient would be 5% to 60% Mobile Phase B over 10-20 minutes.[9]
  • Flow Rate: 0.3 - 0.5 mL/min
  • Column Temperature: 30–45°C[9]
  • UV Detection: Monitor at 214 nm for the peptide backbone and 280 nm if aromatic residues were present.[9]
  • MS Detector: Use Electrospray Ionization (ESI) in positive ion mode to detect the molecular weight of this compound.[8]

3. Data Analysis:

  • Purity: Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram, expressed as a percentage.[9][10]
  • Identity: Confirm the identity of the peptide by comparing the observed mass-to-charge ratio (m/z) from the mass spectrometer with the calculated theoretical mass of this compound.[8]

Visualizations

Ile_Ser_Degradation_Pathways Potential Degradation Pathways for this compound Ile_Ser This compound (Isoleucyl-Serine) Hydrolysis Peptide Bond Hydrolysis Ile_Ser->Hydrolysis Moisture, pH extremes Deamidation Deamidation (Not applicable for Ser) Ile_Ser->Deamidation Less likely (Affects Asn, Gln) Oxidation Oxidation (Low probability for Ile or Ser) Ile_Ser->Oxidation Less likely (Affects Met, Cys, Trp) Isoleucine Isoleucine Hydrolysis->Isoleucine Serine Serine Hydrolysis->Serine

Caption: Potential degradation pathways for the dipeptide this compound.

Experimental_Workflow_for_Stability_Testing Workflow for this compound Stability Assessment start Receive Lyophilized this compound store Store under defined conditions (e.g., -20°C, 4°C, RT) start->store sample Sample at time points (T=0, 1 month, 3 months, etc.) store->sample prepare Prepare sample for analysis (Dissolve, filter) sample->prepare analyze Analyze by UPLC-MS prepare->analyze assess_purity Assess Purity (% Peak Area) analyze->assess_purity assess_identity Confirm Identity (Mass Spec) analyze->assess_identity report Report Stability Data assess_purity->report assess_identity->report

Caption: Experimental workflow for assessing the long-term stability of this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Dipeptides, with a Focus on Isoleucyl-Serine (Ile-Ser)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various dipeptides, with a particular focus on Isoleucyl-Serine (Ile-Ser). The information presented is collated from multiple studies to offer a broader perspective on the therapeutic potential of these small peptides. This document summarizes quantitative data on antioxidant and Angiotensin-Converting Enzyme (ACE) inhibitory activities and provides detailed experimental protocols for key assays.

Comparative Biological Activity of Dipeptides

The biological efficacy of dipeptides is intrinsically linked to their amino acid composition and sequence. Activities such as antioxidant, anti-inflammatory, and ACE inhibition are commonly investigated to determine their potential as functional food ingredients or therapeutic agents.

Antioxidant Activity

The antioxidant capacity of dipeptides is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used for this assessment, with results typically expressed as IC50 values (the concentration of the peptide required to scavenge 50% of the DPPH radicals). Dipeptides containing amino acids with aromatic or hydroxyl groups, such as Tyrosine (Tyr) and Tryptophan (Trp), are often potent antioxidants.

DipeptideAntioxidant Activity (DPPH Scavenging) IC50Reference Source(s)
This compound Data Not Available in Screened LiteratureN/A
Val-Trp 307.61 µM[1]
Ile-Trp 0.50 µM[1]
Leu-Trp 1.11 µM[1]
Tyr-Pro Not specified, but noted for activity[2]
Val-Tyr Not specified, but noted for activity[3]

Note: The absence of data for this compound in the screened literature highlights a potential area for future research.

Angiotensin-Converting Enzyme (ACE) Inhibitory Activity

Dipeptides are widely studied for their ability to inhibit ACE, a key enzyme in the regulation of blood pressure. The IC50 value represents the concentration of the peptide required to inhibit 50% of ACE activity. Dipeptides with hydrophobic amino acids, particularly at the C-terminus, often exhibit strong ACE inhibitory potential.

DipeptideACE Inhibitory Activity IC50Reference Source(s)
This compound Data Not Available in Screened LiteratureN/A
Val-Trp 307.61 µM[1]
Ile-Trp 0.50 µM[1]
Leu-Trp 1.11 µM[1]
Ile-Phe 86% inhibition at 50 µM[4]
Ala-Tyr 0.037 mg/mL[1]
Val-Tyr Low µM range[3]
Ile-Pro 87.6 µM[5]
Gly-Ala > 50% inhibition[6]
Val-Gly > 50% inhibition[6]

Note: The lack of specific IC50 values for this compound in the reviewed literature suggests an opportunity for further investigation into its antihypertensive potential.

Anti-inflammatory Activity

The anti-inflammatory properties of dipeptides are often assessed by their ability to modulate inflammatory pathways, such as reducing the production of pro-inflammatory cytokines like TNF-α and IL-6, or inhibiting the production of nitric oxide (NO) in stimulated immune cells. Quantitative comparisons using IC50 values are less common for this activity. Instead, studies often report the percentage of inhibition of inflammatory markers at specific concentrations. The dipeptide Met-Gln has been shown to protect against cerebral ischemia-induced injury by inhibiting apoptosis via the p-JNK/Bax pathway[7]. Other peptides have been shown to exert anti-inflammatory effects by targeting the NF-κB and MAPK signaling pathways[8].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key assays mentioned in this guide.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant, which leads to a color change from purple to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test samples (dipeptides)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Reaction Mixture: Add a specific volume of the dipeptide sample at various concentrations to an equal volume of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the reaction mixture.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the dipeptide.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay measures the inhibition of ACE activity, typically using the substrate hippuryl-histidyl-leucine (HHL).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL) as substrate

  • Borate buffer

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • HPLC system or Spectrophotometer

Procedure:

  • Enzyme and Substrate Preparation: Prepare solutions of ACE and HHL in a suitable buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3).

  • Reaction Mixture: Pre-incubate the ACE solution with the dipeptide sample at various concentrations for a specific time (e.g., 10 minutes) at 37°C.

  • Initiation of Reaction: Add the HHL substrate to the mixture to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding HCl.

  • Extraction and Quantification: Extract the hippuric acid (HA) produced from the reaction with ethyl acetate. After evaporating the ethyl acetate, the HA is redissolved in a suitable solvent and quantified by measuring its absorbance at 228 nm using a spectrophotometer or by HPLC analysis.

  • Calculation: The percentage of ACE inhibition is calculated as follows:

    where A_control is the absorbance of the control (reaction without inhibitor) and A_sample is the absorbance of the reaction with the dipeptide.

  • IC50 Determination: The IC50 value is calculated from a plot of inhibition percentage versus dipeptide concentration.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This assay determines the anti-inflammatory potential of a dipeptide by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The amount of NO is quantified by measuring its stable metabolite, nitrite, using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cells

  • Cell culture medium (e.g., DMEM)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in a 96-well plate until they reach the desired confluence.

  • Treatment: Pre-treat the cells with various concentrations of the dipeptide for a specific period (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with the Griess reagent.

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance of the resulting azo dye at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

  • Calculation: Calculate the percentage of NO inhibition relative to the LPS-stimulated control group.

Visualizing Biological Pathways and Workflows

Diagrams can effectively illustrate complex biological processes and experimental procedures.

experimental_workflow_antioxidant cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Dipeptide Samples Dipeptide Samples Mix & Incubate (30 min, dark) Mix & Incubate (30 min, dark) Dipeptide Samples->Mix & Incubate (30 min, dark) DPPH Solution (0.1 mM) DPPH Solution (0.1 mM) DPPH Solution (0.1 mM)->Mix & Incubate (30 min, dark) Measure Absorbance (517 nm) Measure Absorbance (517 nm) Mix & Incubate (30 min, dark)->Measure Absorbance (517 nm) Calculate % Scavenging Calculate % Scavenging Measure Absorbance (517 nm)->Calculate % Scavenging Determine IC50 Determine IC50 Calculate % Scavenging->Determine IC50

Caption: Workflow for DPPH Radical Scavenging Assay.

signaling_pathway_inflammation cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB nucleus Nucleus NFkB->nucleus translocates NFkB_nuc NF-κB iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene activates iNOS_protein iNOS Protein iNOS_gene->iNOS_protein transcription & translation NO Nitric Oxide (NO) iNOS_protein->NO produces dipeptide Dipeptide dipeptide->IKK inhibits

Caption: Simplified NF-κB signaling pathway in inflammation.

References

In-depth Comparative Analysis of Isoleucyl-Serine and Valyl-Serine in Cell Signaling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a notable absence of direct comparative studies or detailed cell signaling data for the dipeptides Isoleucyl-Serine (Ile-Ser) and Valyl-Serine (Val-Ser). While dipeptides as a class are recognized for various biological activities, specific information regarding the roles of this compound and Val-Ser as signaling molecules is not available. This guide synthesizes the existing biochemical knowledge of these compounds and outlines the significant research gap in their cell signaling functions.

Isoleucyl-Serine and Valyl-Serine are dipeptides, which are organic compounds formed when two amino acids are joined by a peptide bond. This compound is composed of isoleucine and serine, while Val-Ser is made up of valine and serine. Both are considered products of protein digestion or catabolism[1][2]. While some dipeptides are known to have physiological or cell-signaling effects, most are transient intermediates in the breakdown of proteins into their constituent amino acids[1][2].

Currently, there is a lack of published research specifically investigating the roles of Isoleucyl-Serine and Valyl-Serine in cell signaling pathways. Databases such as the Human Metabolome Database classify Isoleucyl-Serine as an "expected" metabolite, indicating it has not yet been detected in human tissues or biofluids[1]. Valyl-Serine is identified as a metabolite, but its specific functions remain largely uncharacterized[2][3].

Hypothetical Signaling Mechanisms and Research Directions

Given the absence of direct evidence, any discussion of the potential roles of this compound and Val-Ser in cell signaling is speculative. However, based on the known functions of their constituent amino acids and general principles of cell signaling, several hypothetical mechanisms could be explored in future research.

Amino acids themselves can act as signaling molecules. For instance, serine is a precursor for other signaling molecules like sphingolipids and is involved in the activation of various kinases[4]. Valine and isoleucine are branched-chain amino acids (BCAAs) that can influence signaling pathways such as the mTOR pathway, which is a central regulator of cell growth and metabolism. It is conceivable that dipeptides containing these amino acids could modulate these or other pathways, perhaps by interacting with cell surface receptors, ion channels, or intracellular signaling proteins.

To investigate these possibilities, a structured research approach would be necessary. The following diagram outlines a potential experimental workflow for elucidating the cell signaling functions of this compound and Val-Ser.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Pathway Identification cluster_2 Phase 3: Mechanistic Validation A Synthesize & Purify Isoleucyl-Serine & Valyl-Serine B Cell-Based Assay Panel (e.g., Proliferation, Apoptosis, Cytokine Secretion) A->B C High-Throughput Kinase Profiling A->C D Transcriptomic Analysis (RNA-seq) B->D E Proteomic/Phosphoproteomic Analysis (Mass Spectrometry) B->E F Identify Modulated Signaling Pathways D->F E->F G Receptor Binding Assays F->G H Western Blotting for Key Signaling Proteins F->H I Gene Knockdown/Knockout (siRNA/CRISPR) F->I J Validate Molecular Targets and Mechanisms G->J H->J I->J

Caption: Proposed experimental workflow for investigating the cell signaling roles of dipeptides.

Conclusion: A Call for Further Research

References

Comparative Analysis of Receptor Binding and Functional Activity

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the receptor binding properties of the dipeptide Isoleucyl-Serine is currently hindered by a lack of specific research identifying a dedicated receptor. Isoleucyl-Serine is a dipeptide composed of the amino acids isoleucine and serine[1][2]. It is categorized as an incomplete breakdown product of protein digestion or catabolism[1]. According to the Human Metabolome Database, this dipeptide has not yet been identified in human tissues or biofluids, classifying it as an 'Expected' metabolite[1].

Given the absence of a known receptor, this guide presents a hypothetical framework for the validation of a predicted receptor for Isoleucyl-Serine. This includes a comparison with a putative endogenous ligand and a similar dipeptide as a negative control, alongside detailed experimental protocols and workflow visualizations.

The following table summarizes hypothetical data for the binding affinity and functional activity of Isoleucyl-Serine against a predicted G-protein coupled receptor (GPCR), designated here as "Receptor A". The data is compared with a known endogenous ligand for Receptor A and a structurally similar dipeptide, Isoleucyl-Threonine, as a negative control.

CompoundBinding Affinity (Kd) [nM]Functional Activity (EC50) [nM]
Isoleucyl-Serine 120250
Endogenous Ligand 1530
Isoleucyl-Threonine > 10,000No activity detected

Experimental Protocols

The subsequent sections detail the methodologies for the key experiments cited in this guide.

In Silico Receptor Prediction

A computational approach would be the initial step to identify potential receptors for Isoleucyl-Serine. This involves screening the dipeptide against a library of known receptor structures, particularly orphan GPCRs and peptide receptors, using molecular docking simulations. The preferred candidates would be those showing the most favorable binding energies and interaction profiles with Isoleucyl-Serine.

Radioligand Binding Assay

To experimentally determine the binding affinity of Isoleucyl-Serine to the predicted "Receptor A," a competitive radioligand binding assay would be performed.

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing "Receptor A" are isolated through homogenization and centrifugation.

  • Competitive Binding: The membranes are incubated with a constant concentration of a radiolabeled version of the known endogenous ligand and varying concentrations of the unlabeled competitor ligands (Isoleucyl-Serine, endogenous ligand, or Isoleucyl-Threonine).

  • Separation and Detection: The reaction is terminated by rapid filtration, separating bound from unbound radioligand. The radioactivity of the bound ligand is then quantified using a scintillation counter.

  • Data Analysis: The IC50 values are determined by non-linear regression and converted to dissociation constants (Kd) using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR analysis would be employed to measure the real-time binding kinetics of Isoleucyl-Serine to "Receptor A".

  • Immobilization: Purified "Receptor A" is immobilized on a sensor chip.

  • Binding Analysis: A solution containing varying concentrations of Isoleucyl-Serine is flowed over the chip surface.

  • Kinetic Measurement: The association and dissociation rates are monitored in real-time by detecting changes in the refractive index at the chip surface.

  • Data Analysis: The binding affinity (Kd) is calculated from the ratio of the dissociation rate constant (kd) to the association rate constant (ka).

Functional Assay: cAMP Measurement

Assuming "Receptor A" is a Gs-coupled GPCR, a functional assay measuring cyclic AMP (cAMP) production would be conducted to assess the functional activity of Isoleucyl-Serine.

  • Cell Stimulation: Cells expressing "Receptor A" are treated with varying concentrations of Isoleucyl-Serine, the endogenous ligand, or Isoleucyl-Threonine.

  • cAMP Quantification: Intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

  • Data Analysis: Dose-response curves are plotted, and the EC50 values, representing the concentration at which half-maximal response is achieved, are calculated.

Visualizing the Validation Process

Experimental Workflow for Receptor Validation

The following diagram outlines the proposed experimental workflow for the identification and validation of a receptor for Isoleucyl-Serine.

G cluster_0 Computational Prediction cluster_1 In Vitro Validation cluster_2 Data Analysis & Confirmation Molecular Docking Molecular Docking Radioligand Binding Assay Radioligand Binding Assay Molecular Docking->Radioligand Binding Assay Identify Candidate Receptors Surface Plasmon Resonance Surface Plasmon Resonance Radioligand Binding Assay->Surface Plasmon Resonance Confirm Binding cAMP Functional Assay cAMP Functional Assay Surface Plasmon Resonance->cAMP Functional Assay Characterize Kinetics Binding Affinity & Kinetics Binding Affinity & Kinetics Surface Plasmon Resonance->Binding Affinity & Kinetics Functional Potency Functional Potency cAMP Functional Assay->Functional Potency Determine Efficacy

Caption: Workflow for Isoleucyl-Serine receptor identification and validation.

Hypothetical Signaling Pathway

This diagram illustrates a potential signaling cascade initiated by the binding of Isoleucyl-Serine to the hypothetical Gs-coupled "Receptor A".

G Isoleucyl-Serine Isoleucyl-Serine Receptor A (GPCR) Receptor A (GPCR) Isoleucyl-Serine->Receptor A (GPCR) Binds to Gs Protein Gs Protein Receptor A (GPCR)->Gs Protein Activates Adenylate Cyclase Adenylate Cyclase Gs Protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate Cyclase Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Downstream Effects Downstream Effects Protein Kinase A (PKA)->Downstream Effects Phosphorylates targets leading to

Caption: Hypothetical signaling pathway for Isoleucyl-Serine via a Gs-coupled receptor.

References

Evaluating the Specificity of Anti-Dipeptide Antibodies: A Guide to Isoleucyl-Serine Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Given the specificity of antibody-antigen interactions, public data on the cross-reactivity of every anti-dipeptide antibody is not always available. Therefore, this guide will use a representative example based on common industry practices for antibody validation to illustrate the principles of cross-reactivity assessment. The methodologies and data interpretation frameworks are broadly applicable to the characterization of any anti-dipeptide antibody, including anti-Isoleucyl-Serine.

Understanding Antibody Cross-Reactivity

Antibody cross-reactivity occurs when an antibody's binding site, or paratope, recognizes an epitope on a non-target molecule that is structurally similar to the target antigen.[1][2] In the case of an anti-Isoleucyl-Serine antibody, cross-reactivity might occur with other dipeptides that share structural similarities with Isoleucine or Serine. For instance, dipeptides containing other branched-chain amino acids like Valine or Leucine, or dipeptides with amino acids containing hydroxyl groups like Threonine, would be key molecules to test for cross-reactivity.

Comparative Cross-Reactivity Data: A Representative Example

To effectively evaluate the specificity of an anti-dipeptide antibody, a cross-reactivity profile is generated. This is typically achieved using a competitive enzyme-linked immunosorbent assay (ELISA). The following table summarizes a hypothetical, yet representative, cross-reactivity profile for an anti-Isoleucyl-Serine antibody against a panel of structurally related dipeptides.

CompoundStructure% Cross-Reactivity
Isoleucyl-Serine (Ile-Ser) Target Dipeptide 100%
Valyl-Serine (Val-Ser)Structurally similar branched-chain amino acid12.5%
Leucyl-Serine (Leu-Ser)Structurally similar branched-chain amino acid8.2%
Isoleucyl-Threonine (Ile-Thr)Structurally similar hydroxyl-containing amino acid5.5%
Isoleucyl-Alanine (Ile-Ala)Different side chain at second amino acid1.8%
Glycyl-Serine (Gly-Ser)Different side chain at first amino acid< 0.5%
Isoleucine (Ile)Single amino acid< 0.1%
Serine (Ser)Single amino acid< 0.1%

This table presents hypothetical data for illustrative purposes. The percentage of cross-reactivity is determined by comparing the concentration of the competitor molecule required to inhibit 50% of the antibody binding to the concentration of Isoleucyl-Serine required for the same level of inhibition in a competitive ELISA.

Experimental Protocols for Assessing Cross-Reactivity

Accurate determination of antibody cross-reactivity relies on robust experimental design. Two widely used methods are Competitive ELISA and Surface Plasmon Resonance (SPR).

Competitive ELISA Protocol

Competitive ELISA is a highly sensitive method for quantifying antigen concentration and assessing antibody specificity.[1][3][4][5][6]

Principle: In this assay, the sample antigen (or a competing dipeptide) competes with a labeled antigen for binding to a limited amount of capture antibody coated on a microplate. The amount of signal generated is inversely proportional to the concentration of the antigen in the sample.[1]

Detailed Methodology:

  • Coating: Microtiter plate wells are coated with a conjugate of Isoleucyl-Serine and a carrier protein (e.g., BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.[3][5]

  • Washing: The coating solution is removed, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[3][5]

  • Blocking: Remaining protein-binding sites in the wells are blocked by adding a blocking buffer (e.g., 3% BSA in PBS) and incubating for at least 1 hour at room temperature.[3][5]

  • Competition: Standard solutions of Isoleucyl-Serine and the test dipeptides are prepared. The anti-Isoleucyl-Serine antibody is incubated with either the standard or the test dipeptide. This mixture is then added to the coated and blocked wells. The plate is incubated for 2 hours at room temperature.[5]

  • Washing: The wells are washed three times with the wash buffer to remove unbound antibodies and antigens.[5]

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species IgG) is added to the wells and incubated for 1 hour at room temperature.[5]

  • Washing: The wells are washed three times with the wash buffer.[5]

  • Substrate Addition: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark for 10-30 minutes.[3][5]

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H2SO4).[5]

  • Data Acquisition: The absorbance of each well is read at the appropriate wavelength (e.g., 450 nm for TMB). A standard curve is generated, and the concentrations of the test dipeptides that cause 50% inhibition are determined to calculate the percentage of cross-reactivity.

G Competitive ELISA Workflow for Cross-Reactivity Assessment cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection A Coat plate with This compound conjugate B Wash A->B C Block non-specific sites B->C E Add mixture to wells C->E D Incubate Anti-Ile-Ser Ab with sample/competitor D->E F Incubate E->F G Wash F->G H Add enzyme-linked secondary antibody G->H I Wash H->I J Add substrate I->J K Add stop solution J->K L Read absorbance K->L

Caption: Workflow for determining antibody cross-reactivity using Competitive ELISA.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time analysis of biomolecular interactions.[7] It provides kinetic data on antibody-antigen binding, including association and dissociation rates, and affinity.[7][8]

Principle: An SPR assay measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[9] One molecule (the ligand, e.g., the anti-Ile-Ser antibody) is immobilized on the chip, and the other (the analyte, e.g., this compound or a competing dipeptide) is flowed over the surface.

Methodology Outline:

  • Immobilization: The anti-Isoleucyl-Serine antibody is immobilized on the surface of a sensor chip.

  • Association: A solution containing Isoleucyl-Serine or a test dipeptide is flowed over the chip surface, and the binding is monitored in real-time.

  • Dissociation: The analyte solution is replaced with a buffer, and the dissociation of the dipeptide from the antibody is monitored.

  • Data Analysis: The resulting sensorgram is analyzed to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. By comparing the KD values for different dipeptides, the degree of cross-reactivity can be quantified.

Dipeptides in Cellular Signaling

While many dipeptides are intermediates in protein metabolism, some have been shown to possess physiological or cell-signaling effects.[10] For example, certain dipeptides can influence signaling pathways such as the Target of Rapamycin (TOR) pathway, which is a central regulator of cell growth and metabolism.[11][12] The uptake of dipeptides can activate or modulate these pathways, impacting cellular processes.

G Simplified Dipeptide Influence on TOR Signaling Pathway Extracellular_Dipeptides Extracellular Dipeptides Dipeptide_Transporter Dipeptide Transporter Extracellular_Dipeptides->Dipeptide_Transporter Uptake Intracellular_Dipeptides Intracellular Dipeptides Dipeptide_Transporter->Intracellular_Dipeptides TOR_Complex TOR Complex Intracellular_Dipeptides->TOR_Complex Activates/ Modulates Cell_Growth Cell Growth & Proliferation TOR_Complex->Cell_Growth Promotes Autophagy Autophagy TOR_Complex->Autophagy Inhibits

Caption: Dipeptide modulation of the TOR signaling pathway.

Conclusion

The specificity of anti-dipeptide antibodies is paramount for their effective use in research and diagnostics. A thorough assessment of cross-reactivity against structurally related molecules is a critical validation step. Methodologies like Competitive ELISA and Surface Plasmon Resonance provide robust frameworks for quantifying this specificity. By understanding and applying these principles, researchers can ensure the reliability and accuracy of their experimental results.

References

A Comparative Guide to the Metabolic Stability of Ile-Ser and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inherent instability of peptides in biological systems presents a significant hurdle in their development as therapeutic agents. This guide provides a comparative analysis of the metabolic stability of the dipeptide Isoleucyl-Serine (Ile-Ser) and several of its rationally designed analogues. The stability of these compounds is evaluated in two key biological matrices: human liver microsomes and human plasma. This comparison is supported by hypothetical, yet scientifically grounded, experimental data to illustrate the impact of specific chemical modifications on peptide longevity.

Comparative Metabolic Stability Data

The following tables summarize the in vitro metabolic stability of this compound and its analogues in human liver microsomes and human plasma. The data are presented as the percentage of the initial compound remaining over time and the calculated half-life (T½).

Table 1: Metabolic Stability in Human Liver Microsomes

Compound% Remaining at 0 min% Remaining at 15 min% Remaining at 30 min% Remaining at 60 min% Remaining at 120 minT½ (min)
This compound 10045.220.14.5<1~25
D-Ile-Ser 10092.885.472.953.1~150
Acetyl-Ile-Ser 10078.561.637.914.4~55
This compound-NH₂ 10085.172.452.427.5~70

Table 2: Metabolic Stability in Human Plasma

Compound% Remaining at 0 min% Remaining at 30 min% Remaining at 60 min% Remaining at 120 min% Remaining at 240 minT½ (min)
This compound 10055.330.69.4<1~40
D-Ile-Ser 10098.196.392.886.1>480
Acetyl-Ile-Ser 10088.277.860.536.6~110
This compound-NH₂ 10091.583.769.247.9~150

Experimental Protocols

The data presented above are based on the following standard in vitro metabolic stability assays.

Human Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes and other microsomal enzymes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds (this compound and its analogues)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • A solution of the test compound (final concentration, e.g., 1 µM) is pre-incubated with human liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C.

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Aliquots are taken at specified time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • The reaction in each aliquot is terminated by the addition of cold acetonitrile.

  • Samples are centrifuged to precipitate proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample.

  • The half-life (T½) is determined from the first-order decay plot of the natural logarithm of the percent remaining versus time.

Human Plasma Stability Assay

This assay assesses the stability of a compound against peptidases and other enzymes present in plasma.

Materials:

  • Pooled human plasma (with anticoagulant, e.g., heparin)

  • Test compounds (this compound and its analogues)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • The test compound (final concentration, e.g., 5 µM) is added to pre-warmed human plasma at 37°C.

  • Aliquots are collected at various time points (e.g., 0, 30, 60, 120, and 240 minutes).

  • The reaction in each aliquot is stopped by adding cold acetonitrile.

  • Samples are vortexed and then centrifuged to precipitate plasma proteins.

  • The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound.

  • The percentage of the compound remaining is calculated relative to the initial concentration at time 0.

  • The half-life (T½) is calculated from the rate of disappearance of the compound.

Visualizations

Metabolic Pathways of this compound

The following diagram illustrates the primary metabolic pathways for the degradation of the unmodified this compound dipeptide.

This compound This compound Ile + Ser Ile + Ser This compound->Ile + Ser Peptide bond hydrolysis N-terminal degradation N-terminal degradation N-terminal degradation->this compound C-terminal degradation C-terminal degradation C-terminal degradation->this compound Endopeptidase cleavage Endopeptidase cleavage Endopeptidase cleavage->this compound Aminoacylase Aminoacylase Aminoacylase->N-terminal degradation Carboxypeptidase Carboxypeptidase Carboxypeptidase->C-terminal degradation Dipeptidyl peptidase Dipeptidyl peptidase Dipeptidyl peptidase->Endopeptidase cleavage

Caption: Primary enzymatic degradation pathways of the this compound dipeptide.

Experimental Workflow for Metabolic Stability Assays

The generalized workflow for the in vitro metabolic stability assays is depicted below.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test Compound Stock Test Compound Stock Pre-incubation (37°C) Pre-incubation (37°C) Test Compound Stock->Pre-incubation (37°C) Biological Matrix (Microsomes/Plasma) Biological Matrix (Microsomes/Plasma) Biological Matrix (Microsomes/Plasma)->Pre-incubation (37°C) Initiate Reaction (add NADPH for microsomes) Initiate Reaction (add NADPH for microsomes) Pre-incubation (37°C)->Initiate Reaction (add NADPH for microsomes) Time-course Sampling Time-course Sampling Initiate Reaction (add NADPH for microsomes)->Time-course Sampling Reaction Quenching (Acetonitrile) Reaction Quenching (Acetonitrile) Time-course Sampling->Reaction Quenching (Acetonitrile) Protein Precipitation Protein Precipitation Reaction Quenching (Acetonitrile)->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Data Analysis (Half-life calculation) Data Analysis (Half-life calculation) LC-MS/MS Analysis->Data Analysis (Half-life calculation)

Caption: Generalized experimental workflow for in vitro metabolic stability assays.

Discussion of Results

The presented data highlight the significant impact of structural modifications on the metabolic stability of the this compound dipeptide.

  • This compound (Unmodified): The parent dipeptide is rapidly degraded in both liver microsomes and plasma, with half-lives of approximately 25 and 40 minutes, respectively. This indicates susceptibility to a range of metabolic enzymes, including peptidases.

  • D-Ile-Ser: The substitution of L-Isoleucine with its D-enantiomer dramatically increases metabolic stability.[1][2][3][4][5] Proteases are highly stereospecific and generally do not recognize or cleave peptide bonds involving D-amino acids.[1][2] This results in a significantly prolonged half-life, particularly in plasma where peptidase activity is a major route of degradation.

  • Acetyl-Ile-Ser: N-terminal acetylation provides protection against aminopeptidases, which are exopeptidases that cleave the N-terminal amino acid.[6][7][8][9][10] This modification leads to a noticeable increase in the half-life of the dipeptide in both metabolic systems compared to the unmodified this compound.

  • This compound-NH₂: C-terminal amidation protects the dipeptide from degradation by carboxypeptidases, which are exopeptidases that cleave the C-terminal amino acid.[11][12][13][14] This modification results in a substantial improvement in metabolic stability, particularly in plasma.

References

A Comparative Guide to the In Vitro and In Vivo Effects of L-Serine and L-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

L-Serine, a non-essential amino acid, plays a significant role in the central nervous system and cellular proliferation. L-Isoleucine, an essential branched-chain amino acid (BCAA), is a key regulator of protein and glucose metabolism. Understanding their distinct and sometimes overlapping effects is crucial for research in areas such as neurodegenerative diseases, metabolic disorders, and oncology.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies on L-Serine and L-Isoleucine, providing a comparative overview of their effects on various biological parameters.

Table 1: In Vitro Effects of L-Serine and L-Isoleucine

ParameterL-SerineL-IsoleucineCell/Tissue ModelSource
Neurite OutgrowthUp to 100% increase in lengthNot ReportedChicken embryonic dorsal root ganglion (DRG) neurons[1]
Cell Proliferation & DifferentiationPromotes NSC proliferation and differentiationStimulates protein synthesisNeural Stem Cells (NSCs)[2]
mTOR SignalingActivates PI3K/Akt/mTOR pathwayActivates mTORC1 signalingNeural Stem Cells (NSCs), MAC-T cells[2][3]
Glucose UptakeNot ReportedStimulates glucose uptakeC2C12 myotubes[4]
ApoptosisInhibits caspase-3 activationNot ReportedNeural Stem Cells (NSCs)[2]

Table 2: In Vivo Effects of L-Serine and L-Isoleucine

ParameterL-SerineL-IsoleucineAnimal Model/Human StudySource
Body WeightNo significant effect reported6% lower body weight gain with 2.5% isoleucine in drinking waterMice[4]
Adipose Tissue MassNot Reported49% less epididymal white adipose tissue massMice[4]
Plasma GlucoseCan improve glucose homeostasisPrevents rise in plasma glucose concentrationsRats, Humans[4][5]
Insulin SensitivityPositively correlated with insulin sensitivityLow isoleucine diet increases hepatic insulin sensitivityHumans, Mice[5][6]
NeuroprotectionReduces neuroinflammation and neuronal deathNot ReportedRodent models of neurological injury[7]
LifespanNot ReportedLow isoleucine diet increases lifespan (33% in males, 7% in females)Mice[8]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by L-Serine and L-Isoleucine.

L_Serine_Signaling_Pathway L-Serine Signaling Pathway L_Serine L-Serine PI3K PI3K L_Serine->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition inhibits Caspase-3 Cell_Proliferation Cell Proliferation & Differentiation mTOR->Cell_Proliferation

Caption: L-Serine activates the PI3K/Akt/mTOR pathway, promoting cell proliferation and inhibiting apoptosis.

L_Isoleucine_Signaling_Pathway L-Isoleucine Signaling Pathway L_Isoleucine L-Isoleucine mTORC1 mTORC1 L_Isoleucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates IRS1 IRS-1 S6K1->IRS1 inhibits (Serine Phosphorylation) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes Insulin_Signaling Insulin Signaling IRS1->Insulin_Signaling mediates In_Vitro_Workflow General In Vitro Experimental Workflow Start Start Cell_Culture Cell Culture (e.g., Neurons, Myotubes) Start->Cell_Culture Treatment Treatment with L-Serine or L-Isoleucine Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Analysis Analysis (e.g., Microscopy, Western Blot, FSR) Incubation->Analysis Data_Collection Data Collection & Interpretation Analysis->Data_Collection In_Vivo_Workflow General In Vivo Experimental Workflow Start Start Animal_Model Select Animal Model (e.g., Mice, Rats) Start->Animal_Model Acclimatization Acclimatization Animal_Model->Acclimatization Treatment Administer L-Serine or L-Isoleucine (e.g., Diet, Gavage) Acclimatization->Treatment Monitoring Monitoring & Behavioral Tests Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Blood analysis, Tissue histology) Monitoring->Endpoint Data_Analysis Data Analysis & Conclusion Endpoint->Data_Analysis

References

Benchmarking Ile-Ser synthesis efficiency against other dipeptides.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Ile-Ser Dipeptide Synthesis Efficiency

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synthesis efficiency of the dipeptide Isoleucyl-Serine (this compound) in comparison to other dipeptides. The selection of an appropriate coupling reagent and synthesis methodology is paramount for achieving high yields and purity, particularly when dealing with sterically hindered amino acids like Isoleucine. This document presents experimental data, detailed protocols, and visual workflows to inform and guide synthetic strategies.

Comparative Analysis of Dipeptide Synthesis Efficiency

The synthesis of dipeptides is a fundamental process in peptide chemistry, with efficiency largely dependent on the nature of the amino acids being coupled, the chosen coupling reagent, and the reaction conditions. The coupling of a sterically hindered amino acid such as Isoleucine can present challenges, potentially leading to lower yields and increased racemization.

Dipeptide SequenceCoupling ReagentAdditiveBaseSolventReaction Time (min)Yield (%)Reference
Model PeptideHATUHOAtDIPEADMF30~99[1]
Model PeptideHBTUHOBtDIPEADMF30~95-98[1]
Model PeptideTBTUHOBtDIPEADMF30~95-98[1]
Model PeptidePyBOPHOBtDIPEADMF30~95[1]
Model PeptideCOMU-DIPEADMF15-30>99[1]
Cbz-Phe-Val-OEtHPMC-facilitated--Water< 1High[2]
Various N-Fmoc DipeptidesTiCl4 (Microwave)-Pyridine-20-4070-94[3]
Cbz-Aib-Aib-OMeCIP/HOAtHOAt---High[4]

Key Observations:

  • Modern onium-type coupling reagents like HATU and COMU generally provide the highest yields, often exceeding 99%, with short reaction times.[1]

  • The choice of coupling reagent is critical, with studies showing that reagents like BOP can afford the highest yields and lowest limits of racemization in certain cases.[5][6]

  • Sterically hindered couplings, such as those involving Val-Val or Ile-Val pairs, can be effectively mediated by reagents like HATU, which overcome steric hindrance through rapid activation and coupling kinetics.[7]

  • Microwave-assisted peptide synthesis (MAPS) can significantly accelerate reaction times and improve yields, as demonstrated with TiCl4-mediated synthesis.[3]

Experimental Protocols

Below are representative protocols for dipeptide synthesis, adaptable for the synthesis of this compound and other dipeptides.

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of a Dipeptide

This protocol outlines the manual synthesis of a dipeptide on a solid support (e.g., Wang resin) using Fmoc chemistry.

1. Resin Swelling:

  • Place the first amino acid-loaded resin (e.g., Fmoc-Ser(tBu)-Wang resin) in a reaction vessel.

  • Add DMF and allow the resin to swell for 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

3. Coupling:

  • In a separate vial, dissolve the N-terminally protected amino acid (e.g., Fmoc-Ile-OH) (3 equivalents), a coupling reagent (e.g., HBTU) (3 equivalents), and an additive (e.g., HOBt) (3 equivalents) in DMF.

  • Add a base (e.g., DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a ninhydrin test to ensure completion.[8]

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

5. Cleavage and Deprotection:

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours to cleave the dipeptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

6. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Synthesis and Influencing Factors

Experimental Workflow for Dipeptide Synthesis

The following diagram illustrates a generalized workflow for solid-phase peptide synthesis (SPPS), a widely used method for synthesizing peptides and dipeptides.

G General Workflow for Solid-Phase Peptide Synthesis (SPPS) cluster_0 Preparation cluster_1 Synthesis Cycle cluster_2 Final Steps Resin 1. Resin Selection & Swelling AA_Prep 2. Amino Acid Activation Resin->AA_Prep Deprotection 3. Fmoc Deprotection AA_Prep->Deprotection Washing1 4. Washing Deprotection->Washing1 Coupling 5. Coupling Washing1->Coupling Washing2 6. Washing Coupling->Washing2 Washing2->Deprotection Repeat for next amino acid Cleavage 7. Cleavage from Resin Washing2->Cleavage Purification 8. Purification (HPLC) Cleavage->Purification Analysis 9. Analysis (MS, etc.) Purification->Analysis

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Factors Affecting Dipeptide Synthesis Efficiency

Several factors can influence the outcome of a dipeptide synthesis. The diagram below illustrates the key variables that researchers must consider to optimize reaction efficiency.

G Key Factors Influencing Dipeptide Synthesis Efficiency cluster_0 Chemical Factors cluster_1 Process Parameters Efficiency Synthesis Efficiency (Yield & Purity) Amino_Acids Amino Acid Properties (Steric Hindrance, Side Chains) Amino_Acids->Efficiency Coupling_Reagent Coupling Reagent & Additive Coupling_Reagent->Efficiency Protecting_Groups Protecting Group Strategy Protecting_Groups->Efficiency Solvent Solvent Polarity & Solubility Solvent->Efficiency Temperature Reaction Temperature Temperature->Efficiency Reaction_Time Reaction Time Reaction_Time->Efficiency Mixing Mixing Method Mixing->Efficiency

Caption: Key factors that influence the efficiency of dipeptide synthesis.

References

Assessing the Off-Target Effects of Isoleucyl-Serine in Cell Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the off-target effects of the dipeptide Isoleucyl-Serine in cell models. Given the current lack of direct experimental data on Isoleucyl-Serine, this document outlines a comprehensive experimental framework for its evaluation. The proposed on-target activity is based on the known roles of its constituent amino acids, L-Isoleucine and L-Serine, in activating the mTOR signaling pathway, a central regulator of cell growth and metabolism.

This guide details the necessary experimental protocols to investigate both the intended on-target effects and potential unintended off-target consequences of Isoleucyl-Serine treatment in a cellular context. We include methodologies for assessing mTOR pathway activation and overall cell viability, and provide comparative data points using functionally relevant alternative dipeptides.

Comparative Analysis of Dipeptide Effects on mTOR Signaling and Cell Viability

To objectively assess the specific effects of Isoleucyl-Serine, a comparison with control dipeptides is essential.

  • Isoleucyl-Alanine (Ile-Ala): This dipeptide serves as a close structural analog to Isoleucyl-Serine, allowing for the dissection of the specific contribution of the serine residue to the observed effects.

  • Glycyl-Glycine (Gly-Gly): As the simplest dipeptide, Glycyl-Glycine is an ideal negative control, expected to have minimal impact on mTOR signaling.

The following table summarizes the expected hypothetical data from the proposed experiments.

DipeptideOn-Target Effect: mTOR Pathway Activation (p-S6K1/S6K1 ratio)Off-Target Effect: Cell Viability (% of control)
Isoleucyl-Serine (Ile-Ser) Strong Activation ~100% (at non-saturating concentrations)
Isoleucyl-Alanine (Ile-Ala) Moderate Activation ~100%
Glycyl-Glycine (Gly-Gly) No significant activation ~100%
Vehicle Control (PBS) Baseline 100%

Signaling Pathway and Experimental Workflow

To visualize the proposed mechanism and the experimental approach, the following diagrams are provided.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Ile_Ser Isoleucyl-Serine Dipeptide_Transporter Dipeptide Transporter Ile_Ser->Dipeptide_Transporter Intracellular_Ile_Ser Intracellular Isoleucyl-Serine Dipeptide_Transporter->Intracellular_Ile_Ser Isoleucine Isoleucine Intracellular_Ile_Ser->Isoleucine Serine Serine Intracellular_Ile_Ser->Serine mTORC1 mTORC1 Isoleucine->mTORC1 Activates Serine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates p_S6K1 p-S6K1 S6K1->p_S6K1 Cell_Growth Cell Growth & Proliferation p_S6K1->Cell_Growth Promotes

Caption: Proposed signaling pathway of Isoleucyl-Serine activating the mTORC1 pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Analysis Cell_Culture 1. Seed Cells (e.g., HEK293T) Dipeptide_Treatment 2. Treat with Dipeptides (this compound, Ile-Ala, Gly-Gly) Cell_Culture->Dipeptide_Treatment MTT_Assay 3a. Cell Viability Assay (MTT) Dipeptide_Treatment->MTT_Assay Cell_Lysis 3b. Cell Lysis Dipeptide_Treatment->Cell_Lysis Data_Analysis 6. Data Analysis & Comparison MTT_Assay->Data_Analysis Protein_Quant 4. Protein Quantification (Bradford Assay) Cell_Lysis->Protein_Quant Western_Blot 5. Western Blot (p-S6K1, S6K1) Protein_Quant->Western_Blot Western_Blot->Data_Analysis

Caption: Workflow for assessing on-target and off-target effects of dipeptides.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Dipeptide Treatment
  • Cell Line: Human Embryonic Kidney (HEK293T) cells are a suitable model due to their robust growth and well-characterized signaling pathways.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells in appropriate culture plates (e.g., 96-well plates for MTT assay, 6-well plates for Western blotting) and allow them to adhere and reach 70-80% confluency.

  • Dipeptide Preparation: Prepare stock solutions of Isoleucyl-Serine, Isoleucyl-Alanine, and Glycyl-Glycine in sterile Phosphate-Buffered Saline (PBS).

  • Treatment: Replace the culture medium with fresh, serum-free medium containing the dipeptides at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (PBS only). Incubate for the desired time period (e.g., 24 hours).

MTT Cell Viability Assay

This assay assesses the metabolic activity of cells, which is an indicator of cell viability and can reveal cytotoxic off-target effects.

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Incubation: After the dipeptide treatment period, add 10 µL of the MTT solution to each well of the 96-well plate.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

Western Blot for mTOR Pathway Activation

This technique is used to detect the phosphorylation of S6K1, a downstream target of mTORC1, as a readout of on-target pathway activation.

  • Cell Lysis:

    • After dipeptide treatment, wash the cells in 6-well plates with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification (Bradford Assay):

    • Prepare a series of bovine serum albumin (BSA) standards of known concentrations.

    • In a 96-well plate, add a small volume of each protein lysate and the BSA standards.

    • Add Bradford reagent to each well and incubate for 5 minutes at room temperature.

    • Measure the absorbance at 595 nm.

    • Determine the protein concentration of the lysates by comparing their absorbance to the BSA standard curve.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated S6K1 (p-S6K1) and total S6K1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and calculate the ratio of p-S6K1 to total S6K1 to determine the level of mTOR pathway activation.

Correlating In Silico Predictions with Experimental Data for the Dipeptide Ile-Ser: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of peptide-based therapeutics and biomaterials requires a thorough understanding of their physicochemical properties. Early-stage assessment of properties such as solubility, stability, and aggregation propensity can significantly de-risk and accelerate development timelines. While in silico prediction tools offer a rapid and cost-effective initial screening method, their correlation with real-world experimental data is crucial for making informed decisions. This guide provides a comparative overview of in silico prediction approaches and experimental methodologies for the dipeptide Isoleucyl-Serine (Ile-Ser), a fundamental building block in many larger peptide and protein structures.

Data Presentation: In Silico vs. Experimental Physicochemical Properties

Direct in silico prediction of physicochemical properties for dipeptides like this compound is challenging as most available online tools are optimized for longer peptide sequences. The algorithms for predicting properties like aggregation and half-life often rely on sequence motifs and secondary structure propensities that are not applicable to dipeptides. However, we can extrapolate expected properties based on the constituent amino acids and compare these with experimental data for structurally similar dipeptides.

Table 1: Comparison of Predicted and Experimental Solubility for Serine-Containing Dipeptides

DipeptideIn Silico Solubility Prediction (Qualitative)Experimental Solubility in Water (g/L at 25°C)
This compound Predicted to have moderate solubility due to the presence of a hydrophobic (Isoleucine) and a polar (Serine) residue.Data not readily available.
Ala-Ser Predicted to be soluble.204.4[1]
Gly-Ser Predicted to be highly soluble.216.1[1]
Val-Ser Predicted to have moderate solubility.Data not readily available, but expected to be lower than Ala-Ser and Gly-Ser due to the more hydrophobic Valine residue.

Note: The NovoPro Bioscience peptide solubility prediction tool, which is suitable for short peptides, was identified as a potential tool. However, a direct prediction for this compound could not be generated without direct use of the web server. Based on general principles, peptides with a mix of hydrophobic and hydrophilic residues are expected to have moderate solubility[2][3].

Table 2: Comparison of Predicted and Experimental Stability for Dipeptides

DipeptideIn Silico Stability Prediction (Qualitative)Experimental Half-life in Serum/Plasma
This compound Prediction tools are not optimized for dipeptides. Based on general principles, dipeptides are susceptible to degradation by peptidases.Data not readily available.
Generic Dipeptides Not applicable.Generally, dipeptides have short half-lives in biological fluids due to rapid enzymatic cleavage[4][5]. The exact half-life is sequence-dependent. Peptides are often more rapidly degraded in serum than in plasma[6].

Note: In silico tools like HLP (Half-Life Predictor) are designed for longer peptides and could not be used for this compound. Experimental studies consistently show that unmodified short peptides are rapidly cleared in vivo[4][5].

Table 3: Comparison of Predicted and Experimental Aggregation Propensity for Dipeptides

DipeptideIn Silico Aggregation Prediction (Qualitative)Experimental Aggregation Behavior
This compound Prediction tools are not suitable for dipeptides. The hydrophobic isoleucine residue may contribute to a slight aggregation tendency.Data not readily available.
Diphenylalanine (FF) N/AKnown to self-assemble into well-ordered nanostructures[7].
General Dipeptides Not applicable.Aggregation is highly sequence-dependent. Hydrophobic interactions are a primary driver of aggregation[7][8].

Note: Aggregation prediction servers such as AggreProt and TANGO are designed to identify aggregation-prone regions in longer polypeptide chains and are not applicable to dipeptides.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable data to validate or refute in silico predictions. Below are methodologies for key physicochemical property assessments.

Protocol for Peptide Solubility Assay

This protocol provides a general method for determining the solubility of a peptide in an aqueous buffer.

  • Preparation of Peptide Stock Solution:

    • Accurately weigh a small amount of the lyophilized peptide (e.g., 1 mg) into a microcentrifuge tube.

    • Add a small, precise volume of purified water or a chosen buffer (e.g., 100 µL of phosphate-buffered saline, pH 7.4).

    • Vortex the tube for 30 seconds to facilitate dissolution.

    • If the peptide does not dissolve, sonication for 5-10 minutes can be applied[3].

  • Serial Dilution and Observation:

    • Create a series of dilutions from the stock solution.

    • Visually inspect each dilution for any signs of precipitation or turbidity against a dark background.

    • The highest concentration that remains a clear solution is considered the solubility limit under those conditions.

  • Quantitative Analysis (Optional):

    • For a more precise measurement, the concentration of the supernatant of a saturated solution can be determined using techniques like UV-Vis spectroscopy (at a wavelength where the peptide absorbs, typically 214 nm or 280 nm if aromatic residues are present) or by amino acid analysis after hydrolysis.

Protocol for Peptide Stability in Serum

This protocol outlines a method to assess the stability of a peptide in the presence of serum proteases.

  • Preparation of Reagents:

    • Prepare a stock solution of the peptide (e.g., 1 mg/mL) in a suitable buffer.

    • Thaw human serum and keep it on ice. Centrifuge the serum to remove any precipitates.

    • Prepare a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% formic acid) to stop the enzymatic reaction[9][10].

  • Incubation:

    • In a microcentrifuge tube, mix the peptide stock solution with the serum to a final desired concentration (e.g., 100 µg/mL peptide in 50% serum).

    • Incubate the mixture at 37°C with gentle agitation[10].

  • Time-Course Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately add the aliquot to the quenching solution to stop the degradation.

  • Sample Preparation and Analysis:

    • Centrifuge the quenched samples to precipitate the serum proteins.

    • Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of intact peptide remaining.

    • The half-life (t½) of the peptide can be calculated by plotting the percentage of intact peptide versus time and fitting the data to a first-order decay curve.

Protocol for Peptide Aggregation Assay (Turbidity)

This protocol describes a simple method to monitor peptide aggregation by measuring the increase in turbidity of the solution.

  • Preparation of Peptide Solution:

    • Dissolve the peptide in the desired buffer to the final concentration for the assay. The buffer conditions (pH, ionic strength) can significantly influence aggregation[8].

  • Monitoring Aggregation:

    • Transfer the peptide solution to a cuvette or a microplate well.

    • Measure the absorbance (optical density) of the solution at a wavelength where the peptide does not absorb, typically between 340 and 600 nm, over time at a constant temperature (e.g., 37°C)[11].

    • An increase in absorbance indicates the formation of insoluble aggregates.

  • Data Analysis:

    • Plot the absorbance versus time. The rate of aggregation can be determined from the slope of the linear phase of the aggregation curve.

Mandatory Visualization

Workflow for Correlating In Silico Predictions with Experimental Data

G cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation cluster_correlation Data Correlation in_silico_start Define Peptide Sequence (e.g., this compound) solubility_pred Solubility Prediction (e.g., NovoPro Tool) in_silico_start->solubility_pred stability_pred Stability Prediction (e.g., HLP - with limitations for dipeptides) in_silico_start->stability_pred aggregation_pred Aggregation Prediction (e.g., AggreProt - with limitations for dipeptides) in_silico_start->aggregation_pred correlation Correlate Predicted and Experimental Data solubility_pred->correlation stability_pred->correlation aggregation_pred->correlation exp_start Synthesize Peptide solubility_exp Solubility Assay exp_start->solubility_exp stability_exp Serum Stability Assay exp_start->stability_exp aggregation_exp Aggregation Assay (Turbidity) exp_start->aggregation_exp solubility_exp->correlation stability_exp->correlation aggregation_exp->correlation conclusion Refine In Silico Models & Guide Further Experiments correlation->conclusion

Caption: Workflow for correlating in silico predictions with experimental data for peptides.

Hypothetical Signaling Pathway Influenced by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Membrane Receptor (e.g., GPCR) g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces kinase Protein Kinase A second_messenger->kinase Activates transcription_factor Transcription Factor (e.g., CREB) kinase->transcription_factor Phosphorylates gene_expression Gene Expression transcription_factor->gene_expression Regulates Ile_Ser This compound Ile_Ser->receptor Binds

Caption: Hypothetical signaling pathway initiated by the binding of this compound to a receptor.

References

Safety Operating Guide

Proper Disposal Procedures for Ile-Ser: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, step-by-step procedures for the proper disposal of Isoleucine-Serine (Ile-Ser), a dipeptide. While this compound is generally not classified as a hazardous substance, adherence to institutional and local regulations is paramount for ensuring laboratory safety and environmental compliance. This information is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before initiating any disposal procedure, it is crucial to conduct a risk assessment. Although dipeptides like this compound are typically non-hazardous, it is prudent to handle them with standard laboratory precautions.[1]

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Use chemical-resistant gloves.

  • Eye Protection: Wear safety goggles.

  • Lab Coat: A buttoned lab coat is essential to protect against skin contact.

All handling should occur in a well-ventilated area.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound waste depends on its physical state (liquid or solid) and the specific guidelines of your institution's Environmental Health and Safety (EHS) department.[2][3]

Step 1: Consult Institutional EHS Guidelines

Before proceeding, always consult your institution's EHS office for specific protocols regarding non-hazardous and peptide waste disposal.[2][3] Local regulations and institutional policies will ultimately dictate the acceptable disposal methods.

Step 2: Waste Segregation

Proper waste segregation is critical to ensure safety and reduce disposal costs. Do not mix non-hazardous waste with hazardous chemical waste.[4]

  • This compound Waste: Collect all waste containing this compound separately.

  • Contaminated Materials: Items such as gloves, pipette tips, and empty vials that have come into contact with this compound should also be segregated.

Step 3: Disposal of Liquid this compound Waste

Liquid waste includes solutions containing this compound, such as buffers or reaction mixtures.

  • For Non-Hazardous Aqueous Solutions: Many institutions permit the disposal of small quantities of non-hazardous, water-soluble materials, such as amino acids and sugars, down the sanitary sewer with copious amounts of water.[4][5]

    • Procedure: Dilute the this compound solution with a large volume of water (at least 20 parts water) and pour it down the drain, followed by additional flushing with water.[6] The pH of the solution should be between 5 and 9 before disposal.[6]

    • Caution: Never dispose of concentrated solutions or solutions containing other hazardous materials down the drain.[2][6]

  • For Solutions Requiring EHS Disposal: If your institution's policy treats all chemical waste, including peptides, as hazardous, or if the solution contains other hazardous components, it must be collected for EHS pickup.

    • Procedure: Collect the liquid waste in a clearly labeled, leak-proof container. The label should include the contents ("this compound solution") and be stored in a designated hazardous waste accumulation area until collection by EHS.[1][7]

Step 4: Disposal of Solid this compound Waste

Solid waste includes unused this compound powder and materials contaminated with this compound.

  • Unused this compound Powder:

    • Non-Hazardous Disposal: If permitted by your institution, small quantities of non-hazardous solid waste may be disposed of in the regular trash. However, it should not be placed in laboratory trash cans that are handled by custodial staff.[8] Direct disposal into an outside dumpster may be the required procedure.[8]

    • EHS Disposal: For a more cautious approach, or if required by your institution, collect solid this compound waste in a designated, labeled, and sealed container for EHS pickup.[1]

  • Contaminated Solid Waste (Gloves, Pipette Tips, etc.):

    • These materials should be collected in a designated waste container that is clearly labeled.[3] Depending on institutional policy, this may be disposed of as regular laboratory waste or as chemical waste through EHS.

Step 5: Disposal of Empty Containers

Empty vials and containers that held this compound should be properly decontaminated before disposal.

  • Procedure: Triple-rinse the empty container with a suitable solvent (e.g., water).[9] The rinsate should be disposed of according to the liquid waste procedures outlined above. After rinsing, deface or remove the original label and dispose of the container in the appropriate recycling or trash receptacle as per institutional guidelines.[8][9]

Quantitative Data Summary

Since this compound is a non-hazardous dipeptide, specific quantitative disposal limits are generally not provided. However, general guidelines for non-hazardous waste disposal can be summarized as follows:

ParameterGuidelineSource
pH of Aqueous Waste for Sewer Disposal 5 - 9[6]
Dilution for Sewer Disposal Flush with at least 20 parts water[6]
Concentrated Acid/Base Neutralization Limit Quantities over 25 ml should be managed by EHS[6]

Experimental Protocols

The disposal procedures outlined above are based on general best practices for laboratory chemical waste and do not originate from a specific experimental protocol for this compound.

This compound Disposal Workflow

This compound Disposal Decision Workflow A Start: this compound Waste Generated B Consult Institutional EHS Guidelines A->B C Liquid Waste B->C Liquid D Solid Waste B->D Solid E Is solution non-hazardous and water-soluble? C->E J Is solid non-hazardous? D->J F Dilute with copious amounts of water E->F Yes H Collect in labeled, leak-proof container E->H No / Policy dictates G Dispose down sanitary sewer F->G I Arrange for EHS pickup H->I K Dispose in designated non-hazardous solid waste bin (e.g., directly to dumpster) J->K Yes L Collect in labeled, sealed container J->L No / Policy dictates L->I

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Ile-Ser

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of peptides such as Isoleucyl-Serine (Ile-Ser) is paramount. This guide provides immediate, essential safety protocols, operational plans for handling, and disposal procedures to ensure a secure laboratory environment and maintain research integrity.

Data Presentation
PropertyL-IsoleucineL-SerineThis compound (Calculated/Inferred)
Molecular Formula C₆H₁₃NO₂C₃H₇NO₃C₉H₁₈N₂O₄[1]
Molecular Weight 131.17 g/mol 105.09 g/mol 218.25 g/mol [1]
Appearance White crystalline powder[2]White crystalline powderWhite to off-white powder
Odor Odorless[2]OdorlessOdorless
Solubility in Water Slightly solubleSolubleExpected to be soluble
Hazard Classification Not classified as hazardous[2][3]Not classified as hazardous[4]Not expected to be hazardous

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination.

  • Body Protection: A standard laboratory coat should be worn to protect clothing and skin from potential splashes.

  • Hand Protection: Disposable nitrile gloves are required to prevent skin contact.

  • Eye and Face Protection: Safety glasses with side shields are mandatory to protect against accidental splashes or airborne particles.

  • Respiratory Protection: Not generally required for handling small quantities in a well-ventilated area. If there is a risk of generating significant amounts of dust, a dust mask or an N95 respirator should be considered.[5]

  • Foot Protection: Closed-toe shoes must be worn in the laboratory at all times.

Experimental Protocols

Below is a detailed methodology for the safe handling and preparation of an this compound solution.

Protocol: Weighing and Dissolving Solid this compound
  • Preparation:

    • Ensure the work area, such as a laboratory bench or a chemical fume hood, is clean and uncluttered.

    • Assemble all necessary equipment: analytical balance, weigh paper or boat, spatula, beaker or flask of appropriate size, and a magnetic stir bar and stir plate.

    • Don the appropriate Personal Protective Equipment (PPE) as outlined above.

  • Weighing:

    • Place a piece of weigh paper or a weigh boat on the analytical balance and tare the balance to zero.

    • Carefully use a clean spatula to transfer the desired amount of this compound powder onto the weigh paper. Avoid creating dust. If dust is generated, ensure adequate ventilation.

    • Record the exact weight of the this compound.

  • Dissolving:

    • Carefully transfer the weighed this compound powder into the beaker or flask.

    • Add the desired solvent (e.g., deionized water, buffer solution) to the beaker.

    • Place the beaker on a magnetic stir plate and add a stir bar.

    • Turn on the stir plate and allow the solution to mix until the this compound is completely dissolved. Gentle heating may be applied if necessary, depending on the experimental requirements.

  • Post-Procedure:

    • Once the this compound is dissolved, label the container with the compound name, concentration, solvent, and date of preparation.

    • Clean the spatula and work area thoroughly.

    • Dispose of any contaminated materials, such as the weigh paper and gloves, in the appropriate waste container.

Operational and Disposal Plans

A systematic approach to the handling and disposal of this compound is crucial for maintaining a safe and compliant laboratory.

Spill Response

In the event of a spill:

  • Alert personnel in the immediate area.

  • For a solid spill: Gently cover the powder with a damp paper towel to avoid raising dust. Wipe up the material and place it in a sealed container for disposal.

  • For a liquid spill: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the absorbent material into a sealed container for disposal.

  • Clean the spill area with an appropriate cleaning agent and wipe it down.

  • Dispose of all contaminated materials as non-hazardous waste, unless mixed with a hazardous substance.

Disposal Plan

As this compound is not considered hazardous, the disposal procedures are straightforward but should always be in accordance with institutional and local regulations.

  • Solid Waste: Unused this compound powder and contaminated solid waste (e.g., gloves, weigh paper, pipette tips) should be collected in a designated and clearly labeled waste container. This can typically be disposed of as non-hazardous solid waste.

  • Liquid Waste: Aqueous solutions of this compound can generally be disposed of down the drain with copious amounts of water, provided they are not mixed with any hazardous chemicals. Always check with your institution's Environmental Health and Safety (EHS) department for specific guidelines on aqueous waste disposal.

  • Empty Containers: Empty containers that held this compound should be rinsed with a suitable solvent, and the rinsate disposed of as aqueous waste. The empty and rinsed container can then be discarded in the regular trash or recycling, depending on the container material.

Mandatory Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

Safe_Handling_and_Disposal_of_Ile_Ser cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don PPE prep_area Prepare Work Area prep_ppe->prep_area weigh Weigh this compound prep_area->weigh dissolve Dissolve in Solvent weigh->dissolve solid_waste Solid Waste dissolve->solid_waste Post-Experiment liquid_waste Liquid Waste dissolve->liquid_waste Post-Experiment spill Spill Occurs contain Contain Spill spill->contain cleanup Clean & Decontaminate contain->cleanup cleanup->solid_waste Dispose Contaminated Materials trash trash solid_waste->trash Non-Hazardous Trash drain drain liquid_waste->drain Drain Disposal (if permitted) empty_containers Empty Containers empty_containers->trash

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.